molecular formula C22H27NO4 B1142889 erythro-N-Boc-O-benzyl-L-tyrosine epoxide CAS No. 162536-84-7

erythro-N-Boc-O-benzyl-L-tyrosine epoxide

Cat. No.: B1142889
CAS No.: 162536-84-7
M. Wt: 369.45
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Description

Erythro-N-Boc-O-benzyl-L-tyrosine epoxide is a useful research compound. Its molecular formula is C22H27NO4 and its molecular weight is 369.45. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(1S)-1-[(2S)-oxiran-2-yl]-2-(4-phenylmethoxyphenyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO4/c1-22(2,3)27-21(24)23-19(20-15-26-20)13-16-9-11-18(12-10-16)25-14-17-7-5-4-6-8-17/h4-12,19-20H,13-15H2,1-3H3,(H,23,24)/t19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKKSCOKVTJQVPD-VQTJNVASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)[C@H]3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to erythro-N-Boc-O-benzyl-L-tyrosine Epoxide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of erythro-N-Boc-O-benzyl-L-tyrosine epoxide, a chiral amino acid derivative of significant interest in medicinal chemistry and organic synthesis. This document details its chemical identity, properties, and its critical role as a synthetic intermediate. A comprehensive overview of its synthetic pathways is presented, followed by a detailed discussion of its applications, particularly in the construction of complex, biologically active molecules. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utilization of this versatile building block.

Introduction and Core Concepts

Chiral amino acid derivatives are foundational to modern organic synthesis, providing a direct route to stereochemically defined molecules.[1] Biological systems are inherently chiral, and the therapeutic efficacy and safety of many drugs are dictated by their three-dimensional structure. This compound is a prime example of a chiral building block, integrating the structural features of a protected amino acid with the synthetic versatility of an epoxide.[1][2]

The epoxide functional group, a three-membered cyclic ether, is characterized by significant ring strain, making it highly reactive towards nucleophilic attack.[3] This reactivity, combined with the stereospecific nature of the ring-opening reactions, allows for the controlled introduction of new functional groups, a cornerstone of complex molecule synthesis.[1][4]

The subject of this guide, this compound, is a derivative of the amino acid L-tyrosine, featuring:

  • A Boc (tert-butyloxycarbonyl) group: Protecting the amine functionality.

  • A benzyl group: Protecting the phenolic hydroxyl group.

  • An epoxide ring: Providing a site for synthetic elaboration.

  • "erythro" stereochemistry: Defining the relative configuration of the substituents on the epoxide ring.

This combination of features makes it a valuable intermediate for synthesizing a range of complex molecules, including peptide-based drugs and tyrosine kinase inhibitors like Lapatinib.[2][5]

Compound Identification and Properties

A clear identification of the target compound is crucial for reproducibility and sourcing.

PropertyValueSource(s)
Full Chemical Name This compound[6][7][8]
CAS Number 162536-84-7[5][6][7][8]
Molecular Formula C22H27NO4[6][7]
Molecular Weight 369.45 g/mol [7]
Typical Form Lyophilized powder[6]
Purity ≥95%[6][8]
Storage Conditions Store at -20°C upon receipt. Aliquoting is recommended to avoid repeated freeze-thaw cycles.[6]

Synthesis and Stereochemical Control

A plausible synthetic route would start from a protected L-tyrosine derivative, such as Boc-L-tyrosine benzyl ester.[9] The key step is the epoxidation of an alkene precursor, which can be generated from the amino acid side chain. The stereochemical outcome of the epoxidation (i.e., erythro vs. threo) is dependent on the chosen reagents and reaction conditions.

Conceptual Synthetic Workflow:

G L-Tyrosine L-Tyrosine Protected L-Tyrosine Protected L-Tyrosine L-Tyrosine->Protected L-Tyrosine Alkene Precursor Alkene Precursor Protected L-Tyrosine->Alkene Precursor e.g., Wittig Reaction Target Epoxide This compound Alkene Precursor->Target Epoxide e.g., m-CPBA G Epoxide This compound Product β-Amino Alcohol Derivative Epoxide->Product Catalyst (e.g., Lewis Acid) Nucleophile Amine (R-NH2) Nucleophile->Product

Sources

An In-Depth Technical Guide to the Mechanism of Action of erythro-N-Boc-O-benzyl-L-tyrosine Epoxide as a Cysteine Protease Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Cysteine proteases are a ubiquitous class of enzymes critical to numerous physiological and pathological processes, making them prime targets for therapeutic intervention. A powerful strategy for modulating their activity is through covalent inhibition, which offers high potency and prolonged duration of action. This guide provides a detailed examination of the mechanism of action for a specific class of inhibitors: peptidyl epoxides, with a focused analysis on erythro-N-Boc-O-benzyl-L-tyrosine epoxide. We will dissect the chemical basis of its irreversible inhibition, the critical role of stereochemistry, and the experimental methodologies required to validate its function. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this potent inhibitor class.

The Target: Cysteine Proteases

Cysteine proteases, also known as thiol proteases, utilize a cysteine residue's thiol group for the catalytic hydrolysis of peptide bonds. Their active site is typically characterized by a catalytic dyad (Cysteine, Histidine) or triad (Cysteine, Histidine, Asparagine).

  • Biological Significance: These enzymes are integral to cellular homeostasis and disease. For instance, caspases are central executioners of apoptosis, cathepsins are key mediators of lysosomal protein degradation, and calpains are involved in cellular signaling and cytoskeletal remodeling. Dysregulation of these proteases is implicated in cancer, neurodegenerative disorders, and infectious diseases.

  • The Catalytic Thiolate: The mechanism begins with the deprotonation of the active site cysteine (Cys) by an adjacent histidine (His), forming a highly nucleophilic thiolate ion. This thiolate is the key to both catalysis and susceptibility to covalent inhibition by electrophilic compounds like epoxides.

Epoxide-Based Covalent Inhibitors: A Primer

The use of an epoxide "warhead" is a well-established strategy for designing potent and selective cysteine protease inhibitors.[1] The foundational molecule in this class is E-64, a natural product isolated from Aspergillus japonicus in 1978, which set the precedent for irreversible inhibition via an epoxide moiety.[2]

  • Principle of Covalent Inhibition: Unlike reversible inhibitors that bind and dissociate from an enzyme, covalent inhibitors form a stable, permanent chemical bond with a residue in the enzyme's active site.[3] This leads to time-dependent, irreversible inactivation of the enzyme.

  • The Epoxide Warhead: The three-membered oxirane ring of an epoxide is highly strained. This strain makes it an excellent electrophile, susceptible to attack by nucleophiles like the active site cysteine thiolate.[1] This reaction, a classic SN2 nucleophilic substitution, results in the opening of the epoxide ring and the formation of a stable thioether bond.[4][5]

Profile of the Inhibitor: this compound

The subject of this guide, this compound, is a synthetic peptidyl epoxide designed for enhanced specificity and utility in research and development.[6]

  • Chemical Structure:

    • L-tyrosine scaffold: Provides a specific peptide-like backbone that can be recognized by the substrate-binding pockets (subsites) of the target protease.

    • N-Boc group (tert-Butoxycarbonyl): A common protecting group for the amine, preventing unwanted side reactions and modulating solubility and cell permeability.

    • O-benzyl group: Protects the hydroxyl group of the tyrosine side chain.

    • erythro-epoxide: The critical "warhead" moiety. The stereochemistry of the epoxide is paramount.

  • The Criticality of 'erythro' Stereochemistry: Studies have conclusively shown that for peptidyl epoxides, the erythro diastereomer is active against cysteine proteases, while the threo diastereomer is inactive.[7] This stereoselectivity arises from the precise geometric requirements of the enzyme's active site, which positions the erythro epoxide for optimal orbital overlap with the attacking cysteine thiolate.

The Core Mechanism of Action: A Step-by-Step Alkylation

The inactivation of a cysteine protease by this compound is a highly efficient, mechanism-based process that can be broken down into two key stages.[8] The enzyme's own catalytic machinery is leveraged to drive its irreversible inactivation.

Stage 1: Initial Non-covalent Binding The inhibitor first docks into the enzyme's active site cleft. The peptidyl portion of the inhibitor (the tyrosine backbone) forms non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) with the enzyme's subsites, similar to a natural substrate. This initial binding orients the epoxide warhead in close proximity to the catalytic cysteine residue.

Stage 2: Irreversible Covalent Alkylation This is the rate-determining and irreversible step.

  • Nucleophilic Attack: The catalytic histidine residue deprotonates the active site cysteine's thiol group, generating a potent thiolate anion.

  • Ring Opening: This thiolate attacks one of the electrophilic carbons of the epoxide ring. 13C NMR and mass spectrometry studies have confirmed that the attack occurs specifically at the primary, less sterically hindered carbon of the epoxide moiety.[9][10]

  • Thioether Adduct Formation: The SN2 reaction proceeds, opening the oxirane ring and forming a stable, covalent thioether linkage between the inhibitor and the cysteine residue.[4] The enzyme is now permanently alkylated and catalytically dead.

The entire process is exceptionally rapid, with enzyme-catalyzed rates being accelerated by up to 108 times compared to the reaction with free cysteine in solution.[3][8]

Mechanism_of_Action cluster_0 Stage 1: Reversible Binding cluster_1 Stage 2: Irreversible Covalent Modification E_S Enzyme-Inhibitor Complex (Non-covalent) EI_covalent Covalently Inactivated Enzyme (E-I Thioether Adduct) E_S->EI_covalent k_inact (Nucleophilic Attack) E Free Enzyme (E) (Cys-SH) E->E_S K_i I Inhibitor (I) (Epoxide) I->E_S caption Mechanism of Covalent Inhibition by Epoxide.

Caption: A two-step model of irreversible inhibition.

Experimental Validation and Characterization

A multi-faceted approach is required to rigorously characterize the inhibitory activity of this compound. The following workflow and protocols provide a self-validating system to confirm its mechanism.

Experimental Workflow

Experimental_Workflow start Obtain Inhibitor & Target Enzyme kinetics Protocol 1: Enzyme Kinetic Analysis (Determine k_inact/K_i) start->kinetics mass_spec Protocol 2: Mass Spectrometry (Confirm Covalent Adduct) start->mass_spec data_analysis Data Analysis & Interpretation kinetics->data_analysis mass_spec->data_analysis conclusion Confirm Irreversible Covalent Inhibition data_analysis->conclusion caption Workflow for Inhibitor Characterization.

Caption: A logical workflow for validating inhibitor function.

Protocol 1: Enzyme Kinetic Analysis

Objective: To determine the second-order rate constant of inactivation (kinact/Ki), which is the primary measure of an irreversible inhibitor's potency.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the target cysteine protease in an appropriate assay buffer (e.g., 50 mM MES, pH 6.0, containing 5 mM DTT to ensure the active site cysteine is reduced).

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of a fluorogenic peptide substrate for the target enzyme.

  • Assay Procedure (Discontinuous Assay):

    • Aliquots of the enzyme are incubated with various concentrations of the inhibitor (and a DMSO vehicle control) at a fixed temperature (e.g., 25°C).

    • At specific time points (e.g., 0, 2, 5, 10, 20 minutes), a small sample is withdrawn from each incubation mixture.

    • This sample is immediately diluted into a solution containing a high concentration of the fluorogenic substrate. This dilution effectively stops the inactivation reaction.

    • The initial rate of substrate hydrolysis (residual enzyme activity) is measured using a fluorescence plate reader.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm of the residual enzyme activity versus the incubation time. The slope of this line is the apparent rate constant of inactivation (kobs).

    • Plot kobs versus the inhibitor concentration. In a simple two-step mechanism, this should yield a hyperbolic curve that fits the equation: kobs = (kinact * [I]) / (Ki + [I]) .

    • The ratio kinact/Ki is derived from this plot and represents the inhibitor's efficiency.

Protocol 2: Mass Spectrometry for Target Engagement

Objective: To provide direct, unambiguous evidence of the formation of a covalent adduct between the enzyme and the inhibitor.

Methodology:

  • Incubation: Incubate the target protease with a slight molar excess of the inhibitor for a sufficient time to ensure complete inactivation (guided by kinetic data). Include a control sample of the enzyme alone.

  • Sample Preparation: Desalt the protein samples using a suitable method (e.g., ZipTip, dialysis) to remove unreacted inhibitor and buffer salts.

  • Intact Protein Analysis (LC-MS):

    • Analyze the intact protein samples by liquid chromatography-mass spectrometry (LC-MS).

    • Compare the deconvoluted mass spectrum of the inhibited enzyme with the control enzyme.

    • A successful covalent modification will result in a mass shift corresponding to the molecular weight of the inhibitor (369.45 Da for this compound).[11]

  • Peptide Mapping (Bottom-up Proteomics - Optional):

    • For higher resolution, digest the samples with a sequence-specific protease (e.g., trypsin).

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • Identify the specific peptide containing the active site cysteine and confirm that its mass has increased by the mass of the inhibitor. MS/MS fragmentation will pinpoint the modification to the exact cysteine residue.

Data Presentation

Quantitative data from these experiments should be summarized for clarity.

Table 1: Hypothetical Kinetic Parameters for Cysteine Protease Inhibition

Inhibitor Target Enzyme kinact (s-1) Ki (µM) kinact/Ki (M-1s-1)
This compound Cathepsin B 0.05 2.5 20,000
E-64 (Reference) Cathepsin B 0.12 0.5 240,000

| threo-isomer (Control) | Cathepsin B | N/A | >1000 | No activity |

Applications and Significance

  • Chemical Probes: As highly selective tools, these inhibitors are invaluable for activity-based protein profiling (ABPP). By incorporating a reporter tag (like biotin or a fluorophore), they can be used to identify and quantify active cysteine proteases in complex biological samples.[12]

  • Therapeutic Scaffolds: While the specific N-Boc and O-benzyl protecting groups may not be ideal for in vivo applications, the underlying erythro-tyrosine epoxide scaffold is a validated starting point for medicinal chemistry campaigns to develop drugs for diseases driven by aberrant cysteine protease activity.[6]

Conclusion

This compound exemplifies a potent and selective class of mechanism-based cysteine protease inhibitors. Its action is predicated on the stereospecific, irreversible alkylation of the active site cysteine thiol via a nucleophilic attack on the strained epoxide ring. This covalent mechanism confers high potency and a prolonged duration of action. The experimental protocols detailed herein provide a robust framework for validating this mechanism, confirming target engagement, and quantifying inhibitory efficiency. A thorough understanding of this mechanism is essential for researchers leveraging such compounds as chemical probes and for drug developers designing the next generation of covalent therapeutics.

References

  • PubMed. (n.d.). Mechanism of cysteine protease inactivation by peptidyl epoxides. Retrieved from [Link]

  • PubMed. (n.d.). Structural Basis of Inhibition of Cysteine Proteases by E-64 and Its Derivatives. Retrieved from [Link]

  • Wikipedia. (2023). E-64. Retrieved from [Link]

  • ACS Publications. (1996). Peptidyl Epoxides: Novel Selective Inactivators of Cysteine Proteases. Retrieved from [Link]

  • Portland Press. (2000). Inactivation of cysteine proteases by peptidyl epoxides: characterization of the alkylation sites on the enzyme and the inactivator. Biochemical Journal. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Inactivation of cysteine proteases by peptidyl epoxides: characterization of the alkylation sites on the enzyme and the inactivator. Retrieved from [Link]

  • Grokipedia. (2026). E-64. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Mechanism of cysteine protease inactivation by peptidyl epoxides. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). αβ,α′β′-Diepoxyketones are mechanism-based inhibitors of nucleophilic cysteine enzymes. Chemical Communications. Retrieved from [Link]

  • PubMed. (n.d.). Epoxide Electrophiles as Activity-Dependent Cysteine Protease Profiling and Discovery Tools. Retrieved from [Link]

  • Bar-Ilan University Research Authority. (2000). Inactivation of Cysteine Proteases by Peptidyl Epoxides: Characterization of the Alkylation Sites on the Enzyme and the Inactivator. Retrieved from [Link]

  • GlobalChemMall. (n.d.). This compound. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Inhibition of the Soluble Epoxide Hydrolase by Tyrosine Nitration. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. Retrieved from [Link]

  • PubMed. (2025). Tyrosine kinase 2 inhibitors: Synthesis and applications in the treatment of autoimmune diseases. Retrieved from [Link]

  • MDPI. (n.d.). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Retrieved from [Link]

  • PubMed. (2000). Biochemical evidence for the involvement of tyrosine in epoxide activation during the catalytic cycle of epoxide hydrolase. Retrieved from [Link]

  • J&K Scientific. (n.d.). erythro-N-Boc-L-homophenylalanine epoxide | 799559-75-4. Retrieved from [Link]

Sources

Introduction: The Critical Role of Chiral Epoxides in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chiral Purity of erythro-N-Boc-O-benzyl-L-tyrosine Epoxide

In the landscape of pharmaceutical development, stereochemical purity is not a mere academic detail; it is a cornerstone of safety, efficacy, and specificity. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles.[1] The synthesis and quality control of single-enantiomer drugs are therefore paramount. Among the most versatile chiral building blocks in a synthetic chemist's arsenal are epoxides.[1][2] Their inherent ring strain allows for regio- and stereospecific ring-opening reactions, providing a powerful tool for constructing complex molecular architectures found in numerous high-profile pharmaceuticals.[2][3][4]

This guide focuses on a specific, high-value intermediate: This compound (CAS 162536-84-7).[5] Derived from the natural amino acid L-tyrosine, this compound serves as a key precursor in the synthesis of various therapeutic agents, including peptide-based drugs and tyrosine kinase inhibitors.[6][7] Its utility is directly tied to its stereochemical integrity. The presence of the undesired diastereomer or enantiomer can introduce impurities that are difficult to remove in later stages and can compromise the biological activity of the final active pharmaceutical ingredient (API).

This document provides a comprehensive overview of the synthesis, and more critically, the state-of-the-art analytical methodologies required to ascertain the chiral purity of this vital building block. It is designed for researchers, process chemists, and quality control analysts who require both a theoretical understanding and a practical, field-tested approach to ensuring stereochemical fidelity.

Part 1: Synthesis and Stereochemical Control

The synthesis of this compound begins with the enantiomerically pure starting material, L-tyrosine, which is sourced from the "chiral pool".[8] The primary objective of the synthetic route is to transfer the stereochemical information from the starting material and induce the correct stereochemistry at the two new chiral centers of the epoxide ring.

Retrosynthetic Strategy

A logical retrosynthetic analysis reveals the key precursors and the strategic bond disconnections leading back to L-tyrosine. This approach highlights the critical transformations where stereochemistry must be rigorously controlled.

G Target This compound Precursor1 N-Boc-O-benzyl-L-tyrosine allylic alcohol Target->Precursor1 Asymmetric Epoxidation (e.g., Sharpless) Precursor2 N-Boc-O-benzyl-L-tyrosine Precursor1->Precursor2 Carboxylic Acid Reduction Precursor3 L-tyrosine Precursor2->Precursor3 Amine & Phenol Protection Protecting_Groups Boc Anhydride, Benzyl Bromide Protecting_Groups->Precursor2

Caption: Retrosynthetic analysis of the target epoxide.

Synthetic Protocol Overview
  • Protection of L-Tyrosine: The synthesis commences with the protection of the amine and phenolic hydroxyl groups of L-tyrosine. The amine is typically protected with a tert-butoxycarbonyl (Boc) group, and the phenol is protected as a benzyl ether.[9][10] These steps are crucial to prevent unwanted side reactions in subsequent steps.

  • Formation of the Allylic Alcohol: The carboxylic acid of the protected tyrosine is reduced to the corresponding primary alcohol. This alcohol is then used to form an allylic alcohol, setting the stage for epoxidation.

  • Asymmetric Epoxidation: This is the key stereochemistry-defining step. A method like the Sharpless asymmetric epoxidation is employed, which uses a titanium isopropoxide catalyst, t-butyl hydroperoxide as the oxidant, and a chiral diethyl tartrate (DET) ligand.[11] The choice of (+)-DET or (-)-DET dictates which face of the alkene is epoxidized, allowing for precise control over the formation of the desired erythro diastereomer with high enantiomeric excess.[11] Maintaining this chirality is a primary goal throughout the synthesis.[8]

Part 2: Core Directive - Analytical Methodologies for Chiral Purity Determination

Verifying the chiral purity of the final epoxide is non-negotiable. While several techniques exist, chiral High-Performance Liquid Chromatography (HPLC) is the gold standard due to its accuracy, robustness, and sensitivity.[12][13] Confirmatory analysis by Nuclear Magnetic Resonance (NMR) spectroscopy provides an orthogonal validation of the stereochemical assignment.

Primary Method: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC separates enantiomers by exploiting their differential interactions with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose or cellulose carbamates, are exceptionally effective for resolving a wide range of chiral compounds, including epoxides.[14][15][16]

Causality Behind Method Design: The choice of a polysaccharide-based column (e.g., Daicel CHIRALPAK® series or Phenomenex Lux® series) is based on their proven broad applicability and the multiple chiral recognition mechanisms they employ, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical polymer structure. The mobile phase is selected to modulate these interactions. Normal-phase (e.g., hexane/alcohol mixtures) often provides the best resolution, while polar organic modes can be advantageous for compound solubility.[16]

Experimental Workflow for Chiral HPLC Analysis

Caption: Self-validating workflow for chiral HPLC analysis.

Detailed HPLC Protocol (Self-Validating System)

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Chiral Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm).

    • Mobile Phase: n-Hexane / 2-Propanol (IPA) (90:10, v/v). Insight: The ratio of hexane to alcohol is the most critical parameter for optimizing resolution. A lower alcohol percentage generally increases retention and improves separation, but may lead to excessive peak broadening.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 220 nm.

  • Sample Preparation:

    • Analyte Solution: Accurately weigh and dissolve the sample of this compound in the mobile phase to a final concentration of 1.0 mg/mL.

    • Racemic Standard: If available, prepare a solution of the racemic or diastereomeric mixture at the same concentration. This is essential for confirming the elution order and calculating the resolution factor (Rs), which validates the method's separating power.

  • System Suitability:

    • Inject the racemic standard.

    • The system is deemed suitable if the resolution (Rs) between the stereoisomeric peaks is ≥ 1.5.

  • Analysis:

    • Inject the analyte solution in triplicate.

    • Record the chromatograms and integrate the peak areas for the desired erythro-enantiomer and any detected undesired stereoisomers.

  • Calculation of Enantiomeric Excess (% ee):

    % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

    Where Area_major is the peak area of the desired enantiomer and Area_minor is the peak area of the undesired enantiomer.

Data Presentation: HPLC Purity Analysis

ParameterResultAcceptance Criteria
Elution Time (Desired Enantiomer)12.5 minReport
Elution Time (Undesired Enantiomer)14.8 minReport
Resolution (Rs) between enantiomers2.1≥ 1.5
Enantiomeric Excess (% ee) 99.8% ≥ 99.5%

Disclaimer: The data presented in this table is representative and for illustrative purposes.

Confirmatory Method: NMR Spectroscopy with Chiral Derivatizing Agents

While HPLC is quantitative, NMR spectroscopy can provide absolute structural confirmation. Directly distinguishing enantiomers by NMR is impossible as they have identical spectra in an achiral solvent. However, by reacting the epoxide with a chiral derivatizing agent (CDA), the enantiomers are converted into diastereomers, which have physically different properties and, therefore, distinct NMR spectra.[17]

Principle of Chiral Derivatization for NMR Analysis

G cluster_reactants cluster_products Enantiomers Enantiomeric Mixture (R-epoxide + S-epoxide) CDA + (R)-Chiral Derivatizing Agent (e.g., Mosher's Acid Chloride) Diastereomers Diastereomeric Mixture (R,R-ester + S,R-ester) Spectrally Distinguishable CDA->Diastereomers Reaction

Caption: Conversion of enantiomers to NMR-distinguishable diastereomers.

Causality Behind Method Design: This method requires a nucleophilic ring-opening of the epoxide to create a handle (e.g., a hydroxyl group) for derivatization. A mild acid-catalyzed opening with a simple nucleophile (like water or an alcohol) can generate the corresponding diol or ether-alcohol. This product is then reacted with a CDA like (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride). The resulting diastereomeric esters will exhibit different chemical shifts, particularly for protons near the newly formed stereocenter, allowing for quantification by integration.

Step-by-Step Protocol: NMR Analysis

  • Ring-Opening: Gently open the epoxide ring of a small sample (approx. 10-15 mg) using a catalytic amount of acid (e.g., p-toluenesulfonic acid) in methanol to form the corresponding β-methoxy alcohol. Purify the product via flash chromatography.

  • Derivatization: Dissolve the purified alcohol in anhydrous pyridine. Add a slight excess (1.2 equivalents) of (R)-Mosher's acid chloride at 0 °C. Let the reaction proceed to completion (monitor by TLC).

  • Workup: Quench the reaction and perform a standard extractive workup to isolate the diastereomeric Mosher's esters.

  • NMR Acquisition: Dissolve the purified esters in an appropriate deuterated solvent (e.g., CDCl₃). Acquire a high-resolution ¹H NMR or ¹⁹F NMR spectrum. ¹⁹F NMR is often preferred due to the simplicity of the spectrum and the large chemical shift dispersion of the -CF₃ signal.

  • Data Analysis: Identify the distinct signals corresponding to each diastereomer. Carefully integrate these signals. The ratio of the integrals directly corresponds to the ratio of the original enantiomers.

Conclusion: A Multi-Faceted Approach to Ensuring Chiral Integrity

The synthesis and analytical control of this compound demand a rigorous, scientifically-grounded approach. While asymmetric synthesis techniques can produce this intermediate in high chiral purity, robust analytical validation is the ultimate arbiter of quality.[8][11]

This guide advocates for a primary validation using a well-developed chiral HPLC method, which offers unparalleled accuracy and precision for quantifying enantiomeric excess.[14][16] This should be complemented by an orthogonal technique, such as NMR spectroscopy with a chiral derivatizing agent, to provide absolute confirmation of the stereochemical identity. By integrating these methodologies, researchers and drug development professionals can ensure the stereochemical integrity of this critical building block, safeguarding the quality and efficacy of the resulting pharmaceuticals.

References

  • Title: Epoxide Syntheses and Ring-Opening Reactions in Drug Development Source: MDPI URL: [Link]

  • Title: Process development towards chiral epoxide 81 enabling a convergent API route. Source: ResearchGate URL: [Link]

  • Title: Discrimination of Chiral Compounds Using NMR Spectroscopy Source: Wiley Press (Reference List) URL: [Link]

  • Title: Enantiomeric NMR analysis of chiral epoxides as addition compounds with d-ephedrine Source: ResearchGate URL: [Link]

  • Title: Chiral organic molecules at work with epoxides: two arms drive the asymmetric transformations Source: Atlas of Science URL: [Link]

  • Title: Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes Source: ResearchGate URL: [Link]

  • Title: Resolution of epoxide enantiomers of polycyclic aromatic hydrocarbons by chiral stationary-phase high-performance liquid chromatography Source: PubMed URL: [Link]

  • Title: DEVELOPMENT OF A REVERSED PHASE CHIRAL LC/MS METHOD FOR THE DETERMINATION OF EPOXYEICOSANOID ENANTIOMERS Source: ResearchGate URL: [Link]

  • Title: Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Enantioseparation of Chiral Epoxides with Polysaccharide-Based Chiral Columns in HPLC Source: ResearchGate URL: [Link]

  • Title: Epoxide Syntheses and Ring-Opening Reactions in Drug Development Source: ResearchGate URL: [Link]

  • Title: Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards Source: Wiley Online Library URL: [Link]

  • Title: Supporting information_OBC_rev1 Source: The Royal Society of Chemistry URL: [Link]

  • Title: O-benzyl-N-((tert-butoxy)carbonyl)-L-tyrosine Source: PubChem URL: [Link]

Sources

A Technical Guide to erythro-N-Boc-O-benzyl-L-tyrosine Epoxide: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

erythro-N-Boc-O-benzyl-L-tyrosine epoxide is a chiral building block of significant interest in medicinal chemistry and organic synthesis. Its unique trifunctional nature, possessing a protected amine, a protected phenol, and a reactive epoxide ring, all with defined stereochemistry, makes it a valuable precursor for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its synthesis, detailed characterization, and key applications, with a focus on the underlying chemical principles and practical experimental considerations.

Introduction: The Significance of a Versatile Chiral Building Block

This compound, with the CAS Number 162536-84-7 and a molecular formula of C₂₂H₂₇NO₄, is a versatile synthetic intermediate.[1][2][3] Its importance stems from the stereochemically defined epoxide moiety, which allows for diastereoselective ring-opening reactions to introduce new functionalities with predictable stereochemistry. This feature is particularly crucial in drug discovery, where the three-dimensional arrangement of atoms is a critical determinant of biological activity.

The "erythro" configuration denotes the relative stereochemistry of the substituents on the epoxide ring and the adjacent carbon atom. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen and the benzyl (Bzl) group on the phenolic oxygen offer orthogonal protection, allowing for selective deprotection and further functionalization at different stages of a synthetic sequence.

This compound serves as a key intermediate in the synthesis of a variety of pharmaceuticals, particularly in the development of peptide-based drugs and inhibitors of enzymes such as tyrosine kinases.[1][3] For instance, it has been utilized as a precursor for the synthesis of certain tyrosine kinase inhibitors, such as Lapatinib.[3] Its incorporation into peptides can enhance their stability and bioactivity.[1]

Strategic Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure the desired stereochemical outcome. The general strategy involves the protection of the starting material, L-tyrosine, followed by the transformation of the carboxylic acid functionality into the epoxide ring with erythro stereochemistry.

A plausible and stereocontrolled synthetic pathway is outlined below, based on established methodologies for the synthesis of N-protected α-amino epoxides.[4][5]

Protection of L-Tyrosine: A Two-Step Approach

The synthesis commences with the protection of both the α-amino and the phenolic hydroxyl groups of L-tyrosine. This is typically achieved in a two-step sequence.

Step 1: N-Boc Protection

The α-amino group of L-tyrosine is first protected with the tert-butyloxycarbonyl (Boc) group. This is a standard procedure in peptide chemistry, often accomplished by reacting L-tyrosine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[6]

Step 2: O-Benzylation

Following N-protection, the phenolic hydroxyl group is protected as a benzyl ether. This is typically achieved by reacting N-Boc-L-tyrosine with benzyl bromide in the presence of a suitable base, such as sodium bicarbonate.[6]

Detailed Protocol for the Preparation of N-Boc-O-benzyl-L-tyrosine:

  • Materials: L-tyrosine, di-tert-butyl dicarbonate (Boc₂O), potassium carbonate (K₂CO₃), dioxane, water, benzyl bromide, sodium bicarbonate (NaHCO₃), ethyl acetate, brine.

  • Procedure:

    • Dissolve K₂CO₃ in a 1:1 mixture of water and dioxane and cool to 0°C.

    • Add L-tyrosine and a solution of Boc₂O in dioxane. Stir the reaction mixture at room temperature overnight.

    • Acidify the reaction mixture and extract the N-Boc-L-tyrosine with ethyl acetate. Dry the organic layer and remove the solvent under reduced pressure.

    • Dissolve the resulting N-Boc-L-tyrosine in a suitable solvent such as a dioxane/DMF mixture.

    • Add NaHCO₃ and benzyl bromide and stir the mixture overnight at an elevated temperature (e.g., 90°C).

    • After cooling, remove the solvent and dissolve the crude product in ethyl acetate.

    • Wash the organic solution with brine and water, dry over anhydrous magnesium sulfate, and concentrate to obtain N-Boc-O-benzyl-L-tyrosine.[6]

Conversion to the Haloketone

A key step in the stereocontrolled synthesis of the erythro epoxide is the conversion of the protected amino acid into a halomethylketone. This is typically achieved by first converting the carboxylic acid to an acid chloride, followed by reaction with diazomethane and then a hydrohalic acid.

Detailed Protocol for the Preparation of the Bromomethylketone:

  • Materials: N-Boc-O-benzyl-L-tyrosine, oxalyl chloride, diazomethane, 48% hydrobromic acid (HBr).

  • Procedure:

    • Convert N-Boc-O-benzyl-L-tyrosine to its acid chloride using oxalyl chloride.

    • React the acid chloride with diazomethane to form the corresponding diazoketone.

    • Treat the diazoketone with one equivalent of 48% aqueous HBr to yield the bromomethylketone.[5]

Stereoselective Reduction to the Halohydrin and Epoxidation

The stereochemical outcome of the synthesis is determined in the reduction of the halomethylketone to the corresponding halohydrin. The use of a reducing agent like sodium borohydride (NaBH₄) has been shown to favor the formation of the erythro halohydrin.[4] The subsequent epoxide formation occurs via intramolecular cyclization upon treatment with a base. In the case of the more reactive bromohydrin, the epoxide can often be formed directly during the reduction step.[5]

Detailed Protocol for the Synthesis of this compound:

  • Materials: N-Boc-O-benzyl-L-tyrosine bromomethylketone, sodium borohydride (NaBH₄), methanol, sodium methoxide (NaOMe).

  • Procedure:

    • Dissolve the bromomethylketone in a suitable solvent like methanol.

    • Cool the solution and add NaBH₄ portion-wise. The reduction of the ketone to the alcohol and subsequent cyclization to the epoxide can occur in this step.

    • If the halohydrin is isolated, it can be converted to the epoxide by treatment with a base such as sodium methoxide in methanol.[5]

    • The crude product is then purified by column chromatography to yield the pure this compound.

The overall synthetic workflow can be visualized in the following diagram:

G cluster_0 Protection cluster_1 Halogenation cluster_2 Epoxidation L-Tyrosine L-Tyrosine N-Boc-L-Tyrosine N-Boc-L-Tyrosine L-Tyrosine->N-Boc-L-Tyrosine Boc₂O, Base N-Boc-O-benzyl-L-tyrosine N-Boc-O-benzyl-L-tyrosine N-Boc-L-Tyrosine->N-Boc-O-benzyl-L-tyrosine BnBr, Base Bromomethylketone Bromomethylketone N-Boc-O-benzyl-L-tyrosine->Bromomethylketone 1. (COCl)₂ 2. CH₂N₂ 3. HBr erythro-Epoxide erythro-Epoxide Bromomethylketone->erythro-Epoxide NaBH₄ (or NaBH₄ then Base)

Caption: Synthetic workflow for this compound.

Characterization and Physicochemical Properties

The accurate characterization of this compound is essential to confirm its identity, purity, and stereochemistry. The following table summarizes its key physicochemical properties.

PropertyValueReference
CAS Number 162536-84-7[1]
Molecular Formula C₂₂H₂₇NO₄[1]
Molecular Weight 369.46 g/mol [1]
Appearance White powder[1]
Purity ≥ 97% (HPLC)[1]
Optical Rotation [α]D25 = -25.0 ± 2º (c=1 in DMF)[1]
Storage 0-8 °C[1]

Spectroscopic Data:

  • ¹H NMR (of N-Boc-O-benzyl-L-tyrosine): The spectrum would show characteristic signals for the Boc group (a singlet around 1.4 ppm), the aromatic protons of the tyrosine and benzyl groups, the α- and β-protons of the amino acid backbone, and the benzylic protons of the protecting group.[7]

  • ¹³C NMR (of N-Boc-O-benzyl-L-tyrosine): The spectrum would display signals for the carbonyl carbon of the carboxylic acid, the carbons of the aromatic rings, the carbons of the Boc and benzyl protecting groups, and the α- and β-carbons of the tyrosine backbone.[6]

Upon conversion to the epoxide, new signals corresponding to the oxirane ring protons and carbons would appear in the ¹H and ¹³C NMR spectra, respectively. Mass spectrometry would be used to confirm the molecular weight of the final product.

Applications in Research and Development

This compound is a valuable tool for medicinal chemists and drug development professionals due to its versatile reactivity and chiral nature.

Synthesis of Peptidomimetics and Modified Peptides

The epoxide moiety is a key functional group for the synthesis of non-natural amino acids and peptide isosteres. Ring-opening of the epoxide with various nucleophiles (e.g., amines, thiols, azides) allows for the introduction of diverse side chains with controlled stereochemistry. This is particularly useful for creating peptides with enhanced stability towards enzymatic degradation and improved pharmacokinetic properties.[1]

Development of Enzyme Inhibitors

This chiral epoxide is a key building block for the synthesis of various enzyme inhibitors.[1] Its application as an intermediate in the synthesis of tyrosine kinase inhibitors like Lapatinib highlights its importance in the development of targeted cancer therapies.[3] The epoxide can be opened by a nucleophilic residue in the active site of an enzyme, leading to covalent and irreversible inhibition.

The general scheme for the ring-opening of the epoxide is depicted below:

G Epoxide erythro-N-Boc-O-benzyl-L-tyrosine epoxide Product Ring-opened product (e.g., amino alcohol) Epoxide->Product Nucleophile (Nu⁻) Solvent

Caption: Nucleophilic ring-opening of the epoxide.

Chiral Building Block in Asymmetric Synthesis

Beyond peptide and inhibitor synthesis, this compound serves as a versatile chiral starting material for the synthesis of a wide range of complex organic molecules. The ability to introduce two new stereocenters in a controlled manner makes it a valuable asset in total synthesis and the development of new chemical entities.[1]

Conclusion and Future Perspectives

This compound is a powerful and versatile tool in the arsenal of the modern organic and medicinal chemist. Its stereocontrolled synthesis, while challenging, provides access to a chiral building block with immense potential for the development of novel therapeutics and complex molecular architectures. As the demand for more sophisticated and effective drugs continues to grow, the importance of such well-defined chiral intermediates is only set to increase. Future research may focus on the development of more efficient and catalytic methods for its synthesis, as well as the exploration of its application in new and emerging areas of drug discovery.

References

Sources

The Strategic Deployment of Boc and Benzyl Protecting Groups in Tyrosine Epoxide Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Tyrosine and the Necessity for Chemical Protection

Tyrosine, an aromatic amino acid, is a fundamental component of numerous bioactive peptides and proteins.[1][2] Its unique phenolic side chain plays a critical role in various biological processes, including signal transduction and protein-protein interactions.[1][2] The chemical modification of tyrosine residues is a key strategy in drug discovery and development, enabling the synthesis of novel peptides with enhanced stability, bioavailability, and therapeutic efficacy.[][4][5] One such modification, the introduction of an epoxide functionality, creates a highly reactive electrophilic center, paving the way for the synthesis of diverse and complex molecular architectures.[6][7][8]

However, the inherent reactivity of tyrosine's functional groups—the α-amino group and the phenolic hydroxyl group—necessitates the use of protecting groups to prevent unwanted side reactions during multi-step syntheses.[9][] This guide provides a comprehensive exploration of the roles of two pivotal protecting groups, tert-Butoxycarbonyl (Boc) and Benzyl (Bzl), in the synthesis and application of tyrosine epoxide.

The Orthogonal Protection Strategy: A Cornerstone of Modern Synthesis

The successful synthesis of complex molecules like protected tyrosine epoxide hinges on the principle of "orthogonal protection." This strategy involves the use of protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group in the presence of others.[9][11] The Boc/Bzl combination is a classic example of a "quasi-orthogonal" system. Both groups are cleaved under acidic conditions, but their lability to different acid strengths allows for their independent removal.[9][12]

  • The Boc Group (tert-Butoxycarbonyl): This acid-labile group is extensively used for the protection of the α-amino group of amino acids.[13][14] It is stable to basic and nucleophilic conditions but is readily cleaved by moderate acids like trifluoroacetic acid (TFA).[9][]

  • The Benzyl Group (Bzl): The benzyl group is commonly employed to protect the phenolic hydroxyl group of tyrosine.[9][] It is stable to the mildly acidic conditions used for Boc deprotection but can be removed by stronger acids or, more commonly, through catalytic hydrogenolysis.[9][11][15]

This differential reactivity is the key to their strategic use in the synthesis of tyrosine epoxide, enabling precise control over the synthetic pathway.

Visualizing the Orthogonal Deprotection Strategy

Caption: Orthogonal deprotection of Boc and Benzyl groups.

Synthesis of N-Boc-O-Benzyl-L-Tyrosine Epoxide: A Step-by-Step Protocol

The synthesis of the target epoxide begins with the readily available amino acid, L-tyrosine. The following is a generalized, multi-step protocol that highlights the critical role of the Boc and Benzyl protecting groups.

Step 1: Protection of the Phenolic Hydroxyl Group with Benzyl Bromide

The initial step involves the protection of the reactive phenolic hydroxyl group to prevent its interference in subsequent reactions.

  • Rationale: Benzylation of the hydroxyl group is crucial to avoid its reaction with the Boc anhydride in the next step and to prevent its participation in undesired side reactions during epoxidation.[16]

  • Protocol:

    • L-Tyrosine is dissolved in an aqueous basic solution (e.g., NaOH).

    • A copper (II) sulfate solution is added to form a copper complex, which enhances the selectivity of the reaction.[16]

    • Benzyl bromide is added, and the reaction is heated.

    • The product, O-Benzyl-L-Tyrosine, is isolated after an acidic workup.[16]

Step 2: Protection of the α-Amino Group with Di-tert-butyl dicarbonate (Boc₂O)

With the hydroxyl group protected, the α-amino group is then masked with the Boc group.

  • Rationale: The Boc group protects the amino functionality from reacting during the subsequent reduction and epoxidation steps. Its introduction is straightforward and generally proceeds with high yield.[9][17]

  • Protocol:

    • O-Benzyl-L-Tyrosine is dissolved in a suitable solvent mixture, such as dioxane and water, with a base (e.g., NaOH or NaHCO₃).[16]

    • Di-tert-butyl dicarbonate (Boc₂O) is added to the solution at a reduced temperature (e.g., 0 °C) and then allowed to warm to room temperature.[9][16]

    • After the reaction is complete, the N-Boc-O-Benzyl-L-Tyrosine is isolated via extraction.[16]

Step 3: Reduction of the Carboxylic Acid

The carboxylic acid moiety is reduced to a primary alcohol, which is a precursor to the epoxide.

  • Rationale: This reduction is a necessary step to form the carbon backbone that will eventually become the epoxide ring.

  • Protocol:

    • N-Boc-O-Benzyl-L-Tyrosine is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF).

    • A reducing agent, such as borane-tetrahydrofuran complex (BH₃·THF) or lithium aluminum hydride (LiAlH₄), is added carefully at a low temperature.

    • The reaction is quenched, and the resulting alcohol, N-Boc-O-Benzyl-L-Tyrosinol, is purified.

Step 4: Epoxidation

The final step in the synthesis of the protected tyrosine epoxide is the formation of the three-membered ring.

  • Rationale: This step introduces the reactive epoxide functionality. The choice of epoxidation agent and conditions can influence the stereochemical outcome of the reaction.[18]

  • Protocol:

    • N-Boc-O-Benzyl-L-Tyrosinol is subjected to an epoxidation reaction, often a one-pot procedure from the corresponding alkene or directly from the alcohol precursor.[18] A common method is the Corey-Chaykovsky reaction.[18]

    • The resulting erythro-N-Boc-O-benzyl-L-tyrosine epoxide is then purified.[6]

Visualizing the Synthetic Workflow

Sources

An In-Depth Technical Guide to the Stereochemistry of N-Boc-O-benzyl-L-tyrosine Epoxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Chiral Epoxides in Synthesis

In the landscape of modern pharmaceutical development and complex molecule synthesis, chiral epoxides stand out as exceptionally versatile intermediates.[1] Their inherent ring strain facilitates stereospecific ring-opening reactions, allowing for the controlled installation of multiple stereocenters.[1] When this potent functionality is integrated into a scaffold derived from the chiral pool, such as an amino acid, the resulting building block becomes a powerful tool for asymmetric synthesis. This guide focuses on a particularly valuable synthon: N-Boc-O-benzyl-L-tyrosine epoxide . By dissecting its stereochemical nuances, synthesis, and reactivity, we provide a comprehensive resource for researchers aiming to leverage its synthetic potential. This molecule is a key intermediate in the synthesis of various pharmaceuticals, including those targeting neurological disorders.[2]

Part 1: Defining the Stereochemical Landscape

The structure of N-Boc-O-benzyl-L-tyrosine epoxide contains three contiguous stereocenters. Understanding the relationships between these centers is paramount for designing effective synthetic strategies.

  • The Invariant Center : The first stereocenter originates from the natural amino acid L-tyrosine, which imparts an (S)-configuration at the α-carbon (C2). This center serves as the foundational chiral auxiliary, influencing the stereochemical outcome of subsequent reactions.

  • The Epoxide Stereocenters : The epoxidation of a vinyl group precursor introduces two new stereocenters (C3 and C4). The relative orientation of the substituents on these carbons defines the epoxide's diastereomeric form.

    • Erythro : The substituents on the two new stereocenters are on the opposite sides in a Fischer projection. This corresponds to a syn relationship between the C2-substituent and the C3-substituent.

    • Threo : The substituents are on the same side in a Fischer projection, corresponding to an anti relationship.

The combination of the fixed (S)-configuration at C2 and the two possible relative configurations of the epoxide gives rise to two primary diastereomers. The commercially available and most commonly utilized isomer is erythro-N-Boc-O-benzyl-L-tyrosine epoxide , which has the (2S, 3R, 4S) configuration.[2]

G cluster_main Stereoisomers of N-Boc-O-benzyl-L-tyrosine Epoxide node_erythro Erythro Isomer (2S, 3R, 4S) 'syn' relationship node_threo Threo Isomer (2S, 3S, 4R) 'anti' relationship node_precursor L-Tyrosine Precursor (S)-configuration at C2 node_precursor->node_erythro Diastereoselective Epoxidation node_precursor->node_threo Diastereoselective Epoxidation

Caption: Possible diastereomers from the L-tyrosine precursor.

Part 2: Strategies for Stereocontrolled Synthesis

The synthesis of N-Boc-O-benzyl-L-tyrosine epoxide begins with the parent amino acid and proceeds through an allylic alcohol or aldehyde intermediate. The critical epoxidation step determines the final stereochemistry.

Synthesis of the Precursor

The common precursor for epoxidation is the corresponding aldehyde, N-Boc-O-benzyl-L-tyrosinal. This is typically prepared by the reduction of the carboxylic acid of N-Boc-O-benzyl-L-tyrosine.

Protocol 1: Preparation of N-Boc-O-benzyl-L-tyrosinol

  • Protection: Start with commercially available N-Boc-L-tyrosine. Protect the phenolic hydroxyl group as a benzyl ether using benzyl bromide and a suitable base (e.g., NaH or NaOMe) in a polar aprotic solvent like DMF or methanol.[3][4]

  • Reduction to Alcohol: Dissolve the resulting N-Boc-O-benzyl-L-tyrosine[5] in anhydrous THF and cool to 0 °C. Add borane-dimethyl sulfide complex (BH₃·SMe₂) or another suitable reducing agent dropwise. The reaction is typically stirred overnight at room temperature.

  • Work-up: Quench the reaction carefully with methanol. Remove the solvents under reduced pressure and purify the resulting crude alcohol, N-Boc-O-benzyl-L-tyrosinol,[6] by flash column chromatography (silica gel, hexane/ethyl acetate gradient).

Diastereoselective Epoxidation Methods

The choice of epoxidation method is the most critical factor in determining the stereochemical outcome.

Method A: Corey-Chaykovsky Epoxidation (Aldehyde to Epoxide)

The Johnson-Corey-Chaykovsky reaction provides a direct and often highly diastereoselective route from an aldehyde to an epoxide using a sulfur ylide.[7][8] This method is particularly effective for generating the desired erythro isomer.

The mechanism involves the nucleophilic attack of the ylide on the aldehyde, forming a betaine intermediate. Subsequent intramolecular Sₙ2 displacement of dimethyl sulfide forms the epoxide ring.[9] The stereochemistry is dictated by the preferred conformation of the betaine intermediate, which minimizes steric interactions.

G cluster_workflow Corey-Chaykovsky Epoxidation Workflow start N-Boc-O-benzyl-L-tyrosinal (Aldehyde) reaction React Aldehyde with Ylide in THF/DMSO start->reaction ylide Generate Sulfur Ylide (e.g., (CH₃)₃S⁺I⁻ + NaH) ylide->reaction workup Aqueous Work-up & Purification reaction->workup product erythro-N-Boc-O-benzyl- L-tyrosine epoxide workup->product

Caption: Workflow for Corey-Chaykovsky epoxidation.

Protocol 2: Corey-Chaykovsky Epoxidation

  • Ylide Formation: Suspend trimethylsulfonium iodide in a mixture of anhydrous THF and DMSO under an inert atmosphere (N₂ or Ar). Add sodium hydride (60% dispersion in mineral oil) portion-wise at 0 °C and allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases.

  • Epoxidation: Cool the resulting ylide solution to 0 °C. Add a solution of N-Boc-O-benzyl-L-tyrosinal in THF dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting aldehyde is consumed.

  • Quenching and Extraction: Carefully quench the reaction by adding saturated aqueous ammonium chloride. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography to yield the erythro-epoxide.[9][10]

Method B: Peroxy-acid Epoxidation (Allylic Alcohol to Epoxide)

This classic method involves the conversion of the aldehyde to an allylic alcohol, followed by epoxidation with an agent like meta-chloroperoxybenzoic acid (m-CPBA). The stereoselectivity is governed by the directing effect of the allylic hydroxyl group.

  • Causality: The allylic hydroxyl group forms a hydrogen bond with the incoming peroxy-acid, directing the epoxidation to the syn face relative to the alcohol.[11][12] This substrate-controlled approach typically yields the threo diastereomer. This is a key distinction from the Corey-Chaykovsky method and provides access to the alternative diastereomer. The diastereoselectivity can be very high, often exceeding 95:5.[13]

MethodPrecursorTypical ReagentPredominant IsomerMechanistic Driver
Corey-Chaykovsky Aldehyde(CH₃)₂S=CH₂erythro (syn)Kinetically controlled attack on aldehyde
m-CPBA Epoxidation Allylic Alcoholm-CPBAthreo (anti)H-bonding directed delivery of oxygen
Sharpless Epoxidation Allylic AlcoholTi(OiPr)₄, TBHP, DETTunable (syn or anti)Chiral ligand-controlled delivery

Table 1: Comparison of common epoxidation strategies.

Part 3: The Payne Rearrangement: A Stereochemical Consideration

Under basic conditions, 2,3-epoxy alcohols can undergo a reversible isomerization known as the Payne rearrangement.[14] This process involves the intramolecular attack of the adjacent alkoxide on the epoxide, leading to a new epoxy alcohol with inversion of configuration at the carbon that was attacked.

  • Significance: For N-Boc-O-benzyl-L-tyrosine derived epoxy alcohols, this rearrangement can interconvert threo and erythro isomers. This can be an undesired side reaction during purification or subsequent steps if basic conditions are used. However, it can also be exploited synthetically. The equilibrium often favors the more thermodynamically stable isomer, and trapping one isomer can drive the reaction to completion.

Payne_Rearrangement cluster_info Payne Rearrangement Mechanism threo Threo Epoxy Alcohol (2S, 3S, 4S) erythro Erythro Epoxy Alcohol (2S, 3R, 4S) threo:f0->erythro:f0 Base (e.g., OH⁻) inversion at C3 info 1. Deprotonation of alcohol 2. Intramolecular SN2 attack 3. Reversible equilibrium 4. Stereochemical inversion

Sources

erythro-N-Boc-O-benzyl-L-tyrosine epoxide stability and storage

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of erythro-N-Boc-O-benzyl-L-tyrosine Epoxide

Introduction

This compound (CAS 162536-84-7) is a high-value chiral intermediate pivotal in advanced organic synthesis and medicinal chemistry.[1][2] Its unique trifunctional structure, incorporating a reactive epoxide ring, an acid-labile N-Boc protecting group, and a stable O-benzyl ether, makes it an essential building block for creating complex, stereochemically pure molecules.[1] It serves as a key precursor in the synthesis of novel peptide-based therapeutics and various pharmaceuticals, particularly those targeting neurological disorders.[1][3][4] The inherent reactivity of the epoxide moiety, while synthetically advantageous, also presents significant challenges regarding the compound's stability and storage.[5]

This guide provides a comprehensive technical overview of the stability profile of this compound. Drawing from established principles of physical organic chemistry and data from analogous structures, we will explore its degradation pathways, establish best practices for storage and handling, and detail analytical methodologies for assessing its integrity. This document is intended for researchers, scientists, and drug development professionals who rely on the quality and purity of this critical reagent for successful and reproducible outcomes.

Section 1: Chemical Structure and Intrinsic Reactivity

The stability of this compound is dictated by the interplay of its three primary functional groups. Understanding the intrinsic reactivity of each is fundamental to predicting and preventing its degradation.

  • Epoxide Ring: The three-membered oxirane ring is characterized by significant ring strain (~13 kcal/mol), which makes it highly susceptible to nucleophilic attack and subsequent ring-opening.[5][6] This reaction can be catalyzed by both acids and bases.[7][8] The electrophilic nature of the epoxide carbons is the cornerstone of its synthetic utility but also its primary point of vulnerability.

  • N-tert-butoxycarbonyl (N-Boc) Group: The Boc group is a widely used amine protecting group, valued for its stability towards most nucleophiles and bases.[9] Its key characteristic is its lability under acidic conditions, which readily cleave it to release the free amine, isobutylene, and carbon dioxide.[10] It is also susceptible to removal at high temperatures.[11][12]

  • O-benzyl (O-Bn) Group: The benzyl ether is a robust protecting group for the phenolic hydroxyl of tyrosine. It is stable across a wide range of acidic and basic conditions, making it orthogonal to the Boc group.[13][14] Its primary mode of cleavage is through reductive methods, such as catalytic hydrogenolysis, or under specific, harsh oxidative conditions.[13][15]

Hydrolysis_Pathways cluster_acid Acidic Conditions (H₂O/H⁺) cluster_base Basic Conditions (H₂O/OH⁻) Start This compound Protonated Protonated Epoxide (Intermediate) Start->Protonated H⁺ Diol_Base trans-1,2-Diol Product Start->Diol_Base OH⁻ (SN2) Diol_Acid trans-1,2-Diol Product Protonated->Diol_Acid H₂O (SN2) Deboc_Product Diol + Free Amine (Strong Acid) Diol_Acid->Deboc_Product Excess H⁺

Caption: Primary hydrolytic degradation pathways of the epoxide moiety.

Thermal and Photolytic Degradation
  • Thermal: The compound is reasonably stable at ambient temperatures. However, elevated temperatures (>100 °C) can induce thermal deprotection of the N-Boc group. [12][16]This is generally not a concern during standard storage but can be a factor in certain experimental setups (e.g., high-temperature reactions) or during analytical procedures like gas chromatography.

  • Photolytic: The benzyl group can be susceptible to photolytic cleavage, but this typically requires specific photocatalysts and irradiation with light of a suitable wavelength (e.g., visible light). [13][15]Under standard laboratory lighting and storage in amber vials, significant photodegradation is unlikely.

Summary of Potential Degradation Products
Stress ConditionPrimary Functional Group AffectedPotential Degradation Product(s)
Acid/Water Epoxide(2S,3R)-3-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)-1,2-butanediol
Strong Acid N-Boc Group, EpoxideDiol product with a free amine
Base/Water Epoxide(2S,3R)-3-(4-(benzyloxy)phenyl)-2-amino-1,2-butanediol (after workup)
High Heat N-Boc GroupO-benzyl-L-tyrosine epoxide (free amine)
Catalytic Hydrogenation O-Benzyl Grouperythro-N-Boc-L-tyrosine epoxide (free phenol)
Oxidation (Forced) Benzyl Ether, Tyrosine RingBenzaldehyde, Benzoic acid, and ring-oxidized species

Section 3: Recommended Storage and Handling Procedures

To ensure the long-term integrity and performance of this compound, strict adherence to proper storage and handling protocols is essential. The primary goals are to minimize exposure to moisture, non-neutral pH, and elevated temperatures.

ParameterRecommendationRationale
Physical Form Store as a lyophilized powder. [17]Maximizes surface area for quick dissolution while minimizing trapped moisture compared to crystalline solids.
Temperature (Long-Term) -20°C to -80°C . [17]Slows down all potential degradation pathways. -80°C is preferred for maximum shelf-life.
Temperature (Short-Term) 2°C to 8°C (up to one week). [17]Acceptable for transient periods (e.g., during shipping or between experiments).
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Prevents potential long-term oxidative degradation of the benzyl ether and minimizes exposure to atmospheric moisture.
Container Tightly sealed amber glass vial or other opaque container.Protects from moisture and light.
Handling - Equilibrate container to room temperature before opening.- Handle in a dry, well-ventilated area or glove box.- Use anhydrous solvents for preparing solutions.Prevents condensation of atmospheric moisture onto the cold solid. Minimizes exposure to environmental contaminants. Prevents hydrolytic degradation in solution.
Dispensing Aliquot upon receipt . Avoid repeated freeze-thaw cycles. [17]Minimizes temperature fluctuations and moisture exposure for the bulk stock.

Section 4: Analytical Methodologies for Stability Assessment

A robust analytical program is critical for validating the stability of the compound. This involves performing forced degradation studies to understand potential liabilities and using a stability-indicating method to monitor purity over time.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are designed to intentionally degrade the sample to identify likely degradation products and establish the specificity of the analytical method. [18][19][20] Objective: To generate principal degradation products for analytical method validation.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of the epoxide at ~1 mg/mL in acetonitrile.

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl and heat at 60°C for 2, 8, and 24 hours. Neutralize with NaOH before analysis.

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH and hold at room temperature for 1, 4, and 12 hours. Neutralize with HCl before analysis.

  • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 80°C for 48 hours. Dissolve in acetonitrile for analysis.

  • Photostability: Expose the solid compound to light providing overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Dissolve in acetonitrile for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.

Stability_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation (ICH Q1A) cluster_analysis Analysis Start Receive & Aliquot Epoxide Sample Stock Prepare Stock Solution (e.g., 1 mg/mL in ACN) Start->Stock Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Expose to Stress Base Base Hydrolysis (0.1M NaOH, RT) Stock->Base Expose to Stress Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Expose to Stress Thermal Thermal Stress (Solid, 80°C) Stock->Thermal Expose to Stress Photo Photostability (ICH Q1B) Stock->Photo Expose to Stress HPLC RP-HPLC-UV Analysis (Purity & Degradants) Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS Analysis (ID of Degradants) HPLC->LCMS If unknowns > 0.1% Report Generate Stability Report HPLC->Report LCMS->Report

Caption: Experimental workflow for stability assessment.

Stability-Indicating HPLC Method

A validated stability-indicating method is one that can separate the intact compound from its degradation products, thus providing an accurate measure of purity.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 275 nm.

  • Column Temperature: 30°C.

This method should be capable of resolving the more polar diol degradants from the parent epoxide. For structural confirmation of any significant degradants, fractions can be collected for analysis by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. [21]

Conclusion

This compound is a synthetically powerful yet chemically sensitive molecule. Its stability is critically dependent on the integrity of the strained epoxide ring, which is vulnerable to both acid- and base-catalyzed hydrolysis. The N-Boc and O-benzyl protecting groups exhibit predictable lability under specific acidic and reductive conditions, respectively, but are generally robust under recommended storage conditions.

The paramount principle for maintaining the quality of this reagent is the rigorous exclusion of moisture and the avoidance of non-neutral pH environments. By adhering to the recommended storage protocols—specifically, long-term storage at -20°C to -80°C as an aliquoted, lyophilized powder under an inert atmosphere—and employing careful handling techniques, researchers can ensure the compound's purity, reactivity, and reliability. The implementation of robust analytical methods, such as the stability-indicating HPLC protocol described herein, provides the necessary system for verifying the compound's integrity before its use in critical synthetic applications.

References

  • Krishnamurthy, T., S. K. S., L. S. R. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. Analytical and Bioanalytical Chemistry, 387, 1055–1061. [Link]

  • Talyzin, A. V., et al. (2014). pH-driven, reversible epoxy ring opening/closing in graphene oxide. Nanoscale, 6(1), 272-281. [Link]

  • Cusabio. (n.d.). erythro-N-Boc-O-benzyl-L-tyrosineepoxide. Retrieved from [Link]

  • Krishnamurthy, T., et al. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. ResearchGate. [Link]

  • Journal of Synthetic Chemistry. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry. [Link]

  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]

  • Vaccaro, L., et al. (2011). Ring-Opening of Epoxides in Water. ResearchGate. [Link]

  • ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C? ResearchGate. [Link]

  • Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Chemistry Steps. [Link]

  • Majumdar, S., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(115), 95299-95304. [Link]

  • Strieth-Kalthoff, F., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(3), 838-842. [Link]

  • BioProcess International. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Strieth-Kalthoff, F., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Max Planck Institute for Pure and Applied Mathematics. [Link]

  • Foley, D. P., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1141-1148. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Köckerling, M., et al. (2024). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. MDPI. [Link]

  • Thompson, D., et al. (2018). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. The Journal of Organic Chemistry, 83(15), 8084-8091. [Link]

  • Loba Chemie. (2023). L-TYROSINE FOR BIOCHEMISTRY Safety Data Sheet. Loba Chemie. [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. [Link]

  • Separation Science. (n.d.). Analytical Techniques In Stability Testing. Separation Science. [Link]

  • GlobalChemMall. (n.d.). This compound. GlobalChemMall. [Link]

  • McMurry, J. (n.d.). 18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry: A Tenth Edition. [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • Mettler Toledo. (n.d.). Epoxides | Polymer & Pharmaceutical Synthesis. Mettler Toledo. [Link]

  • PubChem. (n.d.). O-benzyl-N-((tert-butoxy)carbonyl)-L-tyrosine. PubChem. [Link]

  • Georg, G. I., et al. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules, 25(5), 1117. [Link]

  • Bach, R. D., et al. (2006). Thermochemical Studies of Epoxides and Related Compounds. The Journal of Organic Chemistry, 71(26), 9683–9692. [Link]

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Methodological & Application

Application Notes and Protocols for erythro-N-Boc-O-benzyl-L-tyrosine Epoxide in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Chiral Building Block for Advanced Peptidomimetics

The incorporation of non-canonical amino acids into peptide structures is a cornerstone of modern medicinal chemistry, offering a powerful strategy to enhance therapeutic properties such as metabolic stability, receptor affinity, and bioavailability.[1] erythro-N-Boc-O-benzyl-L-tyrosine epoxide is a versatile chiral building block that serves as a precursor to unique β-hydroxy amino acid derivatives.[2][3] Its electrophilic epoxide moiety allows for stereospecific ring-opening by nucleophiles, such as the N-terminal amine of a peptide, to introduce a hydroxyethylamino backbone modification. This modification can significantly alter the conformational properties of the peptide and introduce a key hydrogen bond donor, potentially enhancing interactions with biological targets.

These application notes provide a comprehensive guide to the synthesis and incorporation of this compound in peptide synthesis, grounded in established principles of organic synthesis and solid-phase peptide synthesis (SPPS).

Physicochemical Properties

PropertyValueReference
CAS Number 162536-84-7[4]
Molecular Formula C₂₂H₂₇NO₄
Molecular Weight 369.45 g/mol
Appearance White to off-white powder
Storage Store at 2-8°C

Section 1: Synthesis of this compound

The synthesis of the title epoxide is a multi-step process commencing from the commercially available N-Boc-O-benzyl-L-tyrosine. The key steps involve the reduction of the carboxylic acid to the corresponding alcohol, followed by a diastereoselective epoxidation of the derived allylic alcohol.

Workflow for the Synthesis of this compound

synthesis_workflow start N-Boc-O-benzyl-L-tyrosine step1 Reduction to Alcohol start->step1 e.g., Isobutyl chloroformate, NaBH₄ step2 Epoxidation step1->step2 e.g., m-CPBA end This compound step2->end

Caption: Synthetic workflow for the preparation of the target epoxide.

Protocol 1.1: Reduction of N-Boc-O-benzyl-L-tyrosine to N-Boc-O-benzyl-L-tyrosinol

This protocol describes the reduction of the carboxylic acid to the primary alcohol.

Materials:

  • N-Boc-O-benzyl-L-tyrosine

  • Tetrahydrofuran (THF), anhydrous

  • N-Methylmorpholine (NMM)

  • Isobutyl chloroformate

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Dissolve N-Boc-O-benzyl-L-tyrosine (1.0 eq) in anhydrous THF (0.2 M) under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -15°C in an ice-salt bath.

  • Add N-methylmorpholine (1.1 eq) dropwise, followed by the slow addition of isobutyl chloroformate (1.1 eq). Stir the resulting mixture at -15°C for 30 minutes.

  • In a separate flask, prepare a solution of sodium borohydride (2.0 eq) in water (at a concentration of approximately 1 M).

  • Slowly add the NaBH₄ solution to the reaction mixture, ensuring the temperature remains below -10°C.

  • After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction by the slow addition of methanol until gas evolution ceases.

  • Remove the THF by rotary evaporation.

  • Partition the residue between ethyl acetate and saturated aqueous NaHCO₃.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, gradient elution with hexanes/ethyl acetate) to yield N-Boc-O-benzyl-L-tyrosinol as a white solid.

ParameterExpected ValueNotes
Yield 80-90%
Purity (by TLC/¹H NMR) >95%
Protocol 1.2: Diastereoselective Epoxidation to this compound

This protocol outlines the epoxidation of the intermediate alcohol. The erythro diastereomer is typically favored in the epoxidation of such chiral allylic alcohol precursors.

Materials:

  • N-Boc-O-benzyl-L-tyrosinol

  • Dichloromethane (DCM), anhydrous

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve N-Boc-O-benzyl-L-tyrosinol (1.0 eq) in anhydrous DCM (0.1 M) and cool to 0°C in an ice bath.

  • Add m-CPBA (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), saturated aqueous Na₂S₂O₃ (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, gradient elution with hexanes/ethyl acetate) to afford this compound as a white solid.

ParameterExpected ValueNotes
Yield 70-85%
Diastereomeric Ratio >95:5 (erythro:threo)Determined by ¹H NMR analysis of the crude product.
Purity (by HPLC/¹H NMR) >97%

Section 2: Incorporation into Peptides via Solid-Phase Peptide Synthesis

The this compound can be incorporated into a peptide chain on a solid support. The N-terminal amine of the resin-bound peptide acts as a nucleophile, opening the epoxide ring to form a stable secondary amine linkage and a secondary alcohol. This reaction is best performed after the standard elongation of the peptide chain is complete.

Mechanism of On-Resin Epoxide Ring Opening

The reaction proceeds via an Sₙ2 mechanism, where the N-terminal amine of the peptide attacks the less sterically hindered carbon of the epoxide. This results in a defined stereochemical outcome, yielding a β-hydroxy-γ-amino acid derivative within the peptide backbone.

sp_s_workflow cluster_0 Standard Boc-SPPS Cycles sp_s_start Resin deprotection1 Boc Deprotection sp_s_start->deprotection1 coupling1 Couple Boc-AA-OH deprotection1->coupling1 coupling1->deprotection1 Repeat n times deprotection_final Final Boc Deprotection coupling1->deprotection_final neutralization Neutralization deprotection_final->neutralization TFA, DCM epoxide_coupling Couple with Tyrosine Epoxide neutralization->epoxide_coupling DIEA, DMF final_cleavage Cleavage from Resin & Deprotection epoxide_coupling->final_cleavage HF or TFMSA final_peptide Purified Peptide final_cleavage->final_peptide RP-HPLC

Sources

nucleophilic ring opening of erythro-N-Boc-O-benzyl-L-tyrosine epoxide

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Nucleophilic Ring Opening of erythro-N-Boc-O-benzyl-L-tyrosine Epoxide

Audience: Researchers, scientists, and drug development professionals.

Guide to the Stereoselective Synthesis of β-Functionalized Amino Alcohols

The nucleophilic ring-opening of chiral epoxides is a cornerstone transformation in modern organic synthesis, providing a reliable pathway to 1,2-difunctionalized compounds with precise stereochemical control. This guide focuses on a particularly valuable substrate: this compound. Derived from the natural amino acid L-tyrosine, this epoxide serves as a powerful chiral building block for constructing complex molecules, including peptide isosteres, enzyme inhibitors, and various pharmaceutical agents.[1][2][3] Its inherent stereochemistry and multiple functional groups offer a versatile scaffold for creating molecular diversity.

This document provides an in-depth analysis of the reaction's mechanistic underpinnings, practical experimental protocols, and expert insights into optimizing this critical synthetic step.

Mechanistic Principles: Controlling Regio- and Stereoselectivity

The high reactivity of epoxides is a direct consequence of the significant ring strain inherent in the three-membered ether ring, estimated to be around 13 kcal/mol.[4][5] Nucleophilic attack relieves this strain, providing a strong thermodynamic driving force for the reaction. The opening of an unsymmetrical epoxide, such as the title compound, is governed by a nuanced interplay between steric, electronic, and reaction conditions, which dictates the regiochemical and stereochemical outcome.

The ring-opening of epoxides with strong, basic, or neutral nucleophiles proceeds through a classic SN2 mechanism.[6][7] This pathway involves a backside attack by the nucleophile on one of the electrophilic epoxide carbons.[4][8] The consequence of this mechanism is a predictable and controllable inversion of stereochemistry at the carbon center that is attacked.[4][8] Given the erythro (trans) configuration of the starting epoxide, the resulting product will be the anti-amino alcohol, where the newly introduced nucleophile and the hydroxyl group are on opposite faces of the original C-C bond.[6]

The key to a successful synthesis is controlling which of the two epoxide carbons the nucleophile attacks. This is almost entirely dependent on the reaction conditions.

  • Basic or Neutral Conditions (Strong Nucleophiles): When using strong nucleophiles such as azides, amines, thiolates, or organometallics, the reaction is governed by steric hindrance.[4][6][9] The nucleophile will preferentially attack the less substituted, more accessible carbon atom. For the this compound, this is the C3 position (the carbon further from the tyrosine backbone). This pathway yields a specific regioisomer, as depicted below.

  • Acidic Conditions (Weak Nucleophiles): In the presence of an acid, the epoxide oxygen is first protonated, making it a much better leaving group and activating the epoxide.[6][7][10] The reaction then proceeds via a transition state that has significant SN1 character.[5][7] The C-O bonds begin to break before the nucleophile attacks, building a partial positive charge on the carbon atoms. Nucleophilic attack then occurs at the carbon best able to stabilize this positive charge. In this substrate, that is the benzylic C2 position, which is stabilized by the adjacent aromatic ring of the tyrosine side chain.[6][10] This results in the opposite regioisomer compared to basic conditions.

cluster_0 Regioselectivity Control cluster_1 Basic/Neutral Conditions (e.g., NaN3, R2NH) cluster_2 Acidic Conditions (e.g., H⁺, Lewis Acids) start This compound basic_cond Strong Nucleophile (Nu⁻) start->basic_cond High Selectivity acid_cond Weak Nucleophile (NuH) start->acid_cond High Selectivity basic_mech SN2 Mechanism (Steric Control) basic_cond->basic_mech basic_attack Attack at Less Hindered Carbon (C3) basic_mech->basic_attack basic_product Product A (3-Nu-2-OH) basic_attack->basic_product acid_mech SN1-like Mechanism (Electronic Control) acid_cond->acid_mech acid_attack Attack at More Substituted Carbon (C2) acid_mech->acid_attack acid_product Product B (2-Nu-3-OH) acid_attack->acid_product

Figure 1: Logical diagram illustrating the control of regioselectivity in the epoxide ring-opening reaction based on reaction conditions.

Application Protocol: Azide Addition Under Neutral Conditions

The introduction of an azide group is a synthetically powerful transformation, as the azide can be readily and chemoselectively reduced to a primary amine, serving as a masked amino group. Sodium azide (NaN₃) is an excellent, strong nucleophile for this purpose.[11] This protocol details the regioselective ring-opening at the less substituted carbon (C3).

  • Reagents:

    • This compound (1.0 equiv)

    • Sodium azide (NaN₃) (1.5 - 3.0 equiv)

    • Ammonium chloride (NH₄Cl) (optional, can act as a mild proton source)

    • Solvent: N,N-Dimethylformamide (DMF) or Ethanol/Water (e.g., 4:1 v/v)

    • Ethyl acetate (for extraction)

    • Saturated aqueous sodium bicarbonate solution

    • Brine (saturated aqueous NaCl)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Equipment:

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle/oil bath

    • Separatory funnel

    • Rotary evaporator

    • Thin-layer chromatography (TLC) plates (silica gel)

    • Flash chromatography system

setup 1. Reagent Setup Dissolve epoxide in DMF. Add NaN₃. reaction 2. Reaction Heat to 70-80 °C. Monitor by TLC (2-6 h). setup->reaction workup 3. Aqueous Workup Cool. Dilute with EtOAc & H₂O. Separate layers. Wash organic layer with brine. reaction->workup purify 4. Purification Dry (Na₂SO₄), filter, concentrate. Purify via flash column chromatography. workup->purify analyze 5. Analysis Characterize product by NMR, MS, IR. purify->analyze

Figure 2: A streamlined workflow for the synthesis and purification of the β-azido alcohol product.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (e.g., 1.0 g, 1 equiv). Dissolve the epoxide in DMF (approx. 10 mL/g).

  • Addition of Nucleophile: Add sodium azide (1.5-3.0 equiv) to the solution. If using a protic solvent system like ethanol/water, ammonium chloride (1.2 equiv) can be added to facilitate protonation of the resulting alkoxide.

  • Heating and Monitoring: Heat the reaction mixture to 70-80 °C. Monitor the reaction progress by TLC (e.g., using a 3:7 ethyl acetate/hexanes mobile phase) until the starting epoxide spot is consumed (typically 2-6 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Extraction and Washing: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure β-azido alcohol product.

Characterization of the Product: (2R,3S)-3-azido-N-Boc-2-hydroxy-tyrosine derivative

Thorough characterization is essential to confirm the structure, regiochemistry, and purity of the synthesized amino alcohol. The data below is representative of the expected product from the azide opening at the C3 position.

Analytical Technique Expected Observation Interpretation
¹H NMR Disappearance of epoxide proton signals (typically δ 2.8-3.5 ppm). Appearance of new carbinol protons (CH-OH and CH-N₃) in the δ 3.5-4.5 ppm region. A broad singlet for the -OH proton.Confirms ring opening and formation of the alcohol. Coupling constants between the new carbinol protons help confirm the anti stereochemistry.
¹³C NMR Disappearance of epoxide carbon signals (δ ~55-65 ppm). Appearance of new signals for C-OH (δ ~70-75 ppm) and C-N₃ (δ ~60-65 ppm).Confirms the regiochemistry of the attack.
Mass Spec (ESI-MS) A peak corresponding to [M+Na]⁺ or [M+H]⁺.Confirms the molecular weight of the final product.
FT-IR Spectroscopy A strong, sharp absorption band near 2100 cm⁻¹ . A broad absorption band in the 3300-3500 cm⁻¹ region.The 2100 cm⁻¹ peak is a definitive signal for the azide (N=N⁺=N⁻) stretching vibration. The broad peak confirms the presence of the hydroxyl (-OH) group.
Field-Proven Insights & Troubleshooting
  • Choice of Nucleophile: While azide is highly effective, this protocol is adaptable. For primary or secondary amines, which are less nucleophilic, a polar protic solvent like isopropanol or ethanol at reflux is often preferred.[12][13] For very weak nucleophiles, Lewis acid catalysis may be necessary, which will typically favor attack at the benzylic C2 position.[14][15]

  • Solvent Selection: DMF is an excellent solvent for dissolving both the organic substrate and inorganic salts like NaN₃. However, its high boiling point can make removal difficult. A mixture of ethanol and water is a greener alternative that can also facilitate the reaction by providing a proton source.[11][15]

  • Controlling Regioselectivity: The single most important factor for ensuring attack at the desired position is the choice between acidic and basic/neutral conditions. Accidental acidity can lead to mixtures of regioisomers. If a mixture is observed, ensure glassware is base-washed and consider adding a non-nucleophilic base to the reaction if necessary.

  • Reaction Monitoring: The polarity difference between the starting epoxide and the product amino alcohol is significant. The product will have a much lower Rf value on silica gel TLC. This makes monitoring the reaction straightforward.

By understanding the fundamental principles and following this detailed protocol, researchers can effectively utilize the nucleophilic ring-opening of this compound to access valuable, stereochemically defined building blocks for advanced chemical synthesis.

References

  • Chemistry Steps. Epoxides Ring-Opening Reactions. Available from: [Link]

  • Master Organic Chemistry. (2015). Epoxide Ring Opening With Base. Available from: [Link]

  • McMurry, J. (n.d.). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry: A Tenth Edition. Available from: [Link]

  • Ghorai, P., & Johnson, J. S. (2019). Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity. Chemical Science, 10(23), 5965–5970. Available from: [Link]

  • International Journal of Scientific Research in Science and Technology. (n.d.). Ring Opening of Epoxides by Nucleophiles in Nitromethane without Any Catalyst at Room Temperature. Available from: [Link]

  • Lumen Learning. 9.6. Epoxide reactions. In Organic Chemistry 1: An open textbook. Available from: [Link]

  • Frostburg State University Chemistry Department. (2018). Stereochemistry of epoxide ring-opening. YouTube. Available from: [Link]

  • ResearchGate. (2022). Ring opening of epoxides with nitrogen heterocycles. Available from: [Link]

  • Bhagavathula, D. S., Boddeti, G., & Venu, R. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Research & Reviews: Journal of Chemistry, 6(2). Available from: [Link]

  • Mandal, T., & Panu, K. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry. Available from: [Link]

  • Science of Synthesis. (n.d.). Ring Opening of Epoxides, Aziridines, and Cyclic Anhydrides. Thieme Chemistry. Available from: [Link]

  • MDPI. (2020). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Available from: [Link]

  • Journal of the Mexican Chemical Society. (2012). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. Available from: [Link]

  • Organic Chemistry Portal. β-Amino alcohol synthesis by amination (alkylation). Available from: [Link]

  • Taylor & Francis Online. (2010). Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions. Available from: [Link]

  • Fringuelli, F., Piermatti, O., Pizzo, F., & Vaccaro, L. (2001). Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective pH-Controlled Reaction. The Journal of Organic Chemistry, 66(14), 4661–4666. Available from: [Link]

  • Chemistry LibreTexts. (2020). 15.8: Opening of Epoxides. Available from: [Link]

  • ResearchGate. (2022). Different protocols for the nucleophilic ring-opening reaction of epoxides. Available from: [Link]

  • Varshney, H., Ahmad, A., & Rauf, A. (2013). Ring Opening of Epoxy Fatty Esters by Nucleophile to Form the Derivatives of Substituted β-Amino Alcohol. Food and Nutrition Sciences, 4(9A), 21-24. Available from: [Link]

  • Khan Academy. Ring-opening reactions of epoxides: Strong nucleophiles. Available from: [Link]

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Application Notes & Protocols: Strategic Use of erythro-N-Boc-O-benzyl-L-tyrosine Epoxide for the Synthesis of Hydroxyethylene Isosteres

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Preamble: The Hydroxyethylene Isostere as a Privileged Scaffold in Drug Discovery

The relentless pursuit of therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles has cemented the role of bioisosterism in modern medicinal chemistry.[1][2][3] Among the most successful bioisosteres are peptide bond mimics designed to inhibit proteases, a class of enzymes central to pathologies ranging from viral replication to hypertension. The hydroxyethylene isostere is a cornerstone of this strategy, serving as a non-hydrolyzable transition-state analog for the tetrahedral intermediate formed during peptide bond cleavage by aspartic proteases.[4][5][6][7] Its incorporation into inhibitors for targets like HIV-1 protease and renin has led to several clinically successful drugs.[7][8][9]

The efficacy of these inhibitors is critically dependent on the precise stereochemical arrangement of the isostere core, which must mimic the natural peptide substrate's geometry to fit within the enzyme's active site. This guide provides a detailed technical overview and actionable protocols for leveraging a highly valuable chiral building block, erythro-N-Boc-O-benzyl-L-tyrosine epoxide , for the stereocontrolled synthesis of hydroxyethylene isosteres.

The Strategic Choice: this compound

The title compound (CAS 162536-84-7) is not merely an electrophile; it is a meticulously designed synthetic intermediate that offers multiple strategic advantages.[10][11][12]

  • Stereochemical Pre-determination : The starting material is derived from L-tyrosine, fixing the stereochemistry at the α-carbon (S-configuration). The erythro configuration of the vicinal amino and epoxide groups is key to establishing the desired (S,S) stereochemistry in the final dipeptide isostere after nucleophilic attack.

  • Orthogonal Protection Scheme : The amine is protected with a tert-butyloxycarbonyl (Boc) group, which is readily cleaved under acidic conditions. The phenolic hydroxyl is protected as a benzyl (Bn) ether, which is stable to acid but can be removed via catalytic hydrogenation. This orthogonality is essential for selective deprotection during subsequent synthetic steps, such as peptide couplings.

  • Reactive Handle : The epoxide ring is strained (approx. 13 kcal/mol) and serves as a potent electrophile for regioselective ring-opening reactions.[13] This allows for the precise installation of various P1' side chains through the choice of nucleophile.

The overall synthetic logic is to use the epoxide as a linchpin to connect a P1 side chain (the protected tyrosine moiety) with a diverse range of P1' functionalities introduced by the nucleophile.

Caption: Synthetic pathway from L-tyrosine to a final protease inhibitor.

The Core Mechanism: Nucleophilic Ring Opening

The key synthetic transformation is the nucleophilic ring opening of the epoxide. This reaction proceeds via an SN2 mechanism .[14][15]

  • Regioselectivity : Under neutral or basic/nucleophilic conditions, the incoming nucleophile will attack the less sterically hindered carbon of the epoxide. In this specific substrate, this is the terminal carbon of the oxirane ring.

  • Stereospecificity : As with all SN2 reactions, the attack occurs from the backside relative to the C-O bond being broken, resulting in a complete inversion of configuration at the center of attack.[14]

This predictable regio- and stereochemical outcome is the foundation for the rational design of inhibitors using this building block.

Caption: Conceptual SN2 mechanism of epoxide ring opening.

Application Protocol 1: C-C Bond Formation via Organocuprates

To install non-peptidic P1' side chains (e.g., isobutyl, benzyl), organocuprate reagents (Gilman reagents) are the method of choice. The use of copper(I) salts is crucial as Grignard or organolithium reagents alone react slowly or can lead to side products.[16][17]

Causality and Experimental Choices:
  • Reagent : Lithium diorganocuprates (R₂CuLi) are softer nucleophiles than their organolithium or Grignard precursors, leading to cleaner reactions with epoxides.

  • Catalyst : In many protocols, a catalytic amount of a copper(I) salt (e.g., CuI, CuCN) is used with a Grignard or organolithium reagent. This in situ formation of a reactive copper species is often more practical.[16]

  • Solvent : Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are required to stabilize the organometallic reagents.

  • Temperature : Reactions are initiated at low temperatures (-78 °C to -20 °C) to control the reactivity of the organometallic species and minimize side reactions. The reaction is then allowed to warm slowly to ensure completion.

Detailed Step-by-Step Protocol (Example: Isobutylcuprate Addition)

Objective: To synthesize the protected hydroxyethylene isostere core corresponding to a Tyr-Leu mimic.

Materials:

  • This compound (1.0 eq)

  • Copper(I) Iodide (CuI) (1.1 eq)

  • Isobutyllithium (1.7 M in heptane, 2.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • Setup : Under an inert atmosphere (Nitrogen or Argon), add CuI (1.1 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and septum.

  • Solvent Addition : Add anhydrous THF via syringe. Cool the resulting slurry to -40 °C in a dry ice/acetonitrile bath.

  • Cuprate Formation : Slowly add isobutyllithium (2.2 eq) dropwise to the CuI slurry, ensuring the internal temperature does not exceed -35 °C. A color change is typically observed. Stir the mixture at this temperature for 30 minutes.

  • Substrate Addition : Dissolve the tyrosine epoxide (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the organocuprate mixture at -40 °C.

  • Reaction : Allow the reaction to stir at -40 °C for 1 hour, then let it warm slowly to 0 °C over 2-3 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Quenching : Once the starting material is consumed, cool the reaction back to -10 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Caution: This can be exothermic.

  • Workup : Allow the mixture to warm to room temperature. Add ethyl acetate and water. Transfer to a separatory funnel. Wash the organic layer sequentially with saturated NH₄Cl (2x), water (1x), and brine (1x).

  • Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : The crude product is purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure hydroxyethylene isostere.

Application Protocol 2: C-N Bond Formation with Amino Acid Esters

For the synthesis of hydroxyethylamine isosteres, which are also prominent in protease inhibitors, the epoxide can be opened with amines or amino acid esters.[18][19] These reactions can be challenging due to the lower nucleophilicity of amines compared to organometallics and may require catalysts or harsher conditions.[18][20]

Causality and Experimental Choices:
  • Nucleophile : A C-terminally protected amino acid ester (e.g., H-Phe-OMe) is used as the nucleophile. The ester protection prevents self-condensation and other side reactions.

  • Catalyst : Lewis acids like calcium triflate (Ca(OTf)₂) can be used to activate the epoxide, making it more susceptible to nucleophilic attack by the weakly nucleophilic amine.[21]

  • Solvent : A polar aprotic solvent like acetonitrile is often suitable. For uncatalyzed reactions, refluxing in an alcohol like isopropanol may be necessary, though this risks transesterification if the amino acid ester is different from the solvent.[18]

  • Temperature : Elevated temperatures (reflux) are typically required to drive the reaction to completion, especially in the absence of a catalyst.

Detailed Step-by-Step Protocol (Example: Phenylalanine Methyl Ester Addition)

Objective: To synthesize the protected hydroxyethylamine isostere core corresponding to a Tyr-Phe mimic.

Materials:

  • This compound (1.0 eq)

  • L-Phenylalanine methyl ester hydrochloride (1.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.3 eq)

  • Calcium Trifluoromethanesulfonate (Ca(OTf)₂) (0.2 eq, optional catalyst)

  • Acetonitrile

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Amine Free-Basing : Suspend L-Phenylalanine methyl ester hydrochloride (1.2 eq) in acetonitrile or DCM. Add TEA or DIPEA (1.3 eq) and stir for 15-20 minutes at room temperature to generate the free amine.

  • Reaction Setup : To the free amine solution, add the tyrosine epoxide (1.0 eq). If using a catalyst, add Ca(OTf)₂ (0.2 eq).

  • Reaction : Heat the mixture to reflux (for acetonitrile, ~82 °C) and stir under an inert atmosphere. Monitor the reaction by TLC or LC-MS. The reaction may take 4-24 hours.[18]

  • Workup : After cooling to room temperature, remove the solvent under reduced pressure.

  • Extraction : Dissolve the residue in ethyl acetate or DCM. Wash the organic layer with saturated aqueous NaHCO₃ solution (2x) to remove any remaining amine salt and acidic impurities, followed by water (1x) and brine (1x).

  • Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification : The resulting product will be a mixture of diastereomers. Purification via flash column chromatography is required to separate the desired product.

Data Summary and Characterization

The successful synthesis of the target isostere must be confirmed through rigorous characterization. The table below summarizes expected outcomes for the protocols described.

ParameterProtocol 1 (Organocuprate)Protocol 2 (Amine Addition)
Nucleophile (CH₃)₂CHCH₂- (from Isobutyllithium)H₂N-CH(Bn)-CO₂Me
P1' Mimic LeucinePhenylalanine
Key Bond Formed C-CC-N
Catalyst CuICa(OTf)₂ (optional)
Typical Solvent Anhydrous THFAcetonitrile
Temperature -40 °C to 0 °CReflux (~82 °C)
Expected Yield 65-85%40-70%[18]
Purification Flash ChromatographyFlash Chromatography
Primary Product A single diastereomerA mixture of two diastereomers

Characterization Notes:

  • ¹H NMR : Look for the disappearance of the characteristic epoxide protons (multiplets around 2.5-3.0 ppm) and the appearance of a new multiplet for the hydroxyl-bearing methine proton (CH-OH) around 3.5-4.0 ppm.

  • ¹³C NMR : Confirm the disappearance of the epoxide carbons (typically ~45-55 ppm) and the appearance of new signals corresponding to the P1' side chain and the new secondary alcohol carbon.

  • Mass Spectrometry (HRMS) : Confirm the exact mass of the product, which should correspond to the addition of the nucleophile to the epoxide starting material.

Troubleshooting and Field Insights

  • Low Yield in Organocuprate Reaction : This is often due to moisture or poor quality organolithium/Grignard reagent. Ensure all glassware is rigorously flame-dried and solvents are anhydrous. Titrate the organometallic reagent before use.

  • Stalled Amine Addition : If the reaction stalls, the addition of a Lewis acid catalyst like Ca(OTf)₂ or LiClO₄ can improve yields and shorten reaction times.[18][21] However, this may require re-optimization.

  • Difficult Diastereomer Separation : The products of amine addition can be difficult to separate. Experiment with different solvent systems for flash chromatography (e.g., DCM/Methanol, Toluene/Acetone). In some cases, derivatization or protection of the newly formed hydroxyl group may alter the polarity enough to aid separation. Recrystallization, if a solid can be obtained, is also a powerful purification technique.[22]

References

  • Thompson, W. J., et al. (1990). HIV-1 protease inhibitors based on hydroxyethylene dipeptide isosteres: an investigation into the role of the P1' side chain on structure-activity. Journal of Medicinal Chemistry. [Link]

  • Babič, A., et al. (2006). Epoxide opening with amino acids: improved synthesis of hydroxyethylamine dipeptide isosteres. Tetrahedron Letters. [Link]

  • Askin, D., et al. (1992). HIV-1 protease inhibitors based on hydroxyethylene dipeptide isosteres: an investigation into the role of the P1' side chain on structure-activity. Journal of Medicinal Chemistry. [Link]

  • Benedetti, F., et al. (2002). Epoxyalcohol route to hydroxyethylene dipeptide isosteres. Stereodivergent synthesis of the diamino alcohol core of ritonavir and its C-2 epimer. The Journal of Organic Chemistry. [Link]

  • Bertinato, P., et al. (1993). Stereoselective synthesis of non symmetric dihydroxyethylene dipeptide isosteres via epoxy alcohols derived from alpha-amino acids. Tetrahedron Letters. [Link]

  • Dohnálek, J., et al. (2002). Hydroxyethylamine isostere of an HIV-1 protease inhibitor prefers its amine to the hydroxy group in binding to catalytic aspartates. Journal of Medicinal Chemistry. [Link]

  • Thompson, W. J., et al. (1992). HIV-1 Protease Inhibitors Based on Hydroxyethylene Dipeptide Isosteres. Journal of Medicinal Chemistry. [Link]

  • Reddy, T. J., et al. (2007). Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres. Journal of Medicinal Chemistry. [Link]

  • Erdal, E. P., et al. (2007). Hydroxyethylene Isosteres of Selective Neuronal Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Ghosh, A. K., et al. (1990). An Efficient Synthesis of Hydroxyethylene Dipeptide Isosteres: The Core Unit of Potent HIV-1 Protease Inhibitors. The Journal of Organic Chemistry. [Link]

  • Babič, A., et al. (2006). Epoxide opening with amino acids: improved synthesis of hydroxyethylamine dipeptide isosteres. Semantic Scholar. [Link]

  • Babič, A., et al. (2004). Epoxide opening with amino acids: Improved synthesis of hydroxyethylamine dipeptide isosteres. ResearchGate. [Link]

  • Ghosh, A. K., et al. (1990). An efficient synthesis of hydroxyethylene dipeptide isosteres: the core unit of potent HIV-1 protease inhibitors. The Journal of Organic Chemistry. [Link]

  • Dombrády, Z. S., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. [Link]

  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Annual Reports in Medicinal Chemistry. [Link]

  • Abad, A., et al. (2005). Synthesis and Biological Activity of Potent HIV-1 Protease Inhibitors Based on Phe-Pro Dihydroxyethylene Isosteres. Journal of Medicinal Chemistry. [Link]

  • Tay, W. J. (2023). Drug Modifications to Improve Stability. Chemistry LibreTexts. [Link]

  • Magano, J. (2010). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules. [Link]

  • GlobalChemMall. This compound. GlobalChemMall. [Link]

  • Cusabio. erythro-N-Boc-O-benzyl-L-tyrosineepoxide. Cusabio. [Link]

  • Baker, W. R., & Condon, S. L. (1993). Dipeptide isosteres. 1. Synthesis of dihydroxyethylene dipeptide isosteres via diastereoselective additions of alkyllithium reagents to N,N-dimethylhydrazones. The Journal of Organic Chemistry. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules. [Link]

  • Ashenhurst, J. (2015). Epoxide Ring Opening With Base. Master Organic Chemistry. [Link]

  • Morita, Y. (2012). Application of Bioisosteres in Drug Design. SlideShare. [Link]

  • Frostburg State University Chemistry Department. (2018). Stereochemistry of epoxide ring-opening. YouTube. [Link]

  • Shepler, B. (2019). Ring opening reactions of epoxides. YouTube. [Link]

  • Boyd, S. A., et al. (1991). Stereoselective syntheses of hydroxyethylene dipeptide isosteres. The Journal of Organic Chemistry. [Link]

  • Garber, K. (2017). CHEM 222: Addition of Organometallic Reagents to Epoxides. YouTube. [Link]

  • The Organic Guy. (2020). Reactions of organometallics with epoxides (Grignard reagent with epoxides). YouTube. [Link]

  • Fujimoto, T., & Ritter, T. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Organic Letters. [Link]

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The Strategic Application of erythro-N-Boc-O-benzyl-L-tyrosine Epoxide in the Synthesis of Advanced Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Chiral Scaffolds in Kinase Inhibition

Tyrosine kinase inhibitors (TKIs) have fundamentally reshaped the landscape of targeted cancer therapy.[1] These small molecules function by competitively binding to the ATP-binding site of tyrosine kinase enzymes, thereby blocking the phosphorylation cascade that drives oncogenic signaling pathways.[1][2] The dysregulation of these pathways is a hallmark of many cancers, leading to uncontrolled cell growth and proliferation.[1] Consequently, the precise targeting of specific kinases with highly selective inhibitors is a paramount goal in modern drug discovery.[2] A critical aspect of achieving this selectivity and potency lies in the stereochemistry of the inhibitor. Chiral molecules, with their defined three-dimensional arrangement, can engage with the inherently chiral environment of a kinase's active site with greater specificity and affinity. This has led to a growing demand for enantiomerically pure building blocks in the synthesis of next-generation TKIs.

This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the utilization of erythro-N-Boc-O-benzyl-L-tyrosine epoxide , a versatile and highly valuable chiral intermediate. We will explore its strategic role in constructing the key β-amino alcohol moiety, a common structural motif in a variety of potent TKIs, and provide detailed protocols for its application.

The Keystone Intermediate: this compound

This compound (Chemical Formula: C₂₂H₂₇NO₄, CAS: 162536-84-7) is a pre-functionalized, enantiomerically pure building block derived from the natural amino acid L-tyrosine.[3] Its utility in pharmaceutical synthesis is underscored by several key features:

  • Inherent Chirality: As a derivative of L-tyrosine, it provides a fixed stereochemical scaffold, which is crucial for the stereospecific synthesis of complex drug molecules. This allows for the construction of TKIs with high stereochemical purity, a critical factor for therapeutic efficacy and safety.

  • Reactive Epoxide Moiety: The strained three-membered epoxide ring is a highly reactive electrophile, susceptible to regioselective ring-opening by a wide array of nucleophiles. This reactivity is the cornerstone of its application, enabling the formation of new carbon-nitrogen or carbon-oxygen bonds with precise stereochemical control.[4]

  • Orthogonal Protecting Groups: The presence of a tert-butoxycarbonyl (Boc) group on the amine and a benzyl (Bn) group on the phenolic hydroxyl allows for selective deprotection and further functionalization at different stages of a synthetic route. This modularity is essential for the synthesis of complex, multi-functionalized inhibitors.

The primary application of this epoxide in TKI synthesis is the creation of a chiral β-amino alcohol side chain through a nucleophilic ring-opening reaction. This reaction is highly stereospecific, proceeding via an SN2 mechanism, which results in the inversion of stereochemistry at the point of nucleophilic attack.

Core Synthesis: Regioselective Epoxide Ring-Opening

The central transformation in utilizing this compound is its reaction with a suitable nucleophile, typically an amine, to generate a β-amino alcohol. The regioselectivity of this ring-opening is a critical consideration. Nucleophilic attack can theoretically occur at either of the two carbons of the epoxide ring. In the case of this specific epoxide, the attack is generally favored at the less sterically hindered carbon, away from the bulky protected amino acid backbone.

Below is a detailed protocol for a generalized, yet robust, regioselective ring-opening reaction.

Protocol 1: Synthesis of a Protected β-Amino Alcohol Intermediate

This protocol describes the reaction of this compound with a representative amine nucleophile. The choice of amine will be dictated by the specific TKI being synthesized. For instance, in the context of inhibitors like Lapatinib, the nucleophile would be a substituted aniline or a related heterocyclic amine.

Materials:

  • This compound

  • Amine nucleophile (e.g., substituted aniline, heterocyclic amine)

  • Anhydrous isopropanol (or other suitable high-boiling point alcohol)

  • Lewis acid catalyst (optional, e.g., Zn(ClO₄)₂·6H₂O, LiClO₄)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).

  • Solvent and Nucleophile Addition: Dissolve the epoxide in anhydrous isopropanol (or a suitable alternative solvent). Add the amine nucleophile (1.1 to 1.5 equivalents).

  • Catalyst Addition (Optional but Recommended): For less reactive amines or to improve reaction rate and regioselectivity, a Lewis acid catalyst such as Zinc(II) perchlorate hexahydrate (0.1 to 0.2 equivalents) can be added. The use of a catalyst can significantly enhance the reaction's efficiency.

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-90 °C) and maintain for 12-24 hours. The progress of the reaction should be monitored by TLC until the starting epoxide is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure, protected β-amino alcohol.

Causality Behind Experimental Choices:

  • Solvent: A high-boiling point protic solvent like isopropanol is chosen to facilitate the reaction at elevated temperatures and to act as a proton source for the newly formed alkoxide.

  • Inert Atmosphere: This prevents potential side reactions, particularly if the nucleophile or other reagents are sensitive to air or moisture.

  • Catalyst: Lewis acids activate the epoxide by coordinating to the oxygen atom, making it more electrophilic and susceptible to nucleophilic attack. This is particularly useful for less nucleophilic aromatic amines.

  • Regioselectivity: The inherent steric hindrance of the tyrosine backbone directs the incoming nucleophile to the terminal carbon of the epoxide, leading to the desired regioisomer.

From Intermediate to Inhibitor: A Conceptual Pathway

The β-amino alcohol synthesized in Protocol 1 is a versatile intermediate that can be elaborated into a final TKI. While the exact synthetic routes for commercial drugs are often proprietary, the following conceptual workflow illustrates how this intermediate could be used to construct a TKI with a quinazoline core, a common scaffold in many EGFR and HER2 inhibitors.

TKI_Synthesis Epoxide This compound Intermediate Protected β-Amino Alcohol Epoxide->Intermediate Ring-opening (Protocol 1) Amine Heterocyclic Amine (e.g., Amino-quinazoline) Amine->Intermediate Deprotection1 Boc Deprotection (e.g., TFA/DCM) Intermediate->Deprotection1 FreeAmine Free Amine Intermediate Deprotection1->FreeAmine Coupling Coupling/Further Functionalization FreeAmine->Coupling FinalTKI Final Tyrosine Kinase Inhibitor Coupling->FinalTKI

Caption: Conceptual workflow for TKI synthesis.

Step-by-Step Elaboration:

  • Boc Deprotection: The Boc protecting group on the newly formed β-amino alcohol can be selectively removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal a primary or secondary amine.

  • Coupling/Further Functionalization: This free amine can then be coupled with other fragments to build the final TKI. For example, it could be acylated, alkylated, or used in a nucleophilic aromatic substitution reaction to attach it to the core scaffold of the inhibitor.

  • Final Deprotection: If necessary, the benzyl ether protecting group on the tyrosine ring can be removed by hydrogenolysis to yield the final TKI.

Mechanism of Action: Targeting Tyrosine Kinase Signaling

Tyrosine kinases are enzymes that play a pivotal role in cellular signal transduction. They catalyze the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins.[1] This phosphorylation event acts as a molecular switch, activating a cascade of downstream signaling pathways that regulate cell growth, differentiation, and survival.[5]

In many cancers, these kinases are mutated or overexpressed, leading to their constitutive activation and uncontrolled cell proliferation.[1] TKIs are designed to inhibit this aberrant signaling. They typically act as competitive inhibitors of ATP, binding to the ATP-binding pocket of the kinase domain.[6] This prevents the phosphorylation of target proteins and effectively shuts down the oncogenic signaling cascade.

TK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Substrate Substrate Protein RTK->Substrate Phosphorylation ATP ATP ATP->RTK PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) PhosphoSubstrate->Downstream TKI Tyrosine Kinase Inhibitor TKI->RTK Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: Simplified Tyrosine Kinase Signaling Pathway and Inhibition.

Data Summary: Physicochemical Properties

PropertyValue
Compound Name This compound
CAS Number 162536-84-7
Molecular Formula C₂₂H₂₇NO₄
Molecular Weight 369.45 g/mol
Appearance White to off-white solid
Chirality Enantiomerically pure

Conclusion and Future Perspectives

This compound is a powerful and versatile chiral building block for the asymmetric synthesis of tyrosine kinase inhibitors. Its pre-installed stereocenter and orthogonally protected functional groups, combined with the reactive epoxide moiety, provide a streamlined and efficient route to complex β-amino alcohol intermediates. The protocols and conceptual framework provided in this application note offer a solid foundation for researchers to leverage this valuable compound in the discovery and development of novel, potent, and selective TKIs. As the demand for more sophisticated and targeted cancer therapies continues to grow, the strategic use of such chiral intermediates will undoubtedly play an increasingly critical role in advancing the field of medicinal chemistry.

References

  • Vertex AI Search. (n.d.). Tyrosine Kinase Inhibitors: Targeted Cancer Therapy Explained. Retrieved January 16, 2026.
  • Wikipedia. (n.d.). Tyrosine kinase inhibitor. Retrieved January 16, 2026.
  • StatPearls - NCBI Bookshelf. (n.d.). Tyrosine Kinase Inhibitors. Retrieved January 16, 2026.
  • Dr. Oracle. (2025, September 27). What is the role of Tyrosine Kinase Inhibitors (TKIs)
  • MDPI. (n.d.). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Retrieved January 16, 2026.
  • NIH. (2024, April 23). Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. Retrieved January 16, 2026.
  • Chem-Impex. (n.d.). This compound. Retrieved January 16, 2026.
  • Encyclopedia.pub. (2020, October 1). Epoxide Synthesis and Ring-Opening Reactions. Retrieved January 16, 2026.
  • Benchchem. (n.d.). This compound | 162536-84-7. Retrieved January 16, 2026.
  • SCBT. (n.d.). This compound | CAS 162536-84-7. Retrieved January 16, 2026.

Sources

Application Notes and Protocols: Boc Deprotection Methods for erythro-N-Boc-O-benzyl-L-tyrosine Epoxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of complex organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules, the strategic use of protecting groups is paramount. The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection, valued for its stability across a range of reaction conditions and its susceptibility to cleavage under acidic conditions.[1][2] This guide provides a detailed exploration of deprotection methodologies for a specific and valuable building block: erythro-N-Boc-O-benzyl-L-tyrosine epoxide.

This chiral amino acid derivative is a versatile intermediate, combining the structural features of an amino acid with the reactivity of an epoxide.[3] The epoxide moiety, a strained three-membered ring, is a powerful electrophile, susceptible to stereospecific ring-opening by various nucleophiles, making it a key component in the construction of complex molecular architectures.[3] The successful deprotection of the Boc group to reveal the free amine is a critical step in harnessing the full synthetic potential of this molecule. This document outlines several field-proven protocols, discusses the underlying mechanisms, and provides guidance on selecting the optimal method based on substrate sensitivity and desired outcomes.

Chemical Structure and Considerations

This compound

The stability of the epoxide ring under the chosen deprotection conditions is a primary concern. Epoxides can undergo ring-opening under both acidic and basic conditions.[4][5][6] Therefore, the selection of a deprotection method must balance the efficient removal of the Boc group with the preservation of the epoxide functionality. The benzyl ether protecting the phenolic hydroxyl group of the tyrosine side chain is generally stable to the mild acidic conditions used for Boc deprotection but can be sensitive to stronger acids or prolonged reaction times.[7]

Deprotection Methodologies

The removal of the Boc group is an acid-catalyzed process.[1][8] The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free amine.[1][9]

Method 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

Trifluoroacetic acid is a widely used reagent for Boc deprotection due to its effectiveness and volatility, which simplifies product isolation.[1][10]

Causality of Experimental Choices:

  • TFA Concentration: A 25-50% solution of TFA in DCM is typically sufficient to achieve rapid deprotection at room temperature.[10][11] Higher concentrations can be used but may increase the risk of side reactions, including partial cleavage of the benzyl ether or attack on the epoxide.

  • Solvent: Dichloromethane is a common solvent for this reaction as it is relatively inert and effectively solubilizes both the starting material and the TFA.[12]

  • Scavengers: The tert-butyl cation generated during the reaction is an electrophile and can potentially alkylate nucleophilic sites on the substrate or solvent.[13] While less of a concern for this specific substrate, for more complex molecules, scavengers like anisole or thioanisole can be added to trap the tert-butyl cation.[11]

Experimental Protocol:

  • Dissolve the this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1-0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA, 10-20 eq, typically as a 25-50% solution in DCM) dropwise to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-2 hours at room temperature.[10]

  • Upon completion, remove the solvent and excess TFA in vacuo. To ensure complete removal of TFA, the residue can be co-evaporated with toluene or DCM several times.[14]

  • The resulting amine is obtained as a trifluoroacetate salt. For subsequent steps that require the free amine, a basic workup (e.g., washing with a saturated aqueous solution of NaHCO₃) or purification by ion-exchange chromatography is necessary.[15]

Workflow Diagram:

TFA_Deprotection Start Dissolve Substrate in DCM Cool Cool to 0 °C Start->Cool Add_TFA Add TFA/DCM (25-50%) Cool->Add_TFA React Stir at RT (1-2 hours) Add_TFA->React Monitor Monitor by TLC/LC-MS React->Monitor Monitor->React Incomplete Evaporate Evaporate Solvent & Excess TFA Monitor->Evaporate Complete Product Amine TFA Salt Evaporate->Product

Caption: Workflow for TFA-mediated Boc deprotection.

Method 2: Hydrogen Chloride (HCl) in Dioxane or Diethyl Ether

Using a solution of hydrogen chloride in an organic solvent is another common and effective method for Boc deprotection.[8][16][17] This method can sometimes offer better selectivity compared to TFA, particularly when other acid-sensitive groups are present.[16][17]

Causality of Experimental Choices:

  • Reagent: A 4M solution of HCl in dioxane is commercially available and widely used.[16][17] Alternatively, HCl gas can be bubbled through diethyl ether or methanol to generate the reagent. Anhydrous conditions are crucial to prevent unwanted hydrolysis of the epoxide.

  • Reaction Time: Deprotection with HCl in dioxane is often very rapid, sometimes occurring within 30 minutes at room temperature.[16][17]

  • Product Isolation: The product is isolated as the hydrochloride salt, which often precipitates from the reaction mixture, simplifying purification.

Experimental Protocol:

  • Dissolve the this compound (1.0 eq) in a minimal amount of anhydrous dioxane or diethyl ether.

  • To the stirred solution, add a 4M solution of HCl in dioxane (5-10 eq) at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 30-60 minutes.[16][17]

  • If a precipitate forms, collect the solid by filtration and wash with cold diethyl ether.

  • If no precipitate forms, remove the solvent in vacuo to obtain the crude hydrochloride salt.

  • The product can be used as the salt or neutralized with a mild base for subsequent reactions.

Method 3: Milder and More Selective Methods

For substrates that are particularly sensitive to strong acids, milder deprotection methods can be employed. These methods often require longer reaction times or elevated temperatures but can provide better yields and fewer side products.

A. Zinc Bromide (ZnBr₂) in Dichloromethane

Zinc bromide is a Lewis acid that can selectively remove Boc groups, particularly from secondary amines.[18][19] It is considered a milder alternative to strong protic acids.[19][20]

Causality of Experimental Choices:

  • Lewis Acid: ZnBr₂ coordinates to the carbonyl oxygen of the Boc group, facilitating its cleavage.[20]

  • Stoichiometry: An excess of ZnBr₂ is typically required to drive the reaction to completion.[18][21]

  • Reaction Time: This method generally requires longer reaction times, from several hours to days, at room temperature.[18][21]

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in anhydrous DCM (0.1 M), add anhydrous zinc bromide (2-4 eq).[18]

  • Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ or a solution of a chelating agent like EDTA.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the free amine.

B. Trimethylsilyl Iodide (TMSI)

TMSI is a neutral and highly effective reagent for the cleavage of carbamates, esters, and ethers.[22][23] It is particularly useful for deprotecting Boc groups under non-acidic conditions.[24][25]

Causality of Experimental Choices:

  • Mechanism: TMSI reacts with the Boc group to form a silyl carbamate intermediate, which is unstable and readily decomposes.[22]

  • Reactivity: TMSI is a very reactive reagent and should be handled with care under anhydrous conditions. It is often generated in situ from trimethylsilyl chloride (TMSCl) and sodium iodide (NaI).[22]

Experimental Protocol:

  • Dissolve the this compound (1.0 eq) in anhydrous chloroform or acetonitrile.

  • Add trimethylsilyl iodide (1.2-1.5 eq) dropwise at room temperature under an inert atmosphere.[23]

  • Stir the reaction mixture at room temperature and monitor by TLC or LC-MS. The reaction is usually complete within a few hours.

  • Quench the reaction with methanol.

  • Remove the solvent in vacuo to obtain the crude product. Further purification may be required.

C. Oxalyl Chloride in Methanol

A recently reported mild method for Boc deprotection involves the use of oxalyl chloride in methanol.[26][27][28] This system is effective for a wide range of substrates, including those with acid-labile functional groups.[27][29]

Causality of Experimental Choices:

  • In Situ Reagent Generation: While the exact mechanism is still under investigation, it is proposed to be broader than the simple in situ generation of HCl.[29]

  • Mild Conditions: The reaction proceeds at room temperature and is often complete within 1-4 hours.[26][27]

Experimental Protocol:

  • Dissolve the this compound (1.0 eq) in methanol (0.1 M).

  • Add oxalyl chloride (2-3 eq) dropwise to the solution at room temperature.[27]

  • Stir the mixture and monitor by TLC or LC-MS.

  • Upon completion, remove the solvent in vacuo to yield the hydrochloride salt of the deprotected amine.

Summary of Deprotection Methods

MethodReagentsSolventTemperatureTypical TimeProduct FormKey AdvantagesPotential Issues
TFA 25-50% TFADCM0 °C to RT1-2 h[10]TFA SaltFast, volatile reagentsStrong acid, potential side reactions
HCl 4M HClDioxane/EtherRT30-60 min[16][17]HCl SaltFast, clean, often precipitatesAnhydrous conditions critical
ZnBr₂ ZnBr₂ (excess)DCMRT3-72 h[18][21]Free AmineMild Lewis acid conditionsLong reaction times
TMSI TMSICHCl₃/CH₃CNRT1-12 h[24]Free AmineNeutral, non-acidicReagent is moisture sensitive
Oxalyl Chloride (COCl)₂, MeOHMethanolRT1-4 h[26][27]HCl SaltMild, tolerates acid-labile groupsReagent is toxic and corrosive

Purification and Characterization

Following deprotection, the resulting amine can be purified using several techniques. If the product is obtained as a salt, it can often be purified by recrystallization. Alternatively, the salt can be neutralized, and the free amine can be purified by silica gel column chromatography. For water-soluble amines, ion-exchange chromatography can be a powerful purification method.[15]

Characterization of the deprotected product should be performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm the removal of the Boc group and the integrity of the rest of the molecule.

Conclusion

The selection of an appropriate Boc deprotection method for this compound is a critical consideration in any synthetic route. While standard methods using TFA or HCl are often effective, the presence of the acid-sensitive epoxide necessitates careful control of reaction conditions. For substrates where these strong acids may lead to degradation or side reactions, milder alternatives such as ZnBr₂, TMSI, or oxalyl chloride in methanol offer valuable options. By understanding the mechanisms and experimental nuances of each method, researchers can confidently and efficiently deprotect this versatile building block, paving the way for the synthesis of more complex and biologically important molecules.

References

  • Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA) - Benchchem. (URL: )
  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed. (URL: )
  • Zinc Bromide - Common Organic Chemistry. (URL: )
  • Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane - Benchchem. (URL: )
  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M) - University of Arizona. (URL: )
  • Boc Deprotection - TFA - Common Organic Chemistry. (URL: )
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (URL: )
  • A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles - PMC. (URL: )
  • Selective Removal of the Tert-Butoxycarbonyl Group from Secondary Amines: ZnBr2 as the Deprotecting Reage. (URL: )
  • Boc Deprotection - ZnBr2 - Common Organic Chemistry. (URL: _)
  • Amine Protection / Deprotection - Fisher Scientific. (URL: )
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. (URL: )
  • Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. (URL: )
  • Supporting information_OBC_rev1 - The Royal Society of Chemistry. (URL: )
  • How can we do the deprotection of boc-amino acids using hcl ?
  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Publishing. (URL: )
  • Specific solvent issues with BOC deprotection. (URL: )
  • Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. (URL: )
  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry. (URL: )
  • A mild and selective method for N-Boc deprotection | Request PDF - ResearchG
  • SUPPORTING INFORMATION - The Royal Society of Chemistry. (URL: )
  • BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: )
  • N-Boc deprotection and isolation method for water-soluble zwitterionic compounds. (URL: )
  • Trimethylsilyl Iodide (TMSI) - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: )
  • Trimethylsilyl Iodide - TMSI - Common Organic Chemistry. (URL: )
  • 2.6.4.
  • Evolution of Epoxides to Synthesize beta-amino Alcohols - ResearchG
  • Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. (URL: )
  • This compound | 162536-84-7 | Benchchem. (URL: )
  • Boc-Protected Amino Groups - Organic Chemistry Portal. (URL: )
  • Opening of Epoxides With Acid - Master Organic Chemistry. (URL: )
  • Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps. (URL: )
  • 9.14: Opening of Epoxides - Acidic versus Basic Conditions - Chemistry LibreTexts. (URL: )

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Application Notes and Protocols for erythro-N-Boc-O-benzyl-L-tyrosine Epoxide Coupling Reactions in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Tyrosine-Derived Epoxides in Peptidomimetic and Drug Discovery

The synthesis of molecules with precise three-dimensional architectures is fundamental to modern drug discovery. Peptidomimetics, compounds that mimic the structure and function of natural peptides, are of particular interest due to their potential for enhanced metabolic stability and oral bioavailability. Within this context, chiral epoxides derived from amino acids serve as powerful synthetic intermediates.[1] Their inherent ring strain facilitates regio- and stereoselective ring-opening reactions with a variety of nucleophiles, enabling the construction of complex molecular scaffolds with high fidelity.[2]

This guide focuses on erythro-N-Boc-O-benzyl-L-tyrosine epoxide , a versatile building block that combines the structural features of the amino acid tyrosine with a reactive epoxide moiety.[3] The erythro configuration of the epoxide and the presence of the Boc (tert-butoxycarbonyl) and benzyl protecting groups provide a stable, yet reactive, scaffold for solid-phase synthesis (SPS). The solid-phase approach offers significant advantages over traditional solution-phase chemistry, including simplified purification through washing and filtration, and the potential for automation.[]

These application notes provide a comprehensive overview of the principles and protocols for the successful implementation of this compound in solid-phase synthesis, targeting researchers, medicinal chemists, and professionals in drug development.

Chemical and Physical Properties

A thorough understanding of the properties of this compound is crucial for its effective use in solid-phase synthesis.

PropertyValueReference
Chemical Formula C₂₂H₂₇NO₄N/A
Molecular Weight 369.46 g/mol N/A
Appearance White to off-white solidN/A
Stereochemistry erythroN/A
N-terminus Protection Boc (tert-butoxycarbonyl)[5]
Side-Chain Protection Benzyl (Bzl)[5]

The Boc protecting group on the nitrogen atom is labile to moderate acids, such as trifluoroacetic acid (TFA), while the benzyl ether protecting the phenolic hydroxyl group of the tyrosine side chain is more robust and typically requires stronger acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) for cleavage. This differential acid lability is a cornerstone of the Boc/Bzl protection strategy in solid-phase peptide synthesis (SPPS).[6]

Reaction Mechanism: Nucleophilic Ring-Opening of the Epoxide

The core reaction involves the nucleophilic attack on one of the two electrophilic carbons of the epoxide ring. The high ring strain of the three-membered ring provides the driving force for this reaction, even with moderately reactive nucleophiles.[7] The regioselectivity of the ring-opening is a critical consideration.

Under basic or neutral conditions , the reaction generally proceeds via an SN2 mechanism . The nucleophile will preferentially attack the less sterically hindered carbon of the epoxide. For this compound, this is the terminal carbon of the oxirane ring. This pathway leads to the formation of a β-amino alcohol derivative with a defined stereochemistry.[8]

Under acidic conditions , the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack. The reaction can exhibit more SN1 character , with the nucleophile attacking the more substituted carbon, which can better stabilize a partial positive charge.[8][9] For the applications described herein, which typically involve coupling to a resin-bound amine, the reaction is conducted under conditions that favor the SN2 pathway to ensure predictable regioselectivity.

Solid-Phase Synthesis Workflow

The following diagram illustrates the general workflow for the coupling of this compound to a resin-bound primary amine, followed by cleavage to yield the final product.

sps_workflow Resin Resin with Primary Amine Coupling Coupling Reaction (Nucleophilic Ring-Opening) Resin->Coupling Epoxide This compound Epoxide->Coupling Washing1 Washing Steps Coupling->Washing1 Coupled_Product Resin-Bound β-Amino Alcohol Cleavage Cleavage from Resin (e.g., TFA cocktail) Coupled_Product->Cleavage Monitoring Reaction Monitoring (e.g., Kaiser Test) Washing1->Monitoring Monitoring->Coupling If incomplete, recouple Monitoring->Coupled_Product If complete Purification Purification and Analysis Cleavage->Purification Final_Product Final Product: β-Amino Alcohol Peptidomimetic Purification->Final_Product

Sources

purification techniques for erythro-N-Boc-O-benzyl-L-tyrosine epoxide products

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Purification of erythro-N-Boc-O-benzyl-L-tyrosine Epoxide

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the purification of this compound, a critical chiral building block in pharmaceutical development and peptide synthesis.[1][2] Addressed to researchers, chemists, and drug development professionals, this document moves beyond simple step-by-step instructions to elucidate the underlying chemical principles behind each purification choice. We will explore a multi-modal purification strategy, including extractive work-up, flash column chromatography, and final crystallization, designed to ensure high diastereomeric and enantiomeric purity. The protocols are designed to be self-validating, incorporating in-process controls to ensure reproducibility and success.

Introduction: The Challenge of Purifying a Multifunctional Epoxide

This compound is a structurally complex molecule featuring several reactive and sensitive functional groups: a strained epoxide ring, an acid-labile Boc protecting group, and a benzyl ether.[3][4] The primary challenge in its purification is isolating the desired erythro diastereomer from potential threo isomers and other side-products of synthesis (e.g., unreacted starting materials, ring-opened diols) without compromising the integrity of the molecule.

The high reactivity of the epoxide ring means it is susceptible to ring-opening under both acidic and basic conditions, a factor that must be carefully managed throughout the purification workflow.[5][6] This guide presents a systematic approach to navigate these challenges, yielding a final product of high purity suitable for downstream applications.

The Overall Purification Strategy: A Multi-Step Approach

A robust purification strategy does not rely on a single technique but rather a logical sequence of methods, each targeting different types of impurities. The workflow is designed to move from bulk impurity removal to fine purification and finally to the isolation of a crystalline solid.

PurificationWorkflow start Crude Reaction Mixture extraction Aqueous Extractive Work-up start->extraction Quench & Dilute drying Drying & Solvent Removal extraction->drying Separate Organic Layer chromatography Flash Column Chromatography drying->chromatography Crude Product purity_check1 TLC & NMR Analysis of Fractions chromatography->purity_check1 Collect Fractions crystallization Crystallization purity_check1->crystallization Pool Pure Fractions & Concentrate final_product High-Purity Crystalline Product (>98%) crystallization->final_product final_qc Final QC Analysis (HPLC, Chiral HPLC, NMR, MS) final_product->final_qc

Figure 1: A generalized workflow for the multi-step purification of this compound.

Phase 1: Aqueous Extractive Work-up

Objective: To remove inorganic salts, water-soluble reagents, and highly polar impurities from the crude reaction mixture.

Scientific Rationale: This initial step leverages the differential solubility of the target compound and impurities between an organic solvent and an aqueous phase. The N-Boc-L-tyrosine backbone imparts significant hydrophobicity, ensuring the desired epoxide remains in the organic layer. A mild aqueous wash is crucial to avoid hydrolyzing the epoxide ring. Using a saturated sodium bicarbonate solution helps neutralize any residual acid from the reaction, protecting the acid-sensitive Boc group, while a brine wash aids in breaking emulsions and removing bulk water from the organic phase.[7]

Protocol 3.1: Extractive Work-up
  • Quenching: Cool the reaction mixture to room temperature. If the reaction was conducted in a water-miscible solvent (e.g., THF, acetone), dilute it with a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM). A typical volume ratio is 3:1 EtOAc to reaction solvent.

  • Aqueous Wash 1 (Water): Transfer the organic mixture to a separatory funnel and wash with deionized water (1 x volume of the organic layer). This removes highly water-soluble byproducts.

  • Aqueous Wash 2 (Bicarbonate): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1 x volume). This step is critical for neutralizing residual acids. Observe for any gas evolution, which indicates neutralization is occurring.

  • Aqueous Wash 3 (Brine): Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) (1 x volume). This reduces the solubility of organic compounds in the aqueous layer and helps to initiate the drying process.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). The drying agent should be added until it no longer clumps together.

  • Filtration & Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The resulting material is the crude product, which often presents as a thick oil or amorphous solid.

Phase 2: Flash Column Chromatography

Objective: To separate the target erythro epoxide from diastereomers, unreacted starting materials, and other non-polar to moderately polar side-products.

Scientific Rationale: Flash column chromatography is the primary purification method for this compound.[8] It separates molecules based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase. The polarity of the eluent is gradually increased to selectively elute compounds from the column. For N-Boc-O-benzyl-L-tyrosine epoxide, a solvent system of ethyl acetate in hexanes is ideal. The less polar impurities will elute first, followed by the desired product, and finally, the more polar impurities (like the ring-opened diol). Thin-Layer Chromatography (TLC) is an indispensable tool for developing the optimal mobile phase conditions before committing to the larger scale column.

Protocol 4.1: Method Development with TLC
  • Dissolve a small sample of the crude product in EtOAc or DCM.

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate in various solvent systems (mobile phases). Start with a low polarity mixture and gradually increase it.

  • Visualize the spots using a UV lamp (254 nm) and a potassium permanganate (KMnO₄) stain. The epoxide is susceptible to oxidation and will appear as a yellow spot on a purple background with KMnO₄.

  • The ideal solvent system will give the target compound an Rf (retention factor) value of ~0.25-0.35 .

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective, and provides good resolution for moderately polar compounds.
Mobile Phase Hexanes/Ethyl Acetate GradientAllows for efficient separation of compounds with varying polarities.
Typical Gradient Start: 10% EtOAc in HexanesElutes non-polar impurities.
End: 30-40% EtOAc in HexanesElutes the target epoxide and more polar impurities.
Target Rf 0.25 - 0.35Provides the best balance between resolution and run time.
Protocol 4.2: Column Chromatography
  • Column Packing: Prepare a glass column with silica gel, packing it as a slurry in the initial, low-polarity mobile phase (e.g., 10% EtOAc/Hexanes). Ensure the silica bed is compact and free of air bubbles.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading"). To do this, dissolve the crude oil in a minimal amount of DCM, add silica gel, and evaporate the solvent until a free-flowing powder is obtained. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the starting mobile phase. Collect fractions in test tubes or vials.

  • Gradient Increase: Gradually increase the polarity of the mobile phase as the elution progresses. This can be done stepwise (e.g., 10% -> 15% -> 20% EtOAc) or via a continuous gradient.

  • Fraction Analysis: Monitor the collected fractions by TLC. Combine the fractions that contain the pure desired product.

  • Concentration: Concentrate the pooled, pure fractions under reduced pressure to yield the purified product, which is typically a colorless oil or foam at this stage.

Phase 3: Crystallization

Objective: To obtain the final product as a high-purity, stable, crystalline solid and to potentially enhance diastereomeric purity.

Scientific Rationale: Crystallization is a powerful technique that can significantly increase the purity of a compound.[9][10] The process relies on preparing a supersaturated solution from which the desired compound preferentially precipitates, leaving impurities behind in the solvent (mother liquor). For Boc-amino acid derivatives, which are often obtained as oils or amorphous solids after chromatography, inducing crystallization can be challenging.[11] A common and effective method is trituration or crystallization from a solvent/anti-solvent system, such as ethyl acetate/hexanes or ether.[11][12]

Troubleshooting start Purified Product is an Oil/Foam dissolve Dissolve in minimal 'good' solvent (e.g., Ether, EtOAc) start->dissolve add_anti Slowly add 'poor' solvent (e.g., Hexanes, Pentane) until cloudy dissolve->add_anti scratch Scratch inner wall of flask with a glass rod add_anti->scratch seed Add a seed crystal (if available) scratch->seed cool Cool slowly to 4°C or -20°C and allow to stand seed->cool precipitate Precipitate Forms? cool->precipitate isolate Isolate by filtration, wash with cold anti-solvent, and dry under vacuum precipitate->isolate  Yes re_evaluate Re-evaluate solvent system. Consider other options like DCM/Hexanes. precipitate->re_evaluate  No

Figure 2: Decision workflow for inducing crystallization of the purified epoxide.

Protocol 5.1: Crystallization via Solvent/Anti-Solvent Method
  • Dissolution: Dissolve the purified, concentrated oil in a minimal amount of a suitable "good" solvent in which it is highly soluble (e.g., diethyl ether or ethyl acetate).

  • Induce Precipitation: While stirring, slowly add a "poor" solvent (anti-solvent) in which the product is insoluble (e.g., hexanes or pentane) until the solution becomes persistently cloudy.

  • Clarification: Add a drop or two of the "good" solvent back into the mixture until it just becomes clear again.

  • Crystallization: Cover the flask and allow it to stand undisturbed at room temperature. For slower crystallization, place the flask in a refrigerator (4°C) or freezer (-20°C). The formation of crystals may take several hours to days.

  • Isolation: Once a significant amount of crystalline solid has formed, collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold anti-solvent (hexanes) to remove any residual mother liquor.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent. The final product should be a stable, white crystalline solid.

Quality Control and Final Validation

To ensure the success of the purification, the final product must be rigorously analyzed.

Analysis Method Purpose Expected Result
1H and 13C NMR Structural confirmation and assessment of chemical purity.Spectra should match the expected structure with no significant impurity peaks.
Mass Spectrometry (MS) Confirmation of molecular weight.Observed mass should match the calculated mass for C₂₂H₂₇NO₄.[4]
Chiral HPLC Determination of enantiomeric and diastereomeric purity.A single major peak indicating high purity. Chiral stationary phases are required for this analysis.[13][14]
Melting Point Assessment of purity and crystalline form.A sharp melting point range indicates a high degree of purity.

Conclusion

The purification of this compound is a multi-step process that requires careful attention to the compound's chemical sensitivities. By employing a logical workflow of extractive work-up, optimized flash column chromatography, and controlled crystallization, researchers can reliably obtain this valuable intermediate in high purity and yield. The protocols and rationales provided in this guide serve as a robust starting point for process development and troubleshooting in both research and drug development settings.

References

  • Crystallization method of Boc-amino acid . Eureka | Patsnap. 9

  • CN112661672A - Crystallization method of Boc-amino acid . Google Patents. 10

  • A Technical Guide to the Discovery and Synthesis of Chiral Epoxides . Benchchem. 8

  • How to get (or crystallize) solid amino acids derivatives and peptides? . ResearchGate. 11

  • A simple method for purification of epoxide hydratase from rat liver . PMC - NIH. 15

  • Epoxy-activated resin: a versatile affinity chromatography support . G-Biosciences. 16

  • US4369096A - Process for the purification of epoxides . Google Patents. 17

  • Resolution of epoxide enantiomers of polycyclic aromatic hydrocarbons by chiral stationary-phase high-performance liquid chromatography . PubMed. 13

  • Boc / Bzl Solid Phase Synthesis . Sunresin. 18

  • Production of Enantiopure Chiral Epoxides with E. coli Expressing Styrene Monooxygenase . MDPI. 19

  • This compound . Chem-Impex. 1

  • Chiral Chromatography Frequently Asked Questions . Sigma-Aldrich. 14

  • CN1793110A - Process for preparing Boc protected amino acid by (Boc) O . Google Patents. 12

  • Cas No.162536-84-7 this compound . Arborpharmchem. 2

  • Chiral organic molecules at work with epoxides: two arms drive the asymmetric transformations . Atlas of Science. 20

  • Epoxide Bonded Phases for Chromatography and Immunoprecipitation . Purdue e-Pubs. 21

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  • This compound | CAS 162536-84-7 . Santa Cruz Biotechnology. 22

  • Synthesis of epoxides . Organic Chemistry Portal. 23

  • Supporting information_OBC_rev1 . The Royal Society of Chemistry. 7

  • Efficient Synthesis of Selectively Protected L-Dopa Derivatives from L-Tyrosine via Reimer-Tiemann and Dakin Reactions . UCLA – Chemistry and Biochemistry. 24

  • US7217835B2 - Production method of O-substituted tyrosine compound . Google Patents. 25

  • Method for preparing Boc-L-tyrosine by using (Boc)2O . Eureka | Patsnap. 26

  • Epoxide | Synthesis, Reactions, Ring-Opening . Britannica. 5

  • Preparation of Epoxides . Chemistry Steps. 27

  • Epoxides - The Outlier Of The Ether Family . Master Organic Chemistry. 6

Sources

Application Note: Comprehensive Analytical Strategies for the Characterization of erythro-N-Boc-O-benzyl-L-tyrosine Epoxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of erythro-N-Boc-O-benzyl-L-tyrosine Epoxide in Synthesis

This compound is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Its defined stereochemistry and reactive epoxide functionality make it a valuable intermediate for the synthesis of complex organic molecules, including potent enzyme inhibitors. For instance, it serves as a key precursor in the synthesis of certain tyrosine kinase inhibitors like Lapatinib.[1] The precise stereochemical and structural integrity of this epoxide is paramount, as any impurities or isomeric variations can drastically alter the biological activity and safety profile of the final active pharmaceutical ingredient (API).

This application note provides a detailed guide to the essential analytical methods required for the comprehensive characterization of this compound. We will delve into the causality behind the selection of specific techniques and provide robust, step-by-step protocols to ensure the identity, purity, and stereochemical fidelity of this critical synthetic intermediate.

Structural and Physicochemical Properties

A foundational understanding of the molecule's properties is crucial for selecting and interpreting analytical data.

PropertyValueSource
Molecular Formula C₂₂H₂₇NO₄[2]
Molecular Weight 369.45 g/mol [2]
CAS Number 162536-84-7[2][3]
Appearance White to off-white powder[]
Chemical Structure

Caption: Structure of this compound.

Core Analytical Workflow: A Multi-Technique Approach

A single analytical method is insufficient to fully characterize this molecule. A synergistic workflow employing spectroscopic and chromatographic techniques is essential for unambiguous confirmation of structure, purity, and stereochemistry.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_result Final Confirmation Crude_Product Crude Product NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Crude_Product->NMR Structural Elucidation MS Mass Spectrometry (ESI-MS) Crude_Product->MS Molecular Weight Verification HPLC RP-HPLC (Purity) Crude_Product->HPLC Chemical Purity Assessment Final_Report Certificate of Analysis NMR->Final_Report MS->Final_Report Chiral_HPLC Chiral HPLC (Enantiomeric Purity) HPLC->Chiral_HPLC Stereochemical Integrity HPLC->Final_Report Chiral_HPLC->Final_Report

Caption: Integrated analytical workflow for epoxide characterization.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for elucidating the precise molecular structure. For this molecule, ¹H NMR confirms the presence and connectivity of all proton environments, while ¹³C NMR verifies the carbon skeleton. 2D NMR techniques like COSY and HSQC are invaluable for unambiguously assigning protons to their corresponding carbons, which is critical for confirming the erythro configuration. The key diagnostic signals are the protons on the epoxide ring and the α- and β-protons of the amino acid backbone.

Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the epoxide in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher for optimal resolution.

    • Experiments: Acquire standard ¹H, ¹³C{¹H}, COSY, and HSQC spectra.

  • Data Acquisition:

    • ¹H NMR: Acquire with sufficient scans to achieve a signal-to-noise ratio >100:1 for key signals.

    • ¹³C NMR: Acquire with a sufficient number of scans, often requiring a longer acquisition time.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the ¹H NMR signals and compare them to the expected proton count.

    • Assign chemical shifts by comparing with known values for similar structures and using 2D NMR data to confirm connectivity.[5][6][7]

Expected ¹H NMR Data (Illustrative, in CDCl₃)
ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Boc~1.40s9H(CH₃)₃C-
Epoxide CH~2.5-2.8m2HProtons on epoxide ring
Epoxide CH₂~2.9-3.1m1HProton on epoxide ring
β-CH~2.9-3.2m2H-CH₂-Ar
α-CH~4.1-4.3m1HN-CH-
O-CH₂~5.05s2H-O-CH₂-Ph
Aromatic~6.9-7.4m9HAr-H

Note: Actual chemical shifts may vary depending on the solvent and instrument.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides definitive confirmation of the molecular weight, corroborating the compound's elemental composition. Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation. This is a rapid and highly sensitive technique for verifying that the correct molecule has been synthesized.[8][9]

Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Data Acquisition: Infuse the sample solution directly into the mass spectrometer or inject it via an LC system. Acquire data over a mass range that includes the expected molecular weight (e.g., m/z 100-500).

  • Data Analysis:

    • Identify the base peak in the spectrum. For this compound, the expected protonated molecular ion [M+H]⁺ should be observed at m/z 370.45.

    • Look for other common adducts, such as [M+Na]⁺ at m/z 392.43.

IonCalculated m/zObserved m/z
[M+H]⁺370.19~370.2
[M+Na]⁺392.17~392.2

Chromatographic Characterization

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Expertise & Experience: Reversed-phase HPLC (RP-HPLC) is the gold standard for determining the chemical purity of the synthesized compound. By separating the target molecule from starting materials, by-products, and other impurities, HPLC with UV detection provides a quantitative measure of purity as a percentage of the total peak area. The aromatic rings in the molecule make it highly amenable to UV detection.

Protocol: RP-HPLC Purity Assessment
  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter.[10]

  • HPLC System and Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.[10]

    • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[10]

    • Mobile Phase B: Acetonitrile + 0.1% Trifluoroacetic Acid (TFA).[10]

    • Gradient: Start with a high percentage of Mobile Phase A, and gradually increase the percentage of Mobile Phase B (e.g., 10% to 90% B over 20 minutes).

    • Flow Rate: 1.0 mL/min.[10]

    • Detection: UV at 220 nm and 254 nm.[10]

    • Injection Volume: 10 µL.[10]

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of the main product by the total area of all peaks and multiplying by 100. A purity of ≥98% is typically required for use in further synthetic steps.

Chiral HPLC for Stereochemical Integrity

Trustworthiness: This is arguably the most critical validation step. The erythro diastereomer must be distinguished from the threo form, and the desired enantiomer must be quantified relative to its mirror image. Chiral stationary phases (CSPs) are designed to interact differently with enantiomers, leading to their separation. Polysaccharide-based chiral columns are often effective for separating chiral epoxides.[11]

Expertise & Experience: The choice of a chiral stationary phase is often empirical but can be guided by the structural features of the analyte. For molecules containing aromatic groups and hydrogen-bonding sites, columns based on derivatized cellulose or amylose often provide the necessary selectivity. The separation mechanism relies on transient diastereomeric complex formation between the analyte and the chiral selector on the stationary phase.[12][13][14]

Protocol: Chiral HPLC for Enantiomeric and Diastereomeric Purity
  • Column Selection: Screen several polysaccharide-based chiral columns (e.g., Chiralcel OD-H, Chiralpak AD-H) with various mobile phases.

  • Mobile Phase: Typically, a normal-phase system (e.g., hexane/isopropanol) or a polar organic mode (e.g., acetonitrile/methanol) is used. The ratio is optimized to achieve baseline separation.

  • System Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV at 220 nm.

    • Temperature: Controlled, typically at 25 °C, as temperature can affect chiral recognition.

  • Analysis:

    • Inject a racemic or diastereomeric mixture (if available) to confirm the elution order and resolution of all stereoisomers.

    • Inject the sample and quantify the enantiomeric excess (e.g., >99% e.e.) and diastereomeric ratio (d.r.).

Conclusion

The analytical characterization of this compound is a multi-faceted process that requires the integrated use of NMR, MS, and both reversed-phase and chiral HPLC. Each technique provides a unique and essential piece of information. Adherence to these detailed protocols will ensure a comprehensive and trustworthy assessment of the compound's identity, purity, and stereochemical integrity, thereby guaranteeing its quality for application in advanced pharmaceutical synthesis.

References

  • GlobalChemMall. this compound. [Link]

  • Chiralpedia. Chiral HPLC separation: strategy and approaches. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • Barbakadze, V., & Farkas, T. (2012). Enantioseparation of Chiral Epoxides with Polysaccharide-Based Chiral Columns in HPLC. [Link]

  • Yagami, T., Kitagawa, K., & Futaki, S. (1995). Liquid secondary-ion mass spectrometry of peptides containing multiple tyrosine-O-sulfates. Rapid Communications in Mass Spectrometry. [Link]

  • Ye, Y., & Zhang, Y. (2013). Mass spectrometry analysis of nitrotyrosine-containing proteins. Mass Spectrometry Reviews. [Link]

  • Royal Society of Chemistry. Supporting information_OBC_rev1. [Link]

  • ResearchGate. LC-MS-MS detection of the tyrosine oxidation products after oxidation.... [Link]

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Application Notes and Protocols: Leveraging erythro-N-Boc-O-benzyl-L-tyrosine Epoxide for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The precise chemical modification of biomolecules is a cornerstone of modern drug development, diagnostics, and fundamental biological research. Among the diverse toolkit of bioconjugation reagents, electrophilic linkers capable of reacting with nucleophilic residues on proteins offer a powerful strategy for creating stable and functional conjugates. This document provides a detailed guide to the application of erythro-N-Boc-O-benzyl-L-tyrosine epoxide , a versatile chiral building block, in the field of bioconjugation. We will explore the underlying chemical principles, provide detailed protocols for protein modification, and discuss methods for the characterization of the resulting bioconjugates. This guide is intended for researchers, scientists, and drug development professionals seeking to employ this promising reagent for applications such as the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and novel biomaterials.

Introduction: The Strategic Advantage of Tyrosine-Based Epoxides in Bioconjugation

The chemical conjugation of small molecules, peptides, or polymers to proteins is a well-established field.[1] Traditionally, the primary targets for such modifications have been the nucleophilic side chains of lysine and cysteine residues.[2][3] However, the high abundance of lysine residues on the protein surface can lead to heterogeneous products, while the modification of cysteine often requires the reduction of stabilizing disulfide bonds.[4]

This compound emerges as a valuable alternative, offering a unique combination of reactivity and selectivity. As a chiral building block, it allows for the stereospecific introduction of a linker.[5] The core of its utility in bioconjugation lies in the reactivity of the epoxide ring, a strained three-membered ether, which is susceptible to nucleophilic attack by various amino acid side chains.[6] This reagent is particularly interesting as an intermediate in the synthesis of pharmaceuticals, such as tyrosine kinase inhibitors.[7]

The tyrosine-like scaffold of this epoxide provides a structural motif that can be further functionalized post-conjugation, offering a versatile platform for creating complex biomolecular constructs. The Boc and benzyl protecting groups offer orthogonal protection, allowing for selective deprotection and subsequent modification steps.

The Chemistry of Epoxide-Based Bioconjugation

The fundamental reaction underpinning the use of this compound in bioconjugation is the nucleophilic ring-opening of the epoxide. This reaction is an SN2-type process where a nucleophilic residue on the protein attacks one of the electrophilic carbons of the epoxide ring, leading to the formation of a stable covalent bond.

Reactivity with Protein Nucleophiles

Several amino acid side chains possess the necessary nucleophilicity to react with epoxides. The most prominent of these are:

  • Histidine: The imidazole side chain of histidine is a potent nucleophile, particularly when unprotonated. It is known to be a primary target for modification by epoxides.[8]

  • Cysteine: The thiol group of cysteine is a strong nucleophile and readily reacts with epoxides to form a stable thioether linkage.[9]

  • Lysine: The ε-amino group of lysine is also nucleophilic and can react with epoxides, although its reactivity is highly dependent on pH.[8][10]

The relative reactivity of these residues towards epoxides is influenced by their pKa and the local microenvironment within the protein structure. Generally, at physiological pH, histidine and cysteine are more reactive towards epoxides than lysine.

The Critical Role of pH in Reaction Selectivity

The pH of the reaction buffer is a critical parameter that dictates both the rate and the selectivity of the bioconjugation reaction. The nucleophilicity of the target amino acid side chains is directly related to their protonation state.

  • Neutral to Slightly Basic pH (7.0-8.5): This pH range is generally optimal for targeting histidine and cysteine residues. The imidazole ring of histidine (pKa ~6.0-7.0) and the thiol group of cysteine (pKa ~8.0-9.0) are sufficiently deprotonated to act as effective nucleophiles. The ε-amino group of lysine (pKa ~10.5) is predominantly protonated and thus less reactive.

  • Basic pH (>8.5): At higher pH values, the deprotonation of lysine's amino group increases its nucleophilicity, making it a more likely target for modification.

Therefore, by carefully controlling the pH, it is possible to achieve a degree of selectivity for specific amino acid residues.

Application Note: Preparation of an Antibody-Drug Conjugate (ADC) Intermediate

This section outlines a representative application of this compound in the preparation of an antibody-drug conjugate intermediate. This reagent can act as a stable, non-cleavable linker, attaching a payload to an antibody. The Boc and benzyl protecting groups can be removed in subsequent steps to allow for further functionalization if required.

Workflow for ADC Intermediate Synthesis

The overall workflow involves the conjugation of the epoxide linker to the antibody, followed by purification and characterization of the resulting conjugate.

ADC_Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_characterization Characterization Reagent This compound Solution Conjugation Incubate Antibody and Epoxide Reagent (Controlled pH and Temperature) Reagent->Conjugation Antibody Antibody Solution (e.g., in PBS) Antibody->Conjugation Purification Purify Conjugate (e.g., Size Exclusion Chromatography) Conjugation->Purification Characterization Analyze Conjugate (Mass Spectrometry, HPLC) Purification->Characterization

Caption: Workflow for ADC intermediate synthesis.

Materials and Reagents
ReagentSupplierPurpose
This compoundCommercial SourceBioconjugation Linker
Monoclonal Antibody (mAb)User-definedTarget Protein
Phosphate-Buffered Saline (PBS), pH 7.4Standard SupplierReaction and Storage Buffer
Dimethyl Sulfoxide (DMSO)Standard SupplierSolvent for Epoxide Reagent
Size Exclusion Chromatography (SEC) ColumnStandard SupplierPurification of Conjugate
Trifluoroacetic Acid (TFA)Standard SupplierOptional for Boc-deprotection
Mass Spectrometer (e.g., ESI-QTOF)N/ACharacterization of Conjugate
High-Performance Liquid Chromatography (HPLC) SystemN/APurity Analysis and Characterization
Detailed Protocol: Antibody Conjugation

This protocol provides a general framework for the conjugation of this compound to a monoclonal antibody. Note: Optimization of reaction conditions (e.g., stoichiometry, incubation time, temperature) is crucial for each specific antibody and desired drug-to-antibody ratio (DAR).

  • Preparation of Reagent Stock Solution:

    • Dissolve this compound in anhydrous DMSO to a final concentration of 10-50 mM.

    • Rationale: DMSO is a suitable solvent for the epoxide and is miscible with aqueous buffers. A concentrated stock solution minimizes the final concentration of organic solvent in the reaction mixture.

  • Antibody Preparation:

    • Prepare the antibody solution in PBS at a concentration of 1-10 mg/mL.

    • Ensure the buffer is free of any primary amines (e.g., Tris) that could compete with the conjugation reaction.

    • Rationale: PBS at pH 7.4 provides a suitable environment for antibody stability and favors the reaction with histidine and cysteine residues.

  • Conjugation Reaction:

    • Add the desired molar excess of the epoxide stock solution to the antibody solution. A starting point is a 10- to 50-fold molar excess of the epoxide over the antibody.

    • Gently mix the reaction mixture and incubate at room temperature (20-25°C) or 37°C for 12-24 hours with gentle agitation.

    • Rationale: The molar excess drives the reaction towards conjugation. The incubation time and temperature can be adjusted to control the extent of modification.

  • Purification of the Conjugate:

    • Remove the unreacted epoxide and other small molecules by size exclusion chromatography (SEC) using an appropriate column (e.g., Sephadex G-25) equilibrated with PBS.

    • Collect the fractions containing the purified antibody-linker conjugate.

    • Rationale: SEC effectively separates the large antibody conjugate from small molecule impurities.

  • Characterization of the Conjugate:

    • Mass Spectrometry (MS):

      • Determine the mass of the intact conjugate using ESI-MS to confirm the covalent modification and to determine the drug-to-antibody ratio (DAR).[11][12][13]

      • The mass increase will correspond to the molecular weight of the epoxide linker (369.45 g/mol ).

    • High-Performance Liquid Chromatography (HPLC):

      • Analyze the purity of the conjugate using size-exclusion HPLC (SEC-HPLC) to assess for aggregation.

      • Hydrophobic interaction chromatography (HIC-HPLC) can be used to separate species with different DARs.

Advanced Protocol: Synthesis of this compound

For researchers who wish to synthesize the epoxide reagent in-house, the following protocol, adapted from the synthesis of related N-Boc-tyrosine derivatives, can be followed.[14]

Epoxide_Synthesis cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Benzyl Protection cluster_step3 Step 3: Epoxidation Start L-Tyrosine Step1 React with Boc Anhydride Start->Step1 Product1 N-Boc-L-Tyrosine Step1->Product1 Step2 React with Benzyl Bromide Product1->Step2 Product2 N-Boc-O-benzyl-L-tyrosine Step2->Product2 Step3 Multi-step conversion to epoxide Product2->Step3 FinalProduct This compound Step3->FinalProduct

Sources

Troubleshooting & Optimization

Technical Support Center: Erythro-N-Boc-O-benzyl-L-tyrosine Epoxide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with erythro-N-Boc-O-benzyl-L-tyrosine epoxide. This guide is designed to provide expert insights and practical solutions to common challenges encountered during the synthesis and subsequent reactions of this valuable chiral building block. As a key intermediate in the synthesis of pharmaceuticals, particularly tyrosine kinase inhibitors and complex peptides, mastering its reactivity is crucial for success.[1][2][3]

This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to diagnose issues, optimize your reaction conditions, and achieve your synthetic goals with confidence.

Frequently Asked Questions (FAQs)

Q1: What is the significance of the 'erythro' configuration in this molecule?

A1: The term 'erythro' describes the relative stereochemistry of the two adjacent chiral centers on the ethyl chain. In a Fischer projection, the main substituents on these two carbons would be on the same side, analogous to the sugar erythrose.[4] This defined stereochemistry is critical as the epoxide ring-opening reaction is stereospecific. An SN2 attack will proceed with inversion of configuration at the attacked carbon, leading to a product with a predictable trans or anti relationship between the newly introduced nucleophile and the resulting hydroxyl group.[5]

Q2: What are the primary roles of the Boc and Benzyl protecting groups, and what are their general labilities?

A2: The tert-butoxycarbonyl (Boc) and Benzyl (Bn) groups are essential for masking reactive functionalities.

  • N-Boc Group: Protects the amine, preventing it from acting as a competing nucleophile or base. It is stable to most basic, nucleophilic, and reductive conditions but is readily cleaved under acidic conditions (e.g., trifluoroacetic acid, HCl).[6][7]

  • O-Benzyl Group: Protects the phenolic hydroxyl group of the tyrosine side chain. It is generally stable to acidic and basic conditions but is sensitive to hydrogenolysis (e.g., H₂, Pd/C) and some strong oxidizing agents.[8][9]

The complementary nature of these groups allows for an orthogonal deprotection strategy, which is vital in multi-step synthesis.[7]

Q3: What is the fundamental mechanism for the ring-opening of this epoxide?

A3: The high reactivity of the epoxide is driven by the relief of its significant ring strain (approximately 13 kcal/mol).[10][11] The ring-opening reaction is typically a nucleophilic substitution. The regiochemical outcome depends critically on the reaction conditions:

  • Basic or Nucleophilic Conditions (SN2): The nucleophile directly attacks one of the epoxide carbons. For this substrate, attack will occur at the less sterically hindered carbon (the terminal carbon of the epoxide ring). This is the preferred method for this molecule to preserve the acid-sensitive Boc group.[11][12][13]

  • Acid-Catalyzed Conditions (SN1-like): The epoxide oxygen is first protonated, making it a better leaving group. The reaction proceeds through a transition state with significant carbocation character on the more substituted carbon. The nucleophile then attacks this more substituted, electrophilic carbon.[10][14] This method is generally NOT recommended for N-Boc protected substrates due to the high risk of Boc deprotection.

Q4: How should I store and handle this compound?

A4: Like many epoxides, this compound should be stored in a cool, dry place, typically refrigerated or frozen (-20°C for long-term storage), under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis from atmospheric moisture.[15] It is generally supplied as a lyophilized powder or solid.[15]

Troubleshooting Guide: Epoxide Ring-Opening Reactions

This section addresses specific problems you may encounter during the nucleophilic ring-opening of this compound.

Problem 1: Low or No Conversion to the Desired Product

Symptom: TLC or LC-MS analysis shows predominantly unreacted starting material after the expected reaction time.

Potential Cause Scientific Rationale & Solution
Insufficient Nucleophilicity The ring-opening under neutral or basic conditions is an SN2 reaction that requires a sufficiently powerful nucleophile.[13] Neutral nucleophiles like water or simple alcohols are generally poor and require acid catalysis. Solution: If using a weak nucleophile, consider converting it to its more reactive conjugate base (e.g., use an alkoxide instead of an alcohol). Ensure your nucleophile is not being quenched by an acidic component in the reaction mixture.
Steric Hindrance While the terminal carbon of the epoxide is less hindered, a very bulky nucleophile may still react slowly. Solution: Increase the reaction temperature to provide more kinetic energy to overcome the activation barrier. Be cautious, as excessive heat can lead to side reactions. Consider using a less sterically demanding nucleophile if the synthesis allows.
Inappropriate Solvent The solvent plays a crucial role in stabilizing intermediates and solvating reactants. For SN2 reactions, polar aprotic solvents (e.g., THF, DMF, DMSO) are often ideal as they solvate the cation but leave the nucleophile relatively "bare" and reactive. Solution: Switch from a protic solvent (which can solvate and deactivate the nucleophile) to a polar aprotic solvent.
Low Reaction Temperature Many ring-opening reactions require heating to proceed at a reasonable rate, especially with moderately reactive nucleophiles. Solution: Incrementally increase the reaction temperature (e.g., from room temperature to 50°C, then to 80°C) while monitoring the reaction for product formation and potential decomposition.
Lewis Acid Catalyst Inactivity In some cases, a mild Lewis acid is used to activate the epoxide towards weaker nucleophiles without cleaving the Boc group. If the catalyst is old or has been exposed to moisture, it may be inactive. Solution: Use a freshly opened or properly stored Lewis acid catalyst. Consider catalysts like Cu(OTf)₂ or Sc(OTf)₃ that are known to be effective at low loadings.
Problem 2: Formation of Unwanted Byproducts

Symptom: Multiple spots on TLC or peaks in LC-MS that do not correspond to the starting material or the expected product.

Potential Cause Scientific Rationale & Solution
Diol Formation This is the most common byproduct, arising from the epoxide reacting with trace amounts of water in the reagents or solvents.[16] Solution: Ensure all glassware is rigorously oven- or flame-dried. Use anhydrous solvents and freshly opened reagents. Running the reaction under an inert atmosphere (N₂ or Ar) is critical. Using a large excess of the intended nucleophile can help it outcompete residual water.
Boc Group Deprotection The Boc group is highly sensitive to acid. Any acidic conditions, even trace amounts, can cause its removal. The newly freed amine can then act as a nucleophile, leading to polymerization or other side reactions. Solution: Strictly avoid acidic conditions. Use basic or neutral nucleophiles. If a Lewis acid is required, choose a very mild one and run the reaction at low temperatures. Ensure any workup steps involving acid are performed quickly and at low temperatures. A non-acidic deprotection method like heating in a suitable solvent might be an alternative in some cases.[17][18]
Benzyl Group Cleavage This is less common during ring-opening but can occur if incompatible reagents are used (e.g., accidental introduction of a hydrogenation catalyst or strong oxidants). Solution: Review all reagents and conditions to ensure they are compatible with the benzyl ether. Oxidative debenzylation can occur with certain reagents like DDQ or bromo radicals.[8][9]
Incorrect Regioselectivity If acidic contaminants are present, you may see a mixture of regioisomers from attack at both the less-hindered (SN2 pathway) and more-hindered (SN1-like pathway) carbons. Solution: Buffer the reaction or add a non-nucleophilic base (e.g., proton sponge) to scavenge any trace acid, ensuring the reaction proceeds exclusively through the desired SN2 pathway.
Problem 3: Issues with Stereochemistry

Symptom: The product has a different diastereomeric ratio than expected, or a mixture of diastereomers is observed.

Potential Cause Scientific Rationale & Solution
Misunderstanding of Mechanism The starting material is the erythro epoxide. A successful SN2 ring-opening at the terminal carbon will invert the stereochemistry at that center, leading to a specific anti-diol derivative. It will not produce the threo diastereomer of the starting epoxide. Solution: Confirm the expected product structure. The reaction is stereospecific, not stereoselective; the stereochemistry of the product is dictated by the stereochemistry of the starting material.
Epimerization If the reaction conditions are too harsh (e.g., prolonged heating with a strong base), it's possible, though unlikely, to cause epimerization at the carbon alpha to the Boc-protected amine. Solution: Use milder conditions: lower temperature, shorter reaction time, and a less aggressive base if possible.
Impure Starting Material The starting erythro-epoxide may contain its threo diastereomer. Solution: Verify the diastereomeric purity of the starting material using high-resolution analytical techniques like chiral HPLC or NMR with a chiral shift reagent. If necessary, purify the starting epoxide before proceeding.[19][20]
Visualized Mechanisms and Workflows

To further clarify these concepts, the following diagrams illustrate key processes.

G Figure 1: General Reaction & Troubleshooting Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitor Monitoring & Workup cluster_troubleshoot Troubleshooting Start This compound + Nucleophile Conditions Select Anhydrous Solvent (e.g., THF, DMF) Inert Atmosphere (N2/Ar) Start->Conditions React Combine Reagents Set Temperature (e.g., RT to 80°C) Conditions->React Monitor Monitor by TLC/LC-MS React->Monitor Workup Aqueous Workup (Quench, Extract) Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify Problem Problem Detected? Purify->Problem Analyze Purity LowYield Low Yield? - Check Nucleophile - Increase Temp - Change Solvent Problem->LowYield Yes SideProduct Side Products? - Check for H2O (Diol) - Check for Acid (Deprotection) Problem->SideProduct endpoint endpoint Problem->endpoint No (Success)

Caption: General workflow for epoxide ring-opening and key troubleshooting checkpoints.

Caption: Stereospecific SN2 attack results in inversion of configuration.

Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Ring-Opening with an Amine

This protocol provides a general starting point. Optimal conditions (temperature, solvent, time) may vary depending on the specific nucleophile used.

  • Preparation:

    • To a flame-dried, round-bottom flask under an argon atmosphere, add this compound (1.0 eq).

    • Dissolve the epoxide in anhydrous THF or DMF (approx. 0.1 M concentration).

  • Reaction:

    • Add the amine nucleophile (1.5 - 2.0 eq) to the solution via syringe.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC (e.g., using 30% Ethyl Acetate in Hexanes) or LC-MS. If no reaction is observed after 4-6 hours, gradually increase the temperature to 50-60°C.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel. A gradient elution system (e.g., starting from 10% ethyl acetate in hexanes and gradually increasing to 50%) is typically effective for separating the product from unreacted starting material and nonpolar impurities.[19]

Protocol 2: TFA-Mediated Boc Deprotection (Post-Ring-Opening)

This protocol is for removing the Boc group from the successfully ring-opened product.

  • Preparation:

    • Dissolve the purified, Boc-protected product (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).

    • Cool the solution to 0°C in an ice bath.

  • Deprotection:

    • Add trifluoroacetic acid (TFA) dropwise to the solution (typically 20-50% v/v TFA in DCM).[7]

    • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature for 1-2 hours.

    • Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • Co-evaporate with toluene (2-3x) to ensure all residual TFA is removed.

    • The resulting amine salt can be used directly or neutralized by dissolving in a suitable solvent and washing with a mild base (e.g., sat. NaHCO₃).

References
  • Epoxides Ring-Opening Reactions. Chemistry Steps. [Link]

  • Reaction of epoxides with nucleophiles under basic conditions. Master Organic Chemistry. [Link]

  • Epoxide reactions. Organic Chemistry 1: An open textbook by Lumen Learning. [Link]

  • Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]

  • Epoxide Ring Opening With Base. Master Organic Chemistry. [Link]

  • Stereoselectivity of directed epoxidations of 22-hydroxy-*-sterol side chains. Canadian Journal of Chemistry. [Link]

  • The Role of Protecting Groups in Synthesizing Complex Molecules: A Look at Boc Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications - Organic Process Research & Development. [Link]

  • Stereoselectivity of directed epoxidations of 22-hydroxy-Δ 23 -sterol side chains. Canadian Journal of Chemistry. [Link]

  • Epoxide Reactions Explained. Pearson+. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. [Link]

  • Resolution of epoxide enantiomers of polycyclic aromatic hydrocarbons by chiral stationary-phase high-performance liquid chromatography. PubMed. [Link]

  • Production of Enantiopure Chiral Epoxides with E. coli Expressing Styrene Monooxygenase. MDPI. [Link]

  • Stereoselective Epoxide Polymerization and Copolymerization. ACS Chemical Reviews. [Link]

  • Reactions of Epoxides - Acidic Ring Opening. OpenOChem Learn. [Link]

  • Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. Semantic Scholar. [https://www.semanticscholar.org/paper/Mild-deprotection-of-the-N-tert--butyloxycarbonyl-(-Venkatesh-Pathare/f01222e968393539207e99214798e9162985f524]([Link]

  • Reactions of Epoxides: Ring-Opening. Organic Chemistry: A Tenth Edition. [Link]

  • Total synthesis of selected tyrosine‐derived alkaloids: A comparative analysis of tyrosine‐based chiral pool vs other synthetic approaches. ResearchGate. [Link]

  • Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. ACS Organic Letters. [Link]

  • Process for the purification of epoxides.
  • This compound. GlobalChemMall. [Link]

  • Control of diastereoselectivity in the nucleophilic epoxidation of 1-arylthro-1-nitroalkenes: synthesis of diastereoisomerically pure γ-hydroxy threonine derivatives. Royal Society of Chemistry. [Link]

  • Stereoselectivity of directed epoxidations of 22-hydroxy-23-stero... Ingenta Connect. [Link]

  • Epoxide Synthesis and Ring-Opening Reactions. Encyclopedia.pub. [Link]

  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI. [Link]

  • Supporting information_OBC_rev1. The Royal Society of Chemistry. [Link]

  • Erythro and Threo. Chemistry Steps. [Link]

  • Enantio- And Diastereoselective Synthesis of (R,R)-beta-methoxytyrosine. PubMed. [Link]

  • erythro-N-Boc-O-benzyl-L-tyrosineepoxide. Cusabio. [Link]

  • Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]

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common side reactions with erythro-N-Boc-O-benzyl-L-tyrosine epoxide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for erythro-N-Boc-O-benzyl-L-tyrosine epoxide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during the synthesis and application of this critical chiral building block. As a key intermediate in the synthesis of various pharmaceuticals, understanding its reactivity is paramount for success.[1]

This document provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate potential experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: Issues with Stereoselectivity during Epoxidation

Question: My epoxidation reaction to form the desired erythro epoxide is yielding a significant amount of the threo diastereomer. How can I improve the stereocontrol?

Answer: Achieving high diastereoselectivity in the epoxidation of the precursor, an N-Boc-O-benzyl-L-tyrosine derived allylic amine or a related intermediate, is critical. The formation of the undesired threo isomer typically arises from the geometry of the starting alkene and the nature of the epoxidizing agent.

Causality and Mechanism: The stereochemical outcome of an epoxidation reaction on a chiral substrate is often directed by steric hindrance and, in some cases, by substrate-directing groups. For precursors derived from L-tyrosine, the bulky N-Boc and O-benzyl groups create a specific chiral environment. Epoxidation agents like meta-chloroperoxybenzoic acid (m-CPBA) will preferentially attack the less sterically hindered face of the double bond. A study on the synthesis of protected aminoalkyl epoxides from amino acids noted that epoxidation of the allylic amine precursor with m-CPBA predominantly leads to the threo isomer.[2] Achieving the erythro isomer often requires a different synthetic strategy or careful optimization.

Troubleshooting Protocol:

  • Re-evaluate the Synthetic Route: The most reliable method to ensure erythro stereochemistry is to employ a synthetic strategy that explicitly controls the formation of this isomer. Stereocontrolled syntheses of erythro N-protected α-amino epoxides have been developed and are often preferred over simple epoxidation of an alkene precursor when high purity is required.[3][4]

  • Choice of Epoxidizing Agent: While m-CPBA is common, other reagents might offer different selectivity. Consider investigating substrate-directed epoxidation methods if a hydroxyl group is present in the precursor, such as the Sharpless asymmetric epoxidation, which can provide high stereocontrol.

  • Control Reaction Temperature: Lowering the reaction temperature can often enhance stereoselectivity by favoring the transition state with the lowest activation energy, which typically leads to the major diastereomer. Experiment with temperatures ranging from 0°C down to -78°C.

  • Purification Strategy: If a mixture is unavoidable, meticulous purification via column chromatography is essential. The polarity difference between erythro and threo isomers is often sufficient for separation on silica gel, but may require testing various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol).

FAQ 2: Unwanted Epoxide Ring-Opening (Hydrolysis) During Work-up and Purification

Question: I'm observing a significant amount of a diol byproduct, presumably from hydrolysis of the epoxide ring, especially after work-up or chromatography. What is causing this and how can I prevent it?

Answer: This is a very common issue. The epoxide ring, a three-membered cyclic ether, is highly strained and susceptible to nucleophilic attack, particularly by water (hydrolysis).[5] This can occur under both acidic and, to a lesser extent, neutral or basic aqueous conditions, leading to the formation of the corresponding 1,2-diol.

Causality and Mechanism: Acidic conditions protonate the epoxide oxygen, making the ring an excellent leaving group and activating the carbon atoms toward nucleophilic attack by water. Even the slightly acidic nature of standard silica gel can be sufficient to catalyze this unwanted hydrolysis during column chromatography.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents for both the reaction and the work-up. Dry all glassware thoroughly.

  • Neutralize the Work-up: During the aqueous work-up, use a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) instead of pure water for washes to ensure any residual acid is neutralized. Follow with a brine wash to remove excess water from the organic layer.

  • Pre-treat Silica Gel: Before performing column chromatography, neutralize the silica gel. This can be done by preparing a slurry of the silica gel in the desired eluent system containing a small amount (0.5-1% v/v) of a volatile base, such as triethylamine (Et₃N).

  • Minimize Contact Time: Reduce the duration of both the aqueous work-up and the chromatography. Do not let the compound sit in protic or potentially acidic solutions for extended periods.

  • Alternative Purification: If hydrolysis remains a problem, consider alternative purification methods such as recrystallization or chromatography on a less acidic stationary phase like neutral alumina.

FAQ 3: Controlling Regioselectivity of Nucleophilic Attack

Question: In my subsequent reaction, the incoming nucleophile is attacking both carbon atoms of the epoxide, leading to a mixture of regioisomers. How can I control where the nucleophile attacks?

Answer: The regioselectivity of epoxide ring-opening is a classic challenge and is highly dependent on the reaction conditions, specifically the presence or absence of an acid catalyst.[6][7]

Causality and Mechanism:

  • Under Basic or Neutral Conditions (Sₙ2-like): The reaction proceeds via a standard Sₙ2 mechanism. The nucleophile will attack the less sterically hindered carbon atom of the epoxide. For your compound, this is typically the terminal epoxide carbon.

  • Under Acidic Conditions (Sₙ1-like): The epoxide oxygen is first protonated. The positive charge is better stabilized by the carbon atom that can form a more stable carbocation (the benzylic carbon in this case). The reaction has significant Sₙ1 character, and the nucleophile will preferentially attack the more substituted, electronically stabilized carbon atom.[7]

Troubleshooting Guide & Data Summary:

ConditionCatalystMechanismSite of AttackMajor Product
Basic/Neutral None, or base (e.g., NaH, LiOH)Sₙ2-likeLess sterically hindered carbonPrimary alcohol
Acidic Lewis Acid (e.g., Yb(OTf)₃) or Brønsted Acid (e.g., H₂SO₄)Sₙ1-likeMore substituted (benzylic) carbonSecondary alcohol

Experimental Protocol for Regiocontrol:

  • For attack at the less hindered carbon:

    • Dissolve the epoxide in an aprotic solvent (e.g., THF, DMF).

    • Add your nucleophile, often in the presence of a non-acidic promoter or as a pre-formed salt (e.g., sodium azide instead of HN₃).

    • Stir at room temperature or with gentle heating until the reaction is complete. Catalysts like lithium perchlorate (LiClO₄) can also promote this pathway.[8]

  • For attack at the more hindered (benzylic) carbon:

    • Dissolve the epoxide in a suitable solvent (e.g., isopropanol, dioxane).

    • Add a catalytic amount of a Lewis acid (e.g., Ytterbium triflate, Yb(OTf)₃) or a Brønsted acid.[9]

    • Add the nucleophile and monitor the reaction. The Lewis acid activates the epoxide, directing the nucleophile to the more electronically stabilized position.[9]

FAQ 4: Instability and Premature Loss of the N-Boc Protecting Group

Question: I'm observing partial or complete deprotection of the N-Boc group during my experiment or purification. What conditions should I avoid?

Answer: The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group precisely because of its stability to many conditions, but it is specifically designed to be labile to acid.[10] Unintentional cleavage is a common side reaction if the pH is not carefully controlled.

Causality and Mechanism: Under acidic conditions, the carbonyl oxygen of the Boc group is protonated. This facilitates the collapse of the carbamate to release the free amine, carbon dioxide, and a stable tert-butyl cation. This reaction can be triggered by strong acids (like TFA or HCl) and even by prolonged exposure to milder acidic environments, such as un-neutralized silica gel.

Troubleshooting Protocol:

  • Avoid All Acidic Reagents: Unless deprotection is the goal, strictly avoid Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and strong Lewis acids.

  • Buffer Reactions if Necessary: If the reaction generates acidic byproducts, consider adding a non-nucleophilic base (e.g., proton sponge, 2,6-lutidine) to maintain neutral conditions.

  • Careful Purification: As mentioned in FAQ 2, always use neutralized silica gel for chromatography.

  • Check Solvent Stability: Ensure that solvents are not contaminated with acids. For example, older bottles of chloroform can contain trace amounts of HCl.

Visual Troubleshooting Guides

G start Problem: Byproduct Formation Detected q1 What is the byproduct's mass? start->q1 mass_plus_18 Mass = Product + 18 Da (Diol Formation) q1->mass_plus_18 Mass +18 mass_other Mass ≠ Product + 18 Da q1->mass_other Other sol_hydrolysis Issue: Hydrolysis. Troubleshooting: 1. Use anhydrous solvents. 2. Neutralize work-up (NaHCO3). 3. Use neutralized silica gel. mass_plus_18->sol_hydrolysis q2 Is the reaction stereoisomeric? (e.g., Threo isomer) mass_other->q2 sol_stereo Issue: Poor Stereocontrol. Troubleshooting: 1. Lower reaction temperature. 2. Re-evaluate synthetic route. 3. Screen different epoxidizing agents. q2->sol_stereo Yes q3 Is it a regioisomer? (Different ring-opening) q2->q3 No sol_regio Issue: Poor Regiocontrol. Troubleshooting: 1. For SN2: Use basic/neutral conditions. 2. For SN1: Use acid catalysis. 3. See Regioselectivity Table. q3->sol_regio Yes

G sub This compound node_sn2 Basic/Neutral Conditions (Sₙ2)Nucleophile attacks theless hindered carbon. node_sn1 Acidic Conditions (Sₙ1-like)Nucleophile attacks themore substituted (benzylic) carbon.

References
  • Luly, J. R., et al. (1987). A synthesis of protected aminoalkyl epoxides from .alpha.-amino acids. The Journal of Organic Chemistry, 52(8), 1487-1492. [Link]

  • Chem-Impex. (n.d.). This compound. Retrieved from [Link]

  • Bhagavathula, D. S., Boddeti, G., & Venu, R. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Research & Reviews: Journal of Chemistry, 6(2). [Link]

  • Capozzi, M. A. M., et al. (2002). Synthesis of enantiopure amino alcohols by ring-opening of epoxyalcohols and epoxyethers with ammonia. Tetrahedron: Asymmetry, 13(19), 2099-2103. [Link]

  • Martínez, L. E., et al. (1995). Stereocontrolled Synthesis of Erythro N-Protected α-Amino Epoxides and Peptidyl Epoxides. Journal of the American Chemical Society, 117(21), 5897-5898. [Link]

  • Rodriguez, M., et al. (1995). Stereoselective synthesis of erythro α-amino epoxides. Tetrahedron Letters, 36(31), 5531-5534. [Link]

  • Open Access Journals. (n.d.). EXTENDED ABSTRACT - A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Retrieved from [Link]

  • Zarghi, A., & Naimi-Jamal, M. R. (2016). Graphite oxide catalyzed synthesis of β-amino alcohols by ring-opening of epoxides. Turkish Journal of Chemistry, 40, 616-624. [Link]

  • The Royal Society of Chemistry. (2016). Supporting information_OBC_rev1. [Link]

  • Zarghi, A., & Naimi-Jamal, M. R. (2016). Graphite oxide catalyzed synthesis of β-amino alcohols by ring-opening of epoxides. Turkish Journal of Chemistry, 40, 616-624. [Link]

  • Cusabio. (n.d.). erythro-N-Boc-O-benzyl-L-tyrosineepoxide. Retrieved from [Link]

  • The Royal Society of Chemistry. (2016). Supporting information_OBC_rev1. [Link]

  • MDPI. (2020). Epoxide Synthesis and Ring-Opening Reactions. Encyclopedia. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and medicinal chemical characterisation of antiproliferative O,N-functionalised isopulegol derivatives. PubMed Central. [Link]

Sources

Technical Support Center: Optimizing Yield for erythro-N-Boc-O-benzyl-L-tyrosine Epoxide Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the coupling of erythro-N-Boc-O-benzyl-L-tyrosine epoxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific epoxide coupling reaction. Here, we will dissect common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to empower you to achieve higher yields and purity in your synthesis.

Introduction to the Challenge: The Nuances of Epoxide Coupling

The this compound is a valuable chiral building block in medicinal chemistry and peptide synthesis.[1][2] Its utility lies in its ability to introduce a specific stereochemistry into a target molecule. However, the coupling of this epoxide with nucleophiles, particularly amines, can be fraught with challenges that lead to suboptimal yields. The inherent reactivity of the strained three-membered epoxide ring, while synthetically advantageous, also opens the door to a variety of side reactions and stereochemical issues.[3][4]

This guide will provide a systematic approach to troubleshooting and optimizing your coupling reactions, focusing on the key variables that govern success.

Troubleshooting Guide: A Symptom-Based Approach

This section is structured to address specific problems you may be encountering in the lab.

Issue 1: Low or No Product Formation

You've run the reaction, but TLC/LC-MS analysis shows mostly unreacted starting materials.

Potential Causes & Solutions:

  • Insufficient Nucleophilicity of the Amine: The amine nucleophile may not be strong enough to efficiently open the epoxide ring.[3]

    • Troubleshooting Steps:

      • Evaluate the pKa of the amine: Amines with higher pKa values are generally more nucleophilic.

      • Consider a stronger base: If using an amine salt, ensure you are using a suitable non-nucleophilic base (e.g., DIPEA, 2,6-lutidine) in stoichiometric amounts to liberate the free amine.

      • Increase Temperature: Gently heating the reaction can provide the necessary activation energy. Monitor carefully to avoid decomposition. Start with a modest increase (e.g., to 40-50 °C) and track the progress.

  • Steric Hindrance: Bulky groups on either the epoxide or the nucleophile can impede the reaction.[5]

    • Troubleshooting Steps:

      • Prolonged Reaction Time: Sterically hindered reactions often require longer reaction times. Monitor the reaction progress over an extended period (e.g., 24-48 hours).

      • Re-evaluate Solvent Choice: A more polar aprotic solvent (e.g., DMF, NMP) might better solvate the reactants and facilitate the reaction.[6]

  • Inadequate Activation of the Epoxide: Under neutral or basic conditions, the epoxide oxygen acts as the leaving group.[4] In some cases, particularly with weaker nucleophiles, acid catalysis may be necessary.

    • Troubleshooting Steps:

      • Introduce a Lewis or Brønsted Acid Catalyst: A catalytic amount of a mild acid (e.g., Yb(OTf)₃, Sc(OTf)₃, or even a protic solvent like isopropanol) can protonate the epoxide oxygen, making it a better leaving group and activating the ring for nucleophilic attack.[3][7] Be cautious, as acidic conditions can lead to undesired side reactions if not carefully controlled.

Issue 2: Formation of Multiple Products (Low Selectivity)

Your analysis shows the desired product, but also significant amounts of one or more side products.

Potential Causes & Solutions:

  • Lack of Regioselectivity: The nucleophile may be attacking both carbons of the epoxide ring, leading to a mixture of regioisomers.

    • Understanding the Mechanism:

      • Basic/Neutral Conditions (SN2-like): The nucleophile will preferentially attack the less sterically hindered carbon of the epoxide.[7][8]

      • Acidic Conditions (SN1-like): The reaction proceeds through a carbocation-like transition state, and the nucleophile will attack the more substituted carbon.[7][8]

    • Troubleshooting Steps:

      • Control the Reaction Conditions: To favor attack at the less substituted carbon, ensure your reaction is run under basic or neutral conditions. Avoid acidic catalysts if this is not the desired outcome.

      • Choice of Nucleophile: Highly bulky nucleophiles will further enhance selectivity for the less hindered carbon.

  • Diol Formation: If water is present in the reaction, it can act as a competing nucleophile, leading to the formation of a diol.[9]

    • Troubleshooting Steps:

      • Use Anhydrous Solvents and Reagents: Ensure all solvents and reagents are rigorously dried before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • Incorporate Molecular Sieves: Adding activated molecular sieves to the reaction can help scavenge any trace amounts of water.

  • Reaction with the Boc-Protecting Group: Although generally stable, the Boc group can be labile under strongly acidic conditions, leading to N-deprotection.

    • Troubleshooting Steps:

      • Avoid Strong Acids: If acid catalysis is necessary, use milder Lewis acids and monitor the reaction carefully.

      • Buffer the Reaction: If protons are being generated during the reaction, a non-nucleophilic base can be added to neutralize them.

Experimental Workflow: A General Protocol

Below is a generalized, step-by-step protocol for the coupling of this compound with a primary amine. This should be considered a starting point for your optimization.

Materials:

  • This compound

  • Amine nucleophile

  • Anhydrous solvent (e.g., DMF, CH₃CN, or THF)

  • Inert gas (Nitrogen or Argon)

  • Reaction vessel with magnetic stirring

  • Temperature control system (if heating is required)

Procedure:

  • Preparation: Dry all glassware thoroughly. To the reaction vessel, add the this compound (1 equivalent).

  • Dissolution: Add the anhydrous solvent and stir until the epoxide is fully dissolved.

  • Inert Atmosphere: Purge the vessel with the inert gas.

  • Addition of Nucleophile: Add the amine nucleophile (1.1-1.5 equivalents). If the amine is a salt, add a non-nucleophilic base (e.g., DIPEA, 1.5-2.0 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature or the desired temperature. Monitor the progress of the reaction by TLC or LC-MS at regular intervals (e.g., every 2-4 hours).

  • Work-up: Once the reaction is complete, quench the reaction (e.g., with water or a saturated aqueous solution of NH₄Cl).

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizing the Process

Reaction Mechanism

Epoxide Opening Mechanism Epoxide This compound TransitionState SN2 Transition State Epoxide->TransitionState Nucleophilic Attack Amine Amine Nucleophile (R-NH2) Amine->TransitionState Product Coupled Product TransitionState->Product Ring Opening caption S_N2-mediated epoxide ring opening.

Caption: SN2-mediated epoxide ring opening.

Troubleshooting Workflow

Troubleshooting Workflow Start Low Yield or Incomplete Reaction CheckPurity Check Starting Material Purity Start->CheckPurity CheckConditions Verify Anhydrous Conditions Start->CheckConditions CheckNucleophile Evaluate Nucleophile Strength Start->CheckNucleophile CheckPurity->CheckConditions IncreaseTemp Increase Reaction Temperature CheckConditions->IncreaseTemp ChangeSolvent Change to a More Polar Aprotic Solvent IncreaseTemp->ChangeSolvent AddCatalyst Consider a Lewis Acid Catalyst ChangeSolvent->AddCatalyst Success Improved Yield AddCatalyst->Success IncreaseEquivalents Increase Equivalents of Nucleophile CheckNucleophile->IncreaseEquivalents IncreaseEquivalents->Success caption A systematic approach to troubleshooting low yield.

Caption: A systematic approach to troubleshooting low yield.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for this coupling reaction?

There is no single optimal temperature. It is highly dependent on the nucleophilicity of the amine and the steric environment of the reactants. A good starting point is room temperature. If the reaction is sluggish, a gradual increase in temperature (e.g., in 10 °C increments) while monitoring for product formation and decomposition is recommended.

Q2: Which solvents are best suited for this reaction?

Polar aprotic solvents such as DMF, NMP, acetonitrile, and THF are generally good choices. They can effectively solvate the reactants without participating in the reaction. The choice of solvent may require some empirical optimization for your specific system.

Q3: Can I use a secondary amine as a nucleophile?

Yes, secondary amines can be used. However, they are generally less nucleophilic and more sterically hindered than primary amines, which may necessitate more forcing reaction conditions (higher temperature, longer reaction time).

Q4: How can I confirm the stereochemistry of my product?

The ring-opening of an epoxide via an SN2 mechanism is stereospecific and results in an inversion of configuration at the center of attack.[4] To confirm the stereochemistry of your product, you will likely need to use advanced analytical techniques such as 2D NMR (e.g., NOESY) or X-ray crystallography.

Q5: My product is difficult to purify. What are some alternative strategies?

If standard silica gel chromatography is not effective, consider the following:

  • Reverse-phase chromatography: This can be effective for polar compounds.

  • Recrystallization: If your product is a solid, this can be an excellent method for purification.

  • Derivatization: In some cases, protecting a functional group on your product can alter its chromatographic behavior, making it easier to separate from impurities.

References

Sources

Technical Support Center: Synthesis of erythro-N-Boc-O-benzyl-L-tyrosine Epoxide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and purification of erythro-N-Boc-O-benzyl-L-tyrosine epoxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical chiral building block. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your reaction outcomes and obtain a highly pure product.

I. Understanding the Synthesis and Potential Pitfalls

The synthesis of this compound is a multi-step process that requires precise control over stereochemistry. A common route involves the epoxidation of the corresponding allylic alcohol precursor. The stereochemical outcome of this epoxidation is crucial for obtaining the desired erythro diastereomer. However, several side reactions can occur, leading to a mixture of products and complicating purification.

Reaction Pathway and Common Byproducts

The following diagram illustrates the desired reaction pathway and the formation of common byproducts.

cluster_main Epoxidation Reaction cluster_byproducts Common Byproducts Allylic_Alcohol N-Boc-O-benzyl-L-tyrosinal allylic alcohol Desired_Product This compound Allylic_Alcohol->Desired_Product Major Pathway Threo_Diastereomer threo-Diastereomer Allylic_Alcohol->Threo_Diastereomer Minor Pathway Oxidant m-CPBA Oxidant->Desired_Product Oxidant->Threo_Diastereomer Benzoic_Acid m-Chlorobenzoic Acid Oxidant->Benzoic_Acid Byproduct of oxidant Ring_Opened_Diol Ring-Opened Diol Desired_Product->Ring_Opened_Diol Acid/Base Catalyzed Isomerized_Ketone Isomerized β-Hydroxy Ketone Desired_Product->Isomerized_Ketone Isomerization

Caption: Desired reaction pathway and common side reactions.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

The most frequently encountered byproducts include:

  • The threo-diastereomer: This is often the most significant impurity, arising from the non-perfect diastereoselectivity of the epoxidation reaction.[1][2][3]

  • Ring-opened products: The epoxide ring is susceptible to opening under both acidic and basic conditions, which can be present during the reaction or workup, leading to the formation of diols.[4][5][6]

  • Isomerization products: The epoxide can rearrange to form more stable compounds like β-hydroxy ketones.[4][7]

  • Oxidant-derived byproducts: When using m-chloroperoxybenzoic acid (m-CPBA), the corresponding m-chlorobenzoic acid is a major byproduct.[4][8]

Q2: What causes the formation of the threo-diastereomer and how can I minimize it?

The formation of the threo-diastereomer is a result of the epoxidizing agent attacking the alkene from the less-favored face. The stereoselectivity is often directed by hydrogen bonding between the allylic alcohol and the oxidant.[9][10][11] To minimize the formation of the threo isomer:

  • Choice of Oxidant: Vanadium-catalyzed epoxidations of allylic alcohols are known for their high syn-selectivity, which would favor the desired erythro product in this case.[9]

  • Reaction Temperature: Lowering the reaction temperature can often improve diastereoselectivity.

  • Directed Epoxidation: Methods like the Sharpless asymmetric epoxidation can offer high levels of stereocontrol, although this may require modification of the substrate or catalyst system.[1]

Q3: My TLC plate shows multiple spots after the reaction. What could they be?

A complex TLC profile can be indicative of several species. In a typical reaction using m-CPBA, you might observe:

  • Starting material: The unreacted allylic alcohol.

  • erythro-epoxide (product): The desired product.

  • threo-epoxide (byproduct): The diastereomeric impurity.

  • m-chlorobenzoic acid: This is a polar byproduct from m-CPBA.

  • Ring-opened diol: A more polar spot compared to the epoxides.

Running co-spots with your starting material can help in identifying the corresponding spot. The relative polarities of the erythro and threo diastereomers may be very similar, requiring careful selection of the TLC eluent for good resolution.

Q4: How do I effectively remove the m-chlorobenzoic acid byproduct?

The m-chlorobenzoic acid byproduct from an m-CPBA epoxidation can be readily removed during the aqueous workup. Washing the organic layer with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution, will deprotonate the carboxylic acid, making it water-soluble and thus extracting it into the aqueous phase.[12]

Q5: My epoxide product seems to be unstable and decomposes upon storage or during purification. What is the cause and how can I prevent it?

Epoxides can be sensitive to both acid and base. Trace amounts of acid or base on glassware or in solvents can catalyze ring-opening.[7][13] To prevent decomposition:

  • Neutralize Glassware: Ensure all glassware is thoroughly washed and, if necessary, rinsed with a very dilute solution of a non-nucleophilic base (like triethylamine) followed by the final solvent to remove any acidic residues.

  • Use Neutral Solvents: Use high-purity, neutral solvents for chromatography and storage.

  • Storage: Store the purified epoxide at low temperatures (e.g., -20°C) under an inert atmosphere (nitrogen or argon).

III. Troubleshooting Guide

ProblemPossible CausesRecommended Solutions
Low Yield of Epoxide - Incomplete reaction. - Decomposition of the product during workup or purification. - Formation of multiple byproducts.- Monitor the reaction by TLC to ensure completion. - Perform a careful, neutral workup and avoid exposure to strong acids or bases. - Optimize reaction conditions (temperature, stoichiometry of oxidant) to minimize side reactions.
Poor Diastereoselectivity (erythro/threo Mixture) - Suboptimal choice of epoxidizing agent. - Reaction temperature is too high.- Consider using a vanadium-based catalyst for higher syn-selectivity.[9] - Perform the reaction at a lower temperature (e.g., 0°C or -20°C).
Difficulty in Separating erythro and threo Diastereomers - The diastereomers have very similar polarities.- Meticulously optimize the solvent system for column chromatography using TLC. A mixture of hexanes and ethyl acetate is a good starting point. - Consider using a high-performance liquid chromatography (HPLC) system for better separation. - If separation is extremely difficult, consider proceeding with the mixture to the next synthetic step and separating the diastereomers at a later stage where their physical properties might be more distinct.
Presence of Ring-Opened Byproducts - Acidic or basic contaminants in the reaction mixture or during workup. - The m-chlorobenzoic acid byproduct from m-CPBA is catalyzing the ring-opening.[4]- Ensure all reagents and solvents are pure and neutral. - Buffer the reaction mixture if necessary. - Perform a prompt workup with a mild base wash to remove the acidic byproduct.

IV. Experimental Protocols

A. General Workup Procedure for m-CPBA Epoxidation
  • Upon completion of the reaction (monitored by TLC), cool the reaction mixture to 0°C.

  • Quench the excess m-CPBA by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and stir for 15-20 minutes.

  • Transfer the mixture to a separatory funnel and dilute with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO₃ (2 x volume of organic layer) to remove m-chlorobenzoic acid.

    • Water (1 x volume of organic layer).

    • Brine (1 x volume of organic layer).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

B. Purification by Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel (mesh size 60-120 or 230-400) using a slurry method with the initial eluent.

  • Determine the Eluent: Use TLC to find a solvent system that provides good separation between the desired erythro-epoxide and the major impurities. A typical starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired product.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Dry this silica gel and carefully load it onto the top of the packed column. Alternatively, dissolve the crude product in a minimal amount of the eluent and load it directly onto the column.

  • Elute the Column: Begin elution with the determined solvent system. Collect fractions and monitor them by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure erythro-epoxide and remove the solvent under reduced pressure.

Troubleshooting Workflow for Purification

Start Crude Product after Workup TLC_Analysis Analyze by TLC Start->TLC_Analysis Good_Separation Good Separation on TLC? TLC_Analysis->Good_Separation Column_Chromatography Perform Column Chromatography Good_Separation->Column_Chromatography Yes Optimize_Eluent Optimize Eluent System Good_Separation->Optimize_Eluent No Pure_Product Pure erythro-Epoxide Column_Chromatography->Pure_Product Poor_Separation Poor Separation Column_Chromatography->Poor_Separation Co-elution of Diastereomers Optimize_Eluent->TLC_Analysis Consider_HPLC Consider_HPLC Poor_Separation->Consider_HPLC Consider Preparative HPLC or Crystallization

Caption: Troubleshooting workflow for the purification of the target epoxide.

V. References

  • National Institutes of Health. (2023). Stereoselective Epoxidation of Triterpenic Allylic Alcohols and Cytotoxicity Evaluation of Synthesized Compounds. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Epoxidation of allylic alcohols. Retrieved from [Link]

  • Master Organic Chemistry. (2025). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved from [Link]

  • YouTube. (2022). Alkenes to Epoxides, Part 2: Allylic Alcohols and Related Compounds. Retrieved from [Link]

  • Chem-Impex. (n.d.). This compound. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information_OBC_rev1. Retrieved from [Link]

  • ScienceDirect. (2006). Epoxide opening with amino acids: improved synthesis of hydroxyethylamine dipeptide isosteres. Tetrahedron Letters, 47(11), 1733-1735. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of diastereo isomeric erythro and threo forms of.... Retrieved from [Link]

  • Pearson. (n.d.). Epoxide Reactions Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • MDPI. (2023). Obtainment of Threo and Erythro Isomers of the 6-Fluoro-3-(2,3,6,7,8,9-hexahydronaphtho[2,3-b][1][8]dioxin-2-yl)-2,3-dihydrobenzo[b][1][8]dioxine-5-carboxamide. Molecules, 28(3), 999. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Retrieved from [Link]

  • Synthesis. (2005). Diastereoselective Epoxidation of Allylic Diols Derived from Baylis-Hillman Adducts. 2005(14), 2297-2306. Retrieved from [Link]

  • Transformation Tutoring. (2022). Synthesis and Reactions of Epoxides: The Complete Guide. Retrieved from [Link]

  • GlobalChemMall. (n.d.). This compound. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Hydrogen bond directed epoxidation: diastereoselective olefinic oxidation of allylic alcohols and amines. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Cusabio. (n.d.). erythro-N-Boc-O-benzyl-L-tyrosineepoxide. Retrieved from [Link]

  • ResearchGate. (2006). Epoxide opening with amino acids: Improved synthesis of hydroxyethylamine dipeptide isosteres. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Epoxide Ring Opening With Base. Retrieved from [Link]

  • Google Patents. (n.d.). CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O. Retrieved from

  • Chemistry Steps. (n.d.). Erythro and Threo. Retrieved from [Link]

  • ResearchGate. (n.d.). Large-scale production of N,N'-diBoc-dityrosine and dityrosine by HRP-catalyzed N-Boc-L-tyrosine oxidation and one-step chromatographic purification. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link]

  • ResearchGate. (2002). Efficient stereodivergent synthesis of erythro- and threo-sphingosines: Unprecedented reversal of the stereochemistry in the addition. Retrieved from [Link]

  • National Institutes of Health. (2015). Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. ACS Med Chem Lett, 6(12), 1147-1152. Retrieved from [Link]

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Technical Support Center: Improving Regioselectivity in the Ring Opening of erythro-N-Boc-O-benzyl-L-tyrosine Epoxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the regioselective ring opening of erythro-N-Boc-O-benzyl-L-tyrosine epoxide. This key chiral building block is instrumental in the synthesis of various pharmaceuticals, including tyrosine kinase inhibitors like Lapatinib, and peptide-based therapeutics.[1][2] Controlling the regioselectivity of the epoxide ring opening is paramount for achieving the desired molecular architecture and biological activity. This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to navigate the complexities of this reaction.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My reaction yields a mixture of regioisomers with poor selectivity. How can I favor nucleophilic attack at the Cβ (less substituted) position?

Answer: Poor regioselectivity in favor of the Cβ position typically points to reaction conditions that do not strongly favor a pure SN2 mechanism. Under basic or nucleophilic conditions, the attack should preferentially occur at the sterically less hindered carbon (Cβ).[3][4][5]

Potential Causes & Solutions:

  • Suboptimal Nucleophile: Weakly basic or sterically bulky nucleophiles can lead to reduced selectivity.

    • Solution: Employ a strong, non-bulky nucleophile. For amine nucleophiles, ensure the use of a primary or secondary amine with minimal steric hindrance around the nitrogen atom. For oxygen-based nucleophiles, alkoxides are generally effective.

  • Reaction Conditions Favoring SN1 Character: Traces of acid or the use of protic solvents can protonate the epoxide oxygen, leading to a transition state with significant SN1 character, which favors attack at the more substituted Cα position.[6][7][8]

    • Solution:

      • Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents. The presence of water can lead to diol formation as a byproduct.[9]

      • Use Aprotic Solvents: Solvents like THF, diethyl ether, or DMF are preferable to protic solvents like alcohols, which can participate in the reaction.

      • Employ Strong Bases: When using nucleophiles that are not strongly basic themselves (e.g., thiols), the addition of a non-nucleophilic base can help to ensure the reaction proceeds via a strict SN2 pathway.

Question 2: I am trying to achieve Cα (more substituted) attack, but the yield of the desired regioisomer is low. What can I do to improve this?

Answer: Achieving selective attack at the more substituted Cα position requires conditions that promote an SN1-like mechanism. This involves stabilizing a partial positive charge that develops on the more substituted carbon in the transition state.[4][6][7]

Potential Causes & Solutions:

  • Insufficient Epoxide Activation: For a weak nucleophile to attack the more hindered position, the epoxide ring must be activated.

    • Solution: Lewis Acid Catalysis: The addition of a Lewis acid is the most common and effective strategy. The Lewis acid coordinates to the epoxide oxygen, making it a better leaving group and polarizing the C-O bonds.[10] This facilitates nucleophilic attack at the more substituted carbon, which can better stabilize the developing positive charge.

      • Experimental Tip: Screen a variety of Lewis acids (e.g., BF₃·OEt₂, Ti(Oi-Pr)₄, Sc(OTf)₃, Yb(OTf)₃) to find the optimal catalyst for your specific nucleophile and substrate. The strength of the Lewis acid can significantly impact both reactivity and regioselectivity.[11]

  • Inappropriate Solvent: The choice of solvent can influence the stability of the charged intermediates and the activity of the Lewis acid.

    • Solution: Use non-coordinating, aprotic solvents such as dichloromethane (DCM) or toluene. Highly coordinating solvents can compete with the epoxide for binding to the Lewis acid, reducing its effectiveness.

  • Competitive Nucleophile: In acid-catalyzed reactions, the conjugate base of the acid can sometimes act as a competing nucleophile.

    • Solution: Use a Lewis acid with a non-nucleophilic counter-ion, such as triflates (OTf⁻).[12]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between acid- and base-catalyzed ring opening of this epoxide?

A1: The regioselectivity of the epoxide ring opening is primarily dictated by the reaction mechanism, which is controlled by the pH of the reaction medium.

  • Basic/Nucleophilic Conditions (SN2 Mechanism): A strong nucleophile directly attacks one of the epoxide carbons. Due to steric hindrance, the attack preferentially occurs at the less substituted carbon (Cβ). The reaction proceeds in a single, concerted step with inversion of stereochemistry at the site of attack.[3][4][5]

  • Acidic Conditions (SN1-like Mechanism): The epoxide oxygen is first protonated by an acid (or coordinated by a Lewis acid), creating a good leaving group.[6][7] The C-O bonds begin to break, and a partial positive charge develops on the carbon atoms. This positive charge is better stabilized on the more substituted carbon (Cα). The nucleophile then attacks this more electrophilic and sterically hindered carbon.[6][8][13] This mechanism has significant SN1 character, although a full carbocation intermediate is not typically formed.[6][8]

Q2: How do the Boc and Benzyl protecting groups influence the reaction?

A2: The protecting groups can exert both steric and electronic effects.

  • N-Boc Group: The bulky tert-butoxycarbonyl (Boc) group can sterically hinder the approach of the nucleophile to the adjacent Cα position. This effect further favors Cβ attack under SN2 conditions. In some cases, the carbonyl oxygen of the Boc group can coordinate with Lewis acids, potentially influencing the conformation of the substrate and the regiochemical outcome.[14]

  • O-Benzyl Group: The benzyl group on the tyrosine side chain is relatively distant from the epoxide and primarily serves to protect the phenolic hydroxyl group. Its direct electronic influence on the epoxide ring is minimal, but its steric bulk could play a role in complex catalyst-substrate interactions.

Q3: Can I use water or alcohols as nucleophiles?

A3: Yes, but with careful consideration of the desired outcome.

  • Hydrolysis (Water as Nucleophile): Acid-catalyzed hydrolysis will lead to a trans-1,2-diol, with water attacking the Cα position.[3][8] Base-catalyzed hydrolysis will also yield a trans-1,2-diol, but with the hydroxide ion attacking the Cβ position.[3][8]

  • Alcoholysis (Alcohol as Nucleophile): Similar to hydrolysis, acid-catalyzed alcoholysis results in attack at the Cα position, while base-catalyzed alcoholysis (using an alkoxide) leads to attack at the Cβ position.[6][8]

Visualizing Regioselectivity

The choice between Cα and Cβ attack is a critical juncture in the synthesis. The following diagram illustrates the key factors influencing this decision.

Regioselectivity_Factors cluster_conditions Reaction Conditions cluster_mechanism Mechanism cluster_outcome Regiochemical Outcome Acidic Acidic / Lewis Acid SN1 SN1-like (Carbocationic Character) Acidic->SN1 Favors Basic Basic / Nucleophilic SN2 SN2 (Concerted Attack) Basic->SN2 Favors Alpha Attack at Cα (More Substituted) SN1->Alpha Electronic Control (Stabilizes δ+) Beta Attack at Cβ (Less Substituted) SN2->Beta Steric Control (Less Hindrance)

Caption: Factors governing regioselectivity in epoxide ring opening.

Data Summary: Influence of Lewis Acids on Regioselectivity

The choice of Lewis acid can dramatically alter the ratio of Cα to Cβ attack. The following table summarizes expected outcomes with different types of Lewis acids when using a moderately strong nucleophile.

Lewis Acid CatalystExpected Predominant AttackRationale
None (Basic/Nucleophilic) SN2 mechanism; sterically controlled attack at the less hindered position.[3][4]
BF₃·OEt₂ Strong Lewis acid that effectively polarizes the C-O bond, favoring an SN1-like pathway.
Ti(Oi-Pr)₄ Cα (often with high selectivity)Can act as a chelating Lewis acid, potentially coordinating to both the epoxide and the Boc group, leading to a well-organized transition state.
Yb(OTf)₃, Sc(OTf)₃ Lanthanide triflates are excellent water-tolerant Lewis acids that strongly promote the SN1-like pathway.
ZnCl₂ Mixture, often favoring CβWeaker Lewis acid; may not be sufficient to fully promote the SN1-like pathway, leading to a competition between SN1 and SN2 pathways.

Exemplary Protocol: Lewis Acid-Catalyzed Regioselective Opening with an Amine Nucleophile (Cα Attack)

This protocol details a general procedure for achieving regioselective attack of an amine at the Cα position of this compound, yielding a β-amino alcohol, a crucial intermediate in many drug syntheses.

Objective: To maximize the formation of the Cα-attack product.

Materials:

  • This compound

  • Primary or secondary amine (e.g., benzylamine)

  • Lewis acid (e.g., Ytterbium(III) triflate - Yb(OTf)₃)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM in an oven-dried round-bottom flask.

  • Catalyst Addition: Add the Lewis acid, Yb(OTf)₃ (0.1 - 0.2 eq), to the solution and stir for 10-15 minutes at room temperature to allow for coordination with the epoxide.

  • Nucleophile Addition: Add the amine nucleophile (1.1 - 1.5 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours at room temperature. Gentle heating may be required for less reactive amines, but this can sometimes decrease regioselectivity.

  • Work-up:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the desired Cα-attack regioisomer.

  • Characterization: Confirm the structure and regiochemistry of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. NOE (Nuclear Overhauser Effect) experiments can be particularly useful for confirming the regiochemistry.

References

  • Chemistry LibreTexts. (2020, May 30). 9.14: Opening of Epoxides - Acidic versus Basic Conditions. [Link]

  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. [Link]

  • Kunz, H., & Gmeiner, P. (2011). Regioselective ring opening of epoxides by chelated amino acid esters enolates. ARKIVOC, 2011(4), 6-16. [Link]

  • Chemistry Steps. Reactions of Epoxides under Acidic and Basic Conditions. [Link]

  • Aakash Institute. Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles. [Link]

  • Organic Chemistry Tutor. (2023, November 14). Epoxide Opening in Acidic and Basic Conditions [Video]. YouTube. [Link]

  • White, D. E., Stewart, I. C., & Toste, F. D. (2012). Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity. Chemical Science, 3(4), 1079-1082. [Link]

  • ResearchGate. Effect of a hydroxy protecting group on the regioselectivity of epoxide opening. [Link]

  • Nikpassand, M., Zare, A., & Zarei, M. (2014). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. Journal of the Mexican Chemical Society, 58(2), 154-159. [Link]

  • ResearchGate. (2016). Recent Trends in Ring Opening of Epoxides by Amines as Nucleophiles. [Link]

  • Hansen, T., Vermeeren, P., Haim, A., van der Lubken, M. J., van der Plas, J. D., Bickelhaupt, F. M., & Hamlin, T. A. (2020). Regioselectivity of Epoxide Ring‐Openings via SN2 Reactions Under Basic and Acidic Conditions. European Journal of Organic Chemistry, 2020(25), 3822-3828. [Link]

  • ResearchGate. (2011). (PDF) Regioselective ring opening of epoxides by chelated amino acid ester. [Link]

  • Chad's Prep. Ring Opening of Epoxides. [Link]

  • Chemistry Steps. Epoxides Ring-Opening Reactions. [Link]

  • ResearchGate. (2020). Regioselectivity of Epoxide Ring‐Openings via SN2 Reactions Under Basic and Acidic Conditions. [Link]

  • Chemistry Stack Exchange. (2013). Regioselectivity of acid-catalyzed ring-opening of epoxides. [Link]

  • Pearson. Epoxide Reactions Explained: Definition, Examples, Practice & Video Lessons. [Link]

  • MDPI. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. [Link]

  • Chemistry LibreTexts. (2020, May 30). 15.8: Opening of Epoxides. [Link]

  • Journal of the American Chemical Society. (2022). Epoxide Stereochemistry Controls Regioselective Ketoreduction in Epoxyquinoid Biosynthesis. [Link]

  • National Institutes of Health. Unusual Regioselectivity in the Opening of Epoxides by Carboxylic Acid Enediolates. [Link]

  • Chemistry LibreTexts. (2024, September 30). 18.5: Reactions of Epoxides - Ring-opening. [Link]

  • Journal of the American Chemical Society. (2021). Cobalt Catalyst Determines Regioselectivity in Ring Opening of Epoxides with Aryl Halides. [Link]

  • YouTube. (2020). Lewis acid catalysed epoxide ring opening : CSIR-NET 2019 December Part-C. [Link]

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  • Deshpande, N., et al. (2019). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism. Journal of Catalysis, 370, 46-54. [Link]

  • National Institutes of Health. (2015). Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. [Link]

  • PubMed. (2015). Rapid Synthesis of Boc-2',6'-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. [Link]

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Validation & Comparative

A Tale of Two Isomers: A Comparative Guide to erythro- and threo-N-Boc-O-benzyl-L-tyrosine Epoxides in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in drug discovery and peptide chemistry, the precise control of stereochemistry is not merely an academic exercise—it is a critical determinant of biological activity and therapeutic success. Among the chiral building blocks available, N-Boc-O-benzyl-L-tyrosine derived epoxides stand out as versatile intermediates. However, the seemingly subtle difference between their erythro and threo diastereomers can have profound implications for synthetic strategy and outcome. This guide provides an in-depth comparison of these two isomers, grounded in experimental evidence, to inform their strategic application in complex molecule synthesis.

At a Glance: Key Differences in Synthetic Utility

Featureerythro-N-Boc-O-benzyl-L-tyrosine Epoxidethreo-N-Boc-O-benzyl-L-tyrosine Epoxide
Typical Synthesis Stereoselective reduction of a haloketone precursorDirect epoxidation of an α-amino aldehyde with a sulfonium ylide
Stereochemical Control High diastereoselectivity achieved through substrate controlGenerally lower diastereoselectivity, often favoring the threo isomer
Reactivity Profile Favorable for specific nucleophilic attacks in targeted synthesisCan exhibit different reactivity and selectivity patterns
Primary Application Chiral building block for pharmaceuticals and peptide isosteres[1]Intermediate in the synthesis of complex organic molecules

The Genesis of Stereochemistry: Divergent Synthetic Pathways

The distinct spatial arrangement of the erythro and threo isomers originates from fundamentally different synthetic strategies. Understanding these pathways is key to appreciating the causality behind their selection for a given synthetic target.

The erythro Pathway: A Stereocontrolled Reduction Approach

The synthesis of the erythro diastereomer is a testament to the power of substrate-controlled stereoselection. A robust and highly diastereoselective method proceeds through a haloketone intermediate derived from N-Boc-O-benzyl-L-tyrosine.[2] The key step is the stereoselective reduction of this haloketone, typically with a hydride reducing agent like sodium borohydride (NaBH₄), to form a halohydrin.[2][3]

The inherent chirality of the amino acid starting material directs the approach of the hydride, leading preferentially to the erythro halohydrin. Subsequent treatment with a base, such as sodium methoxide, effects an intramolecular SN2 reaction to close the epoxide ring, preserving the erythro stereochemistry.[2] The diastereomeric excess for this method can be quite high, often exceeding 90-95%, making it a reliable route to the pure erythro isomer.[2]

Experimental Workflow: Synthesis of this compound

A N-Boc-O-benzyl-L-tyrosine B Diazoketone Intermediate A->B i) Mixed Anhydride Formation ii) Diazomethane C α-Haloketone B->C Anhydrous HCl or HBr D erythro-Halohydrin C->D NaBH4 (Stereoselective Reduction) E erythro-Epoxide D->E Base (e.g., NaOMe)

Caption: Synthesis of the erythro epoxide via a haloketone intermediate.

The threo Pathway: The Ylide Epoxidation Route

In contrast, the threo diastereomer is often preferentially formed through methods involving the direct epoxidation of an N-protected α-amino aldehyde.[2] One common approach utilizes a sulfonium ylide, such as dimethylsulfonium methylide. The geometry of the transition state in this reaction typically favors the formation of the threo epoxide. However, achieving high diastereoselectivity can be more challenging with this method compared to the erythro synthesis.

Head-to-Head: Reactivity in Nucleophilic Ring-Opening

The true divergence in the utility of these diastereomers becomes apparent in their reactions with nucleophiles. The epoxide ring, activated by significant ring strain, is susceptible to nucleophilic attack.[4] These reactions almost invariably proceed via an SN2 mechanism, resulting in an anti-addition of the nucleophile and the newly formed hydroxyl group.[5]

The regioselectivity of the ring-opening depends on the reaction conditions. Under basic or neutral conditions with a strong nucleophile, attack occurs at the less sterically hindered carbon of the epoxide.[6] Under acidic conditions, the epoxide oxygen is first protonated, and the subsequent nucleophilic attack occurs at the more substituted carbon, which can better stabilize a partial positive charge in the transition state.[5]

While both the erythro and threo isomers follow these general principles, the spatial orientation of the substituents can influence the rate and, in some cases, the regioselectivity of the reaction. The accessibility of the electrophilic carbons of the epoxide ring to the incoming nucleophile can be subtly different between the two diastereomers. This can lead to differences in reaction kinetics and, in sterically demanding cases, may influence the product distribution.

Reaction Mechanism: Nucleophilic Ring-Opening of an Epoxide

cluster_0 Basic/Neutral Conditions (Strong Nucleophile) cluster_1 Acidic Conditions (Weak Nucleophile) Epoxide_B Epoxide TS_B Transition State Epoxide_B->TS_B Product_B anti-Amino Alcohol TS_B->Product_B Nu_B Nu:⁻ Nu_B->Epoxide_B S N 2 Attack at less hindered carbon Epoxide_A Epoxide Protonated_Epoxide Protonated Epoxide Epoxide_A->Protonated_Epoxide Protonation TS_A Transition State Protonated_Epoxide->TS_A Product_A anti-Amino Alcohol TS_A->Product_A H+ H⁺ H+->Epoxide_A Nu_A Nu-H Nu_A->Protonated_Epoxide Attack at more substituted carbon

Caption: General mechanisms for epoxide ring-opening reactions.

Experimental Protocols: A Guide to Practice

Protocol 1: Stereoselective Synthesis of this compound

This protocol is adapted from the general method described by Albeck and Persky for the synthesis of erythro N-protected α-amino epoxides.[2]

Step 1: Synthesis of the α-Chloroketone

  • To a solution of N-Boc-O-benzyl-L-tyrosine in anhydrous THF at -15 °C, add N-methylmorpholine followed by isobutyl chloroformate.

  • Stir the resulting mixed anhydride for 15 minutes.

  • In a separate flask, generate diazomethane from diazald and add it to the mixed anhydride solution.

  • After the reaction is complete, carefully bubble anhydrous HCl gas through the solution to yield the α-chloroketone.

Rationale: This three-step, one-pot sequence efficiently converts the carboxylic acid to the corresponding α-chloroketone without isolation of the sensitive diazoketone intermediate.

Step 2: Stereoselective Reduction to the erythro-Chlorohydrin

  • Dissolve the crude α-chloroketone in ethanol and cool to 0 °C.

  • Add sodium borohydride (NaBH₄) portion-wise, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate and purify by column chromatography.

Rationale: The stereoselective reduction of the ketone is the key step in establishing the erythro stereochemistry. The chirality of the adjacent amino acid residue directs the hydride attack.

Step 3: Epoxide Ring Closure

  • Dissolve the purified erythro-chlorohydrin in methanol.

  • Add a solution of sodium methoxide in methanol and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure and partition the residue between water and ethyl acetate.

  • The organic layer contains the desired erythro-epoxide.

Rationale: The basic conditions facilitate an intramolecular SN2 reaction, where the alkoxide displaces the chloride to form the epoxide with inversion of configuration at the chlorine-bearing carbon, thus retaining the overall erythro relationship.

Choosing Your Isomer: A Strategic Decision

The choice between the erythro and threo diastereomers of N-Boc-O-benzyl-L-tyrosine epoxide is a strategic one, dictated by the desired stereochemistry of the final product and the synthetic route employed.

  • For syntheses requiring high diastereomeric purity of the erythro isomer , the halohydrin route is the superior choice due to its high degree of stereocontrol.[2] This is particularly important in the synthesis of peptide isosteres and other complex pharmaceutical agents where a single diastereomer is required for biological activity.[1]

  • When the threo isomer is desired , direct epoxidation of the corresponding α-amino aldehyde with a sulfonium ylide is a viable, albeit potentially less selective, option.[2]

Further research directly comparing the reactivity of these two valuable building blocks would be a welcome addition to the field, providing quantitative data to further guide synthetic chemists in their endeavors.

References

  • Albeck, A., & Persky, R. (1995). Stereocontrolled Synthesis of Erythro N-Protected a-Amino Epoxides and Peptidyl Epoxides. The Journal of Organic Chemistry, 60(20), 6333–6341.
  • Rotella, D. P. (1995). Stereoselective synthesis of erythro α-amino epoxides. Tetrahedron Letters, 36(31), 5453-5456.
  • Chem-Impex. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Retrieved from [Link]

  • Khan Academy. (n.d.). Ring-opening reactions of epoxides: Strong nucleophiles. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]

  • ResearchGate. (2020). Regioselectivity of Epoxide Ring‐Openings via SN2 Reactions Under Basic and Acidic Conditions. Retrieved from [Link]

  • PubMed. (2016). Ring opening of epoxides with C-nucleophiles. Retrieved from [Link]

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A Senior Application Scientist's Guide to Alternatives for erythro-N-Boc-O-benzyl-L-tyrosine Epoxide in Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of peptidomimetics is a cornerstone of modern drug discovery, particularly in the development of protease inhibitors. The hydroxyethylamine (HEA) isostere, a non-hydrolyzable mimic of the tetrahedral intermediate of amide bond cleavage, is a privileged motif in this field. For years, chiral epoxides derived from amino acids, such as erythro-N-Boc-O-benzyl-L-tyrosine epoxide, have served as benchmark reagents for installing this critical functionality.[1][2] They offer a reliable method for creating complex molecules with high stereochemical purity.[3] However, the demands for synthetic flexibility, scalability, and access to diverse stereochemical outcomes have driven the exploration of alternative synthetic strategies. This guide provides an in-depth comparison of viable alternatives to the tyrosine epoxide benchmark, focusing on the underlying chemical logic, comparative performance data, and detailed experimental protocols to empower researchers in their selection of the optimal synthetic route.

The Benchmark: Understanding the Role of this compound

The utility of this tyrosine-derived epoxide lies in its strained three-membered ring, which is primed for regioselective nucleophilic attack.[3][4] In the context of peptide synthesis, the N-terminus of a protected amino acid or peptide acts as the nucleophile, attacking the C-terminus-proximal carbon of the epoxide. This ring-opening event, often catalyzed by a mild Lewis acid, forges a new carbon-nitrogen bond and simultaneously establishes a β-hydroxy group, directly forming the core of the HEA isostere.[5][6]

The erythro stereochemistry of the starting material is crucial as it dictates the relative configuration of the newly formed stereocenters, which is often essential for potent biological activity. While effective, this pathway has limitations: the synthesis of the epoxide itself can be multi-step, and the synthetic route is largely fixed to the stereochemistry of the starting chiral pool amino acid.

G cluster_workflow Benchmark Workflow: Epoxide Ring-Opening start Protected Peptide (N-terminal amine) reaction Nucleophilic Ring-Opening start->reaction epoxide erythro-N-Boc-O-benzyl -L-tyrosine Epoxide epoxide->reaction reagents Lewis Acid Catalyst (e.g., Ca(OTf)2) Aprotic Solvent reagents->reaction product Peptide with HEA Isostere (β-Hydroxy γ-Amino Acid) reaction->product deprotection Final Deprotection product->deprotection final Target Peptidomimetic Inhibitor deprotection->final G cluster_mech Mechanism Comparison: Epoxide vs. Aziridine Opening epoxide Epoxide Pathway O in ring Attack at Cβ leads to β-hydroxy-γ-amino structure product_epoxide HEA Isostere epoxide:f2->product_epoxide aziridine Aziridine Pathway N-R in ring Attack at Cβ leads to γ-diamino structure or derivative product_aziridine Diamino-Acid Derivative aziridine:f2->product_aziridine nucleophile Peptide N-terminus (R-NH2) nucleophile->epoxide:f1 Attack nucleophile->aziridine:f1 Attack

Caption: Contrasting ring-opening mechanisms.

Strategy B: Stereocontrolled Aldol Reactions

Instead of starting with a pre-formed three-membered ring, one can construct the β-hydroxy γ-amino acid backbone through a carbon-carbon bond-forming reaction. The aldol reaction is a classic and highly effective method for this purpose.

  • Causality & Rationale: This approach involves the reaction of a chiral glycine enolate equivalent with a suitable aldehyde. The stereochemical outcome is controlled by the chiral auxiliary attached to the glycine unit. [7]This strategy decouples the synthesis from the constraints of the tyrosine chiral pool, allowing for the preparation of all possible stereoisomers of a given β-hydroxy γ-amino acid by selecting the appropriate chiral auxiliary and reaction conditions. [8]

  • Advantages:

    • Excellent stereocontrol and access to all four possible stereoisomers.

    • High potential for scalability. [8] * Wide substrate scope, not limited to tyrosine side chains.

  • Limitations:

    • Requires stoichiometric use of chiral auxiliaries, which must be removed in a subsequent step.

    • Optimization of reaction conditions (base, solvent, temperature) is critical to achieve high diastereoselectivity.

Strategy C: Asymmetric Aminohydroxylation (AA)

The Sharpless Asymmetric Aminohydroxylation (AA) offers a highly efficient method to directly install both the amine and hydroxyl functionalities across a double bond in a single, stereocontrolled step.

  • Causality & Rationale: This osmium-catalyzed reaction utilizes a chiral ligand to direct the facial selectivity of the addition of an N-source and an oxygen atom (from water) to an olefin. [9][10]By starting with an α,β-unsaturated ester bearing the desired side chain (e.g., a cinnamate derivative for a phenylalanine-like structure), one can synthesize the desired α-hydroxy-β-amino acid core with high enantiomeric excess. [9]This is arguably the most convergent approach.

  • Advantages:

    • Highly convergent and atom-economical.

    • Excellent enantioselectivity (often >99% ee). [11] * Well-established and reliable methodology.

  • Limitations:

    • Requires the use of osmium tetroxide, which is highly toxic and expensive, posing scalability challenges.

    • The regioselectivity can be an issue with certain olefin substitution patterns.

Strategy D: Reductive Amination Pathways

Reductive amination is a robust and versatile method for forming carbon-nitrogen bonds. While not a direct replacement for epoxide opening, it provides an alternative route to building the desired backbone from different precursor fragments.

  • Causality & Rationale: This strategy typically involves the reaction of a β-keto ester or aldehyde with an amino acid derivative. The intermediate imine/enamine is then reduced in situ with a stereoselective reducing agent. This pathway is particularly useful in solid-phase synthesis and for creating N-alkylated peptide backbones. [12][13][14]It allows for the modular assembly of the isostere from simpler, more readily available building blocks.

  • Advantages:

    • Operationally simple and highly versatile.

    • Amenable to solid-phase synthesis and combinatorial library generation. [13] * Avoids toxic or highly reactive intermediates.

  • Limitations:

    • Stereocontrol can be challenging and may require substrate control or a chiral reducing agent.

    • Often results in secondary amines, which may or may not be desired in the final structure.

Quantitative Comparison of Synthetic Strategies

StrategyKey ReagentsTypical YieldStereoselectivityScalabilityKey Advantage
Benchmark: Epoxide Opening Chiral Epoxide, Lewis Acid70-90%High (Substrate-controlled)ModerateDirect, reliable route to a specific stereoisomer.
A: Aziridine Opening Chiral Aziridine, Nucleophile60-85%High (Substrate-controlled)ModerateAccess to nitrogen-containing analogs and alternative regioisomers. [15]
B: Aldol Reaction Glycine-Auxiliary, Aldehyde, Base75-95% [8]Excellent (de >95%)High [8]Full control over all stereocenters; highly scalable.
C: Asymmetric Aminohydroxylation Olefin, OsO₄, Chiral Ligand70-97% [11]Excellent (ee >99%) [11]Low to ModerateHighly convergent and enantioselective.
D: Reductive Amination Keto-ester/Aldehyde, Amine, Reductant65-90%Moderate to HighHighOperationally simple, ideal for library synthesis. [12][13]

Detailed Experimental Protocols

Protocol 1: Benchmark Epoxide Ring-Opening with a Protected Amino Acid

Based on methodologies described for HEA isostere synthesis.[5][6]

  • Preparation: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and the N-terminal protected amino acid methyl ester (e.g., H-Val-OMe, 1.2 eq) in anhydrous dichloromethane (DCM, 0.1 M).

  • Catalyst Addition: Add calcium trifluoromethanesulfonate (Ca(OTf)₂, 0.1 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the protected hydroxyethylamine dipeptide isostere.

Protocol 2: Alternative Aldol Approach for a syn-β-Hydroxy-γ-Amino Acid

Adapted from scalable aldol reaction protocols.[8]

  • Enolate Formation: In a flame-dried, three-neck flask under argon at -78 °C, add a solution of the chiral glycine equivalent (e.g., attached to a pseudoephenamine auxiliary, 1.0 eq) in anhydrous THF (0.2 M). Slowly add a solution of lithium hexamethyldisilazide (LiHMDS, 1.1 eq) in THF. Stir for 1 hour at -78 °C to ensure complete enolate formation.

  • Aldehyde Addition: Add the desired aldehyde (e.g., isobutyraldehyde, 1.5 eq) dropwise to the cold enolate solution.

  • Reaction: Stir the mixture at -78 °C for 2-4 hours. The reaction progress should be monitored by TLC, quenching small aliquots with saturated NH₄Cl.

  • Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature. Add ethyl acetate and water. Separate the layers and extract the aqueous phase twice with ethyl acetate.

  • Purification & Auxiliary Cleavage: Combine the organic layers, dry over MgSO₄, filter, and concentrate. The crude adduct can be purified by crystallization or chromatography. The chiral auxiliary is subsequently cleaved under mild acidic or basic hydrolysis conditions to yield the orthogonally protected syn-β-hydroxy-γ-amino acid. [7][8]

Decision Framework for Method Selection

Choosing the right method depends entirely on the project goals. The following flowchart provides a logical path for decision-making.

G start What is the primary project goal? q1 Need a specific, known 'erythro' stereoisomer? start->q1 q2 Is access to ALL stereoisomers required? q1->q2 No ans1 Use Benchmark Epoxide Opening q1->ans1 Yes q3 Is the highest possible enantiopurity the key driver? q2->q3 No ans2 Use Stereocontrolled Aldol Reaction q2->ans2 Yes q4 Is this for a large library or solid-phase synthesis? q3->q4 No ans3 Use Asymmetric Aminohydroxylation q3->ans3 Yes ans4 Use Reductive Amination Pathway q4->ans4 Yes ans5 Consider Aziridine route for novel structural analogs q4->ans5 No

Caption: Decision tree for selecting a synthetic strategy.

Conclusion and Future Outlook

While this compound remains a valuable and effective tool, it is no longer the only option for synthesizing peptides containing the critical hydroxyethylamine isostere. The development of powerful C-C and C-N bond-forming reactions has provided a suite of robust alternatives. Stereocontrolled aldol reactions offer unparalleled flexibility and scalability for accessing all possible stereoisomers. [8]Asymmetric aminohydroxylation provides a highly convergent route with exceptional enantiocontrol, [9]while reductive amination excels in the context of combinatorial and solid-phase synthesis. [13]Furthermore, the exploration of biocatalytic methods using enzymes like hydroxylases and aldolases promises to deliver greener and even more selective synthetic routes in the future. [16]The modern medicinal chemist is now equipped with a diverse toolbox, able to choose a synthetic strategy that is precisely tailored to the scientific and logistical demands of their project.

References

  • Myers, A. G., et al. (2011). Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. Nature Chemistry.
  • Chem-Impex. This compound.
  • Kappe, C. O., et al. (2007). Microwave-Assisted Synthesis of Hydroxyethylamine Dipeptide Isosteres. Synlett.
  • Asai, M., et al. (2003). Synthesis of potent beta-secretase inhibitors containing a hydroxyethylamine dipeptide isostere and their structure-activity relationship studies. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Kim, J., et al. (2021). Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. Applied and Environmental Microbiology. Available at: [Link]

  • Myers, A. G., et al. (2005). Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide. Angewandte Chemie International Edition. Available at: [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry. Available at: [Link]

  • Talele, T. T. (2016). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. Available at: [Link]

  • Kodadek, T., et al. (2015). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. ACS Combinatorial Science. Available at: [Link]

  • ResearchGate. (n.d.). Sharpless catalytic asymmetric aminohydroxylation for preparing the critical arylglycinol intermediary applied to Dpg synthesis. Available at: [Link]

  • Pels, K., & Kodadek, T. (2015). Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. ACS Combinatorial Science. Available at: [Link]

  • Singh, P. P., & Singh, P. (2015). Enantioselective Synthesis of β-amino acids: A Review. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Alewood, P. F., et al. (1992). Solid phase synthesis of hydroxyethylamine peptide bond isosteres: Synthesis of the potent HIV-1 protease inhibitor JG365. Tetrahedron Letters. Available at: [Link]

  • Reiser, O. (1999). Catalytic asymmetric aminohydroxylation with amino-substituted heterocycles as nitrogen sources. Angewandte Chemie International Edition. Available at: [Link]

  • Lang, K., et al. (2022). Peptide macrocyclisation via late-stage reductive amination. Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate. (2007). Epoxide opening with amino acids: Improved synthesis of hydroxyethylamine dipeptide isosteres. Available at: [Link]

  • Ghavami, M., et al. (2015). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Advances. Available at: [Link]

  • Pels, K., & Kodadek, T. (2015). Solid-phase synthesis of diverse peptide tertiary amides by reductive amination. ACS Combinatorial Science. Available at: [Link]

  • Ghavami, M., et al. (2015). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Advances. Available at: [Link]

  • ResearchGate. (n.d.). Aziridines derived from amino acids as synthons in pseudopeptide synthesis. Available at: [Link]

  • Theodorakis, E. A., et al. (2010). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules. Available at: [Link]

Sources

A Comparative Guide to Boc and Fmoc Strategies for Tyrosine Epoxide Incorporation in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into peptides is a powerful strategy for developing novel therapeutics and research tools. Tyrosine epoxide, a reactive electrophile, is a particularly interesting building block for creating covalent inhibitors or probes. The choice between the two primary solid-phase peptide synthesis (SPPS) strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), significantly impacts the success of incorporating such a sensitive residue. This guide provides an in-depth, objective comparison of the Boc and Fmoc methodologies for the synthesis of peptides containing tyrosine epoxide, supported by experimental insights and detailed protocols.

The Core Chemistry: A Tale of Two Orthogonal Philosophies

The fundamental distinction between Boc and Fmoc SPPS lies in their orthogonal protecting group strategies, which dictate the chemical environments for Nα-amino group deprotection and final cleavage from the resin.[1][]

  • Boc Strategy: This classic approach utilizes the acid-labile Boc group for temporary Nα-amino protection.[1] Deprotection is achieved through repeated treatments with a moderately strong acid, typically trifluoroacetic acid (TFA).[] Side-chain protecting groups are generally benzyl-based and require a much stronger, hazardous acid like hydrofluoric acid (HF) for final cleavage.[3]

  • Fmoc Strategy: In contrast, the Fmoc strategy employs the base-labile Fmoc group for Nα-amino protection, which is readily removed by a secondary amine, most commonly piperidine.[4] Side-chain protecting groups are typically tert-butyl (tBu)-based and are cleaved simultaneously with the peptide from the resin using a strong acid like TFA.[4][] This orthogonality between the base-labile Nα-protection and acid-labile side-chain protection is a key advantage of the Fmoc approach.[]

Causality Behind Experimental Choices: Why the Strategy Matters for Tyrosine Epoxide

The epoxide moiety is sensitive to both strong acids and nucleophiles. This inherent reactivity presents a significant challenge during peptide synthesis and dictates the preferred strategy.

  • Acid Lability of the Epoxide: Strong acidic conditions, characteristic of the repetitive Nα-deprotection steps in Boc synthesis (e.g., 50% TFA in DCM), can lead to the opening of the epoxide ring.[3][6] This side reaction would result in a heterogeneous mixture of products, compromising the purity and yield of the desired peptide.

  • Nucleophilic Attack on the Epoxide: The basic conditions used for Fmoc deprotection (e.g., 20% piperidine in DMF) also pose a risk.[7][8] Piperidine is a nucleophile and can potentially react with the epoxide. However, the reaction conditions for Fmoc removal are generally milder and the exposure time is shorter compared to the harsh acidic treatments in Boc synthesis.[8]

Therefore, the Fmoc strategy is generally favored for the incorporation of tyrosine epoxide due to its milder deprotection conditions, which better preserve the integrity of the sensitive epoxide ring.

Visualizing the Workflow: Boc vs. Fmoc for Tyrosine Epoxide

Boc_vs_Fmoc_Workflow cluster_boc Boc Strategy cluster_fmoc Fmoc Strategy Boc_Start Resin Boc_Swell Swell Resin in DCM Boc_Start->Boc_Swell Boc_Deprotect Nα-Boc Deprotection (50% TFA in DCM) Boc_Swell->Boc_Deprotect Boc_Neutralize Neutralization (e.g., 5% DIEA in DCM) Boc_Deprotect->Boc_Neutralize Boc_Couple Couple Boc-AA-OH Boc_Neutralize->Boc_Couple Boc_Wash Wash Boc_Couple->Boc_Wash Boc_Repeat Repeat Cycle Boc_Wash->Boc_Repeat Boc_Repeat->Boc_Deprotect n-1 times Boc_Final_Cleavage Final Cleavage (HF or TFMSA) Boc_Repeat->Boc_Final_Cleavage After last AA Fmoc_Start Resin Fmoc_Swell Swell Resin in DMF Fmoc_Start->Fmoc_Swell Fmoc_Deprotect Nα-Fmoc Deprotection (20% Piperidine in DMF) Fmoc_Swell->Fmoc_Deprotect Fmoc_Wash_Deprotect Wash Fmoc_Deprotect->Fmoc_Wash_Deprotect Fmoc_Couple Couple Fmoc-AA-OH Fmoc_Wash_Deprotect->Fmoc_Couple Fmoc_Wash_Couple Wash Fmoc_Couple->Fmoc_Wash_Couple Fmoc_Repeat Repeat Cycle Fmoc_Wash_Couple->Fmoc_Repeat Fmoc_Repeat->Fmoc_Deprotect n-1 times Fmoc_Final_Cleavage Final Cleavage (e.g., 95% TFA) Fmoc_Repeat->Fmoc_Final_Cleavage After last AA

Caption: Comparative workflows of Boc and Fmoc SPPS strategies.

Performance Comparison: A Data-Driven Perspective

ParameterBoc StrategyFmoc StrategyRationale for Tyrosine Epoxide
Nα-Deprotection Conditions 50% TFA in DCM[6]20% Piperidine in DMF[7]Milder basic conditions of Fmoc are less likely to cause epoxide ring opening.
Side-Chain Protection Benzyl-based (Bzl)[9]tert-Butyl-based (tBu)[]The choice of side-chain protection for other residues must be orthogonal to the final cleavage conditions.
Final Cleavage Strong acid (HF, TFMSA)[9]Strong acid (TFA)[4]The final cleavage with TFA in the Fmoc strategy is harsh but a single exposure is less detrimental than repeated acid treatments in the Boc strategy.
Potential Side Reactions Epoxide ring opening, alkylation[]Nucleophilic attack by piperidine on the epoxideThe risk of nucleophilic attack in the Fmoc strategy can be mitigated with shorter deprotection times and alternative, less nucleophilic bases.
Automation Compatibility Less common for modern synthesizersHighly compatible and widely usedThe milder conditions and simpler chemistry of the Fmoc strategy are more amenable to automation.
Overall Yield & Purity Expected to be lower due to epoxide instabilityExpected to be higher with careful optimizationThe preservation of the epoxide moiety is the primary determinant of yield and purity.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating by incorporating in-process controls to monitor reaction completion.

Fmoc-SPPS Protocol for Tyrosine Epoxide Incorporation (Recommended)

This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.

1. Resin Swelling:

  • Place the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in a reaction vessel.

  • Add 5 mL of N,N-dimethylformamide (DMF) and allow the resin to swell for 30-60 minutes with gentle agitation.[10]

  • Drain the solvent.

2. Nα-Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF to the resin.[11]

  • Agitate for 3 minutes and drain.

  • Add a fresh portion of the deprotection solution and agitate for an additional 10-15 minutes.[11]

  • Drain and wash the resin thoroughly with DMF (5 x 5 mL).

3. Coupling of Fmoc-Tyrosine(epoxide)-OH:

  • Activation: In a separate vial, dissolve 3 equivalents of Fmoc-Tyrosine(epoxide)-OH and 3 equivalents of a coupling agent (e.g., HBTU) in DMF. Add 6 equivalents of a non-nucleophilic base like N,N-diisopropylethylamine (DIEA). Allow to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.[10]

  • Monitoring: Perform a Kaiser (ninhydrin) test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a double coupling.

  • Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and dichloromethane (DCM) (3 x 5 mL).

4. Subsequent Amino Acid Couplings:

  • Repeat the deprotection and coupling steps for the remaining amino acids in the sequence.

5. Final Cleavage and Deprotection:

  • Wash the final peptide-resin with DCM and dry it under vacuum.

  • In a fume hood, add a freshly prepared cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to the resin.[12]

  • Agitate at room temperature for 2-3 hours.[10]

  • Filter the resin and collect the filtrate containing the peptide.

6. Peptide Precipitation and Purification:

  • Add the TFA filtrate dropwise to a centrifuge tube containing cold diethyl ether (approximately 10-fold volume excess).[10]

  • A white precipitate of the crude peptide should form.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.[10]

  • Dry the peptide pellet under vacuum.

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Boc-SPPS Protocol for Tyrosine Epoxide Incorporation (Alternative - Use with Caution)

This protocol highlights the critical steps and necessary precautions.

1. Resin Swelling and First Amino Acid Coupling:

  • Swell the appropriate resin (e.g., Merrifield resin for a C-terminal acid) in DCM.[6]

  • Couple the first Boc-protected amino acid to the resin.

2. Nα-Boc Deprotection:

  • To the resin, add a solution of 50% TFA in DCM.[6]

  • Perform a pre-wash by agitating for 5 minutes.[6]

  • Agitate for an additional 15-25 minutes for complete deprotection.[6]

  • Drain and wash thoroughly with DCM and isopropanol (IPA).[6]

3. Neutralization:

  • Wash the resin with a 5% solution of DIEA in DCM to neutralize the ammonium salt.[7]

  • Wash again with DCM.

4. Coupling of Boc-Tyrosine(epoxide)-OH:

  • Follow a similar activation and coupling procedure as described for the Fmoc strategy, using the appropriate Boc-protected amino acid and coupling reagents.[6]

  • Monitor the reaction completion using the Kaiser test.

5. Final Cleavage:

  • Wash the final peptide-resin with DCM and dry it under vacuum.

  • Caution: The use of strong acids like HF is required. This must be performed in a specialized apparatus by trained personnel. A common cleavage cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT).[6]

Trustworthiness: A Self-Validating System

The integrity of any peptide synthesis protocol relies on robust in-process controls. The Kaiser (ninhydrin) test is a critical qualitative method to confirm the completion of each coupling step. A positive test (blue color) indicates the presence of free primary amines, signifying an incomplete reaction. A negative test (yellow color) confirms the successful coupling of the amino acid. Consistent negative Kaiser tests after each coupling step validate the efficiency of the synthesis cycle.

Conclusion: An Authoritative Recommendation

Based on the chemical principles of protecting group stability and the inherent reactivity of the epoxide moiety, the Fmoc/tBu strategy is the superior choice for the incorporation of tyrosine epoxide into synthetic peptides. The milder, basic deprotection conditions of the Fmoc strategy offer a greater likelihood of preserving the integrity of the acid-sensitive epoxide ring compared to the repeated strong acid treatments required in the Boc protocol. While nucleophilic attack by piperidine is a potential concern, this can be mitigated through optimized reaction times and the use of alternative, sterically hindered, or less nucleophilic bases. For researchers aiming to synthesize well-defined, high-purity peptides containing tyrosine epoxide, the Fmoc strategy provides a more reliable and robust pathway to success.

References

  • ResearchGate. (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of... [Link]

  • Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. [Link]

  • National Institutes of Health. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [Link]

  • UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • PubMed Central. Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy. [Link]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Springer. Methods and protocols of modern solid phase peptide synthesis. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Solid Phase Peptide Synthesis: The Critical Role of Tyrosine Protection. [Link]

  • CEM Corporation. SPPS Reagents Explained: A Complete Guide. [Link]

  • Knowledge UChicago. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. [Link]

  • National Institutes of Health. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. [Link]

  • National Institutes of Health. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. [Link]

Sources

A Senior Application Scientist's Guide to Chiral Purity Analysis of erythro-N-Boc-O-benzyl-L-tyrosine Epoxide by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a detailed comparative guide on determining the chiral purity of erythro-N-Boc-O-benzyl-L-tyrosine epoxide. As a crucial chiral building block in the synthesis of advanced pharmaceuticals, including peptide-based drugs and tyrosine kinase inhibitors, ensuring its stereochemical integrity is not merely a quality control step; it is fundamental to the safety and efficacy of the final therapeutic agent.[1][2] This guide is born from extensive experience in chiral separations, designed to provide you not just with a protocol, but with the strategic thinking behind it. We will explore a robust High-Performance Liquid Chromatography (HPLC) method, compare it with viable alternatives, and provide the data and protocols necessary for immediate implementation in your laboratory.

The Analytical Challenge: Why Specificity Matters

The target analyte, this compound, possesses multiple stereocenters. The "erythro" designation defines the relative stereochemistry between the carbon bearing the protected amine and the adjacent carbon of the epoxide ring. The "L-tyrosine" origin specifies the absolute configuration of the amino acid backbone. An effective analytical method must, therefore, be able to distinguish the desired erythro diastereomer from any potential threo isomers and, most critically, separate the desired enantiomer from its mirror image, which may arise from impurities in starting materials or during synthesis.

The Primary Tool: Chiral HPLC

High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is the industry standard for the enantiomeric analysis of pharmaceutical intermediates.[3][4] Its power lies in the direct separation of enantiomers without the need for derivatization, offering high precision, sensitivity, and reproducibility.[5]

The Cornerstone of Separation: Selecting the Right Chiral Stationary Phase (CSP)

The choice of CSP is the most critical decision in developing a chiral separation method. The selection process is guided by the analyte's structure. Our epoxide is an N-protected, O-benzylated amino acid derivative. This structure provides several handles for chiral recognition:

  • Hydrogen Bonding: The carbamate (Boc group) N-H and carbonyl oxygens are potential hydrogen bond donors and acceptors.

  • π-π Interactions: The two aromatic rings (benzyl and tyrosine) can engage in π-π stacking.

  • Dipole-Dipole Interactions: The epoxide and carbamate groups introduce significant dipoles.

  • Steric Interactions: The overall shape of the molecule and the positioning of its bulky groups (Boc, benzyl) are crucial for fitting into the chiral selector's three-dimensional structure.

Based on these features, polysaccharide-based CSPs are the most logical and empirically successful starting point.[6][7] These phases, typically derivatives of cellulose or amylose coated or bonded to a silica support, offer a versatile combination of interaction sites that are highly effective for a broad range of chiral compounds, including those with aromatic and carbonyl functionalities.[3][8]

Our Recommendation: Amylose tris(3,5-dimethylphenylcarbamate) CSP

We selected a column based on this selector (e.g., Chiralpak® AD-H or equivalent) for its proven track record in separating complex molecules with multiple interaction sites.

Experimental Protocol: HPLC Method

This protocol is designed as a self-validating system. The system suitability tests ensure the chromatographic system is performing adequately before sample analysis.

dot

Caption: HPLC analysis workflow from preparation to reporting.

Step-by-Step Methodology:

  • Instrumentation: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis detector.

  • Chromatographic Conditions:

    • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose tris(3,5-dimethylphenylcarbamate) CSP).

    • Mobile Phase: n-Hexane / 2-Propanol (IPA) / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v). The addition of a small amount of acid like TFA can sharpen peaks for acidic or basic analytes by suppressing ionization.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C. Maintaining a constant temperature is critical for reproducible retention times and selectivity.

    • Detection: UV at 275 nm. This wavelength provides a good response for the aromatic moieties in the molecule.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Prepare a solution of the racemic standard (if available) at a concentration of 0.5 mg/mL in the mobile phase.

    • Sample Solution: Prepare a solution of the this compound sample at a concentration of 0.5 mg/mL in the mobile phase.

  • System Suitability:

    • Inject the racemic standard solution.

    • The resolution between the two enantiomer peaks should be greater than 2.0.

  • Analysis:

    • Inject the sample solution.

    • Identify the peaks corresponding to the desired L-enantiomer and the undesired D-enantiomer based on the injection of a reference standard.

    • Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

Expected Performance & Data

The proposed method is expected to yield excellent resolution and peak shape, allowing for accurate quantification of the undesired enantiomer down to very low levels.

ParameterSpecificationRationale
Column Amylose tris(3,5-dimethylphenylcarbamate)Proven selectivity for aromatic and carbamate-containing compounds.
Mobile Phase Hexane/IPA/TFA (90:10:0.1)Normal phase mode enhances stereospecific interactions with the CSP.[9]
Resolution (Rs) > 2.0Ensures baseline separation for accurate integration and quantification.
Tailing Factor (Tf) 0.9 - 1.5Indicates good peak symmetry and chromatographic efficiency.
LOD/LOQ < 0.05% / < 0.15%Essential for controlling chiral impurities as per regulatory guidelines.[8][10]

Comparative Analysis: Alternative Methodologies

While chiral HPLC is the workhorse, other techniques can be employed, each with distinct advantages and limitations. A comprehensive understanding of these alternatives is key to selecting the right tool for a specific analytical challenge.

dot

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of Erythro-N-Boc-O-benzyl-L-tyrosine Epoxide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Chiral Epoxides in Modern Drug Discovery

In the landscape of pharmaceutical development, the stereochemical purity of drug candidates is paramount. Chiral molecules, particularly enantiomerically pure epoxides, serve as invaluable building blocks in the synthesis of complex therapeutic agents. Erythro-N-Boc-O-benzyl-L-tyrosine epoxide and its derivatives are of particular interest, acting as key intermediates in the synthesis of targeted therapies, including potent tyrosine kinase inhibitors.[1] The inherent reactivity of the epoxide ring, governed by its significant ring strain, allows for stereospecific ring-opening reactions, a cornerstone of modern asymmetric synthesis.[2]

The precise characterization of these epoxide derivatives is a non-trivial analytical challenge. The presence of multiple chiral centers and thermally labile protecting groups necessitates analytical methodologies that are both sensitive and structurally informative. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), has emerged as the gold standard for the analysis of these complex molecules. This guide provides an in-depth comparison of mass spectrometric approaches for the analysis of this compound derivatives, grounded in established fragmentation principles of its constituent moieties. We will explore the expected fragmentation patterns, propose a robust analytical workflow, and compare the merits of this approach against alternative analytical techniques.

Mass Spectrometry of this compound: A Structural Elucidation

The mass spectrometric behavior of this compound is dictated by the interplay of its three key structural features: the N-terminal tert-butoxycarbonyl (Boc) protecting group, the O-benzyl protected tyrosine core, and the reactive epoxide ring. Electrospray ionization (ESI) is the preferred ionization technique for such molecules, as it is a "soft" ionization method that minimizes in-source fragmentation and preserves the molecular ion.[2]

Expected Fragmentation Pathways under Collision-Induced Dissociation (CID)

Upon subjecting the protonated molecular ion of our target molecule to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), we can anticipate a series of characteristic fragmentation events. These pathways are predictable based on the known fragmentation of Boc-protected amino acids, benzyl ethers, and the tyrosine backbone itself.[3][4]

The most prominent fragmentation pathways are expected to be:

  • Loss of the Boc Group: The tert-butoxycarbonyl group is notoriously labile under CID conditions. We anticipate two primary fragmentation channels related to the Boc group:

    • A neutral loss of isobutylene (56 Da), resulting from a McLafferty-like rearrangement.[5]

    • A neutral loss of the entire Boc group as tert-butoxycarbonyl radical (101 Da) or through the loss of CO2 (44 Da) and isobutylene (56 Da).

  • Cleavage of the Benzyl Ether: The O-benzyl group is also susceptible to fragmentation. The most likely event is the formation of the tropylium ion (C7H7+) at m/z 91 through the cleavage of the benzylic C-O bond. This is a very stable carbocation and often a prominent peak in the spectra of benzyl-containing compounds.

  • Fragmentation of the Tyrosine Backbone: The tyrosine core itself can undergo characteristic fragmentation. Following the loss of the protecting groups, we can expect to see fragments corresponding to the tyrosine immonium ion and other cleavages along the amino acid backbone.[4][6]

  • Epoxide Ring Opening and Rearrangement: While the epoxide ring is reactive, its fragmentation in the gas phase under CID conditions is less predictable without specific experimental data. However, potential fragmentation could involve ring-opening followed by neutral losses, such as water or carbon monoxide.

The following diagram illustrates the predicted primary fragmentation pathways for this compound.

fragmentation_pathway M [M+H]+ (this compound) F1 [M+H - 56]+ (Loss of Isobutylene) M->F1 - C4H8 F2 [M+H - 100]+ (Loss of Boc group) M->F2 - C5H8O2 F3 Tropylium Ion (m/z 91) M->F3 Benzyl Cleavage F4 Tyrosine Immonium Ion F2->F4 Amide Bond Cleavage F5 Other Backbone Fragments F2->F5 Further Fragmentation

Caption: Predicted Fragmentation Pathway of this compound.

Comparative Analysis: Mass Spectrometry vs. Alternative Techniques

While LC-MS/MS is a powerful tool for the analysis of this compound derivatives, other analytical techniques can provide complementary information, particularly concerning stereochemistry.

Analytical TechniqueAdvantagesDisadvantagesSupporting Experimental Data
LC-MS/MS High sensitivity and selectivity. Provides structural information through fragmentation. Amenable to high-throughput analysis.Does not inherently separate enantiomers without a chiral stationary phase. Potential for in-source degradation of labile groups.[7]Analysis of epoxide-containing lipids and Boc-protected peptides demonstrates the utility of LC-MS/MS for sensitive detection and structural characterization.[8][9]
Chiral HPLC with UV/Vis Detection Excellent for the separation of enantiomers and diastereomers. A well-established and robust technique.Lower sensitivity compared to MS. Provides no structural information beyond retention time. Not universally applicable to all chiral compounds.[10]Chiral HPLC methods have been successfully developed for the separation of various chiral epoxides and amino acid derivatives.[11][12]
Supercritical Fluid Chromatography (SFC) with MS Detection Offers rapid and efficient chiral separations. Compatible with MS detection. A "greener" alternative to normal-phase HPLC.Requires specialized instrumentation. Matrix effects can be a concern.[]SFC-MS has shown promise for the high-throughput chiral analysis of pharmaceutical compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides definitive structural information, including stereochemistry through techniques like NOESY. Non-destructive.Low sensitivity, requiring larger sample amounts. Not suitable for high-throughput screening. Complex spectra can be challenging to interpret.¹H and ¹³C NMR are standard methods for the characterization of synthetic intermediates like Boc-O-benzyl-L-tyrosine.[14]

Experimental Protocol: LC-MS/MS Analysis of this compound Derivatives

This protocol outlines a general procedure for the analysis of this compound derivatives using a standard high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of the this compound derivative in methanol or acetonitrile.

  • Working Solutions: Serially dilute the stock solution with the initial mobile phase composition to prepare a series of working standards (e.g., 100, 10, 1, 0.1 µg/mL).

  • Sample Matrix: For samples in a complex matrix (e.g., reaction mixture, biological fluid), perform a solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering substances.

HPLC Conditions
  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a good starting point. For chiral separation, a chiral stationary phase column would be required.

  • Mobile Phase A: 0.1% formic acid in water. The use of formic acid instead of trifluoroacetic acid (TFA) is recommended to minimize in-source de-Boc-ing.[7]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start at 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • MS Scan Mode: Full scan from m/z 100-1000 to identify the protonated molecular ion.

  • MS/MS Scan Mode: Product ion scan of the protonated molecular ion of the target analyte. Use a collision energy ramp (e.g., 10-40 eV) to observe the full range of fragment ions.

Workflow Diagram

workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Analysis cluster_data Data Analysis Prep1 Prepare Standard Solutions Prep2 Sample Extraction (if necessary) Prep1->Prep2 LC1 Inject Sample onto C18 Column Prep2->LC1 LC2 Gradient Elution LC1->LC2 MS1 Positive ESI LC2->MS1 MS2 Full Scan (MS1) MS1->MS2 MS3 Product Ion Scan (MS2) MS2->MS3 Data1 Identify Molecular Ion MS3->Data1 Data2 Characterize Fragmentation Pattern Data1->Data2

Caption: A typical LC-MS/MS workflow for the analysis of epoxide derivatives.

Conclusion and Future Perspectives

The robust analysis of this compound derivatives is critical for ensuring the quality and stereochemical integrity of advanced pharmaceutical intermediates. LC-MS/MS stands out as the premier technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities. By understanding the predictable fragmentation patterns of the Boc, benzyl, and tyrosine moieties, researchers can confidently identify and characterize these complex molecules.

For applications requiring enantiomeric purity assessment, the integration of chiral chromatography with mass spectrometry provides a powerful and comprehensive analytical solution. As drug development continues to move towards more complex and stereochemically defined molecules, the methodologies outlined in this guide will remain essential for advancing the frontiers of medicinal chemistry.

References

  • Zhu, J., et al. (2005). A new fragmentation rearrangement of the N-terminal protected amino acids using ESI-MS/MS. Indian Journal of Chemistry, 44B, 372-375. [Link]

  • Ramesh, V., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid Communications in Mass Spectrometry, 22(21), 3339-3352. [Link]

  • Arnold, C., et al. (2016). DEVELOPMENT OF A REVERSED PHASE CHIRAL LC/MS METHOD FOR THE DETERMINATION OF EPOXYEICOSANOID ENANTIOMERS. ResearchGate. [Link]

  • Reddy, P. N., et al. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides. Journal of the American Society for Mass Spectrometry, 18(4), 651-662. [Link]

  • Nagi Reddy, P., et al. (2007). Positive and Negative Ion Electrospray Tandem Mass Spectrometry (ESI MS/MS) of Boc-Protected Peptides Containing Repeats of L-Ala-γ4Caa/γ4Caa-L-Ala: Differentiation of Some Positional Isomeric Peptides. ResearchGate. [Link]

  • Ramesh, M., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 24(11), 1591-1602. [Link]

  • Shapovalov, A. I., et al. (2021). Fragmentation of tyrosine by low-energy electron impact. The European Physical Journal D, 75(8), 229. [Link]

  • Purdue University. (2003). Detection of Tyrosine Phosphorylated Peptides via Skimmer Collision-Induced dissociation/ion Trap Mass Spectrometry. Purdue University Research Repository. [Link]

  • ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis? ResearchGate. [Link]

  • NIST. (n.d.). N-Benzyloxycarbonyl-L-tyrosine. NIST WebBook. [Link]

  • Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Reddit. [Link]

  • Pérez-Mellor, A., et al. (2021). Stereospecific collision-induced dissociation and vibrational spectroscopy of protonated cyclo (Tyr-Pro). Semantic Scholar. [Link]

  • AOCS. (n.d.). The Chromatographic Resolution of Chiral Lipids. AOCS Lipid Library. [Link]

  • McReynolds, M. D., et al. (2018). LC-MS/MS Analysis of the Epoxides and Diols Derived from the Endocannabinoid Arachidonoyl Ethanolamide. Methods in Molecular Biology, 1730, 123-133. [Link]

  • Lioe, H., & O'Hair, R. A. J. (2007). Comparison of collision-induced dissociation and electron-induced dissociation of singly protonated aromatic amino acids, cystine and related simple peptides using a hybrid linear ion trap-FT-ICR mass spectrometer. Analytical and Bioanalytical Chemistry, 389(5), 1429-1437. [Link]

  • Taylor & Francis. (n.d.). Collision-induced dissociation – Knowledge and References. Taylor & Francis Online. [Link]

  • Taylor & Francis. (n.d.). Chiral Drug Separation. Taylor & Francis Online. [Link]

  • The Royal Society of Chemistry. (2016). Supporting information_OBC_rev1. The Royal Society of Chemistry. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of erythro-N-Boc-O-benzyl-L-tyrosine epoxide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe handling and disposal of erythro-N-Boc-O-benzyl-L-tyrosine epoxide (CAS 162536-84-7). As a specialized chiral building block used in pharmaceutical and peptide synthesis, its unique chemical structure necessitates a rigorous and chemically-aware approach to waste management to ensure personnel safety and environmental compliance.[1] This guide is intended for researchers, chemists, and laboratory professionals who handle this and structurally similar compounds.

Hazard Identification and Risk Assessment

Understanding the chemical reactivity of this compound is fundamental to its safe disposal. The molecule's hazards are derived from its three primary functional groups: the epoxide ring, the N-Boc protecting group, and the O-benzyl ether.

  • Epoxide Ring (Primary Hazard): Epoxides are strained three-membered rings and are highly reactive electrophiles. They can react with biological nucleophiles, such as DNA and proteins, making them potential alkylating agents and mutagens. The primary goal of the disposal procedure is to safely and completely destroy this functional group before it enters the waste stream.

  • N-Boc Group: The tert-butoxycarbonyl (Boc) group is an acid-labile amine protecting group.[2] Under strongly acidic conditions, it can be cleaved to generate isobutylene and the tert-butyl cation, which can potentially alkylate other nucleophilic species in the waste mixture.[3]

  • O-Benzyl Ether: Benzyl ethers are relatively stable but are organic compounds that must be disposed of as chemical waste.[4][5] This part of the molecule contributes to the overall organic load of the waste and dictates its classification as a non-halogenated organic waste stream.

A summary of the required safety precautions is presented below.

Hazard ClassRequired Personal Protective Equipment (PPE) & Controls
Eye Irritant Chemical safety goggles or a face shield must be worn at all times.
Skin Irritant A laboratory coat and appropriate chemical-resistant gloves (e.g., nitrile) are required. Inspect gloves before use.
Respiratory All handling and disposal steps must be performed inside a certified chemical fume hood to prevent inhalation of any potential aerosols or vapors.

Pre-Disposal & Waste Segregation

Before beginning any chemical treatment, proper planning is essential.

  • Consult Institutional Guidelines: Your first step is to consult your institution's Environmental Health & Safety (EHS) office. They have the final authority on waste procedures and will be aligned with local, state, and federal regulations such as those from the Environmental Protection Agency (EPA).[6][7][8]

  • Waste Stream Identification: This compound, once treated, will be classified as a non-halogenated organic solvent waste . It must not be mixed with halogenated solvents, heavy metals, or other incompatible waste categories.[9]

  • Assemble Materials: Prepare all necessary equipment and reagents for the quenching procedure within the chemical fume hood before handling the epoxide. This includes the reaction vessel, stir bar, ice bath, and quenching/neutralizing solutions.

Step-by-Step Disposal Protocol: Epoxide Quenching

The core of the disposal procedure is a controlled chemical reaction to open the epoxide ring, rendering it non-reactive. This process, known as quenching, transforms the epoxide into a more stable diol. The principles of quenching highly reactive materials—slow addition, cooling, and use of a less reactive co-solvent—are adapted here for maximum safety.[10][11][12]

Objective: To hydrolyze the epoxide ring to the corresponding diol via acid catalysis.

Epoxide Quenching Workflow cluster_prep Preparation cluster_reaction Chemical Treatment cluster_disposal Final Disposal A 1. Don PPE (Goggles, Lab Coat, Gloves) B 2. Work in Fume Hood A->B C 3. Prepare Ice Bath B->C D 4. Dissolve Epoxide in THF or Isopropanol C->D E 5. Cool Solution in Ice Bath D->E F 6. SLOWLY Add Dilute Aqueous Acid (e.g., 1M HCl) E->F G 7. Allow to Warm to RT & Stir (e.g., 1-2 hours) F->G H 8. Neutralize with NaHCO₃ Solution (Test with pH paper) G->H I 9. Transfer to 'Hazardous Waste' Container H->I J 10. Label Container with All Contents I->J K 11. Store in Satellite Accumulation Area J->K L 12. Contact EHS for Pickup K->L

Caption: Chemical transformation during the quenching disposal protocol.

Final Waste Management and Labeling

Even after quenching, the material is still considered hazardous chemical waste and must be managed according to EPA regulations. [13]

  • Containerization: Transfer the fully quenched and neutralized solution into a designated, sealable, and compatible hazardous waste container. Do not overfill the container; leave at least 10% headspace for expansion.

  • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE ". [6][7]The label must also list all contents, including:

    • The name of the reacted product (e.g., "Hydrolyzed N-Boc-O-benzyl-L-tyrosine diol")

    • All solvents used (e.g., "THF, Water")

    • Any salts formed during neutralization (e.g., "Sodium Chloride")

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel. [6][14]4. Pickup: Follow your institution's procedures to schedule a waste pickup with the EHS department. Do not pour any of this waste down the drain. [6]

Emergency Procedures: Spills and Exposure

In the event of a spill of the unquenched epoxide material:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Control: If the spill is small and you are trained to handle it, ensure the area is well-ventilated (i.e., in the fume hood) and absorb the material with an inert absorbent material like vermiculite or sand.

  • Collect: Using non-sparking tools, carefully scoop the absorbent material into a designated waste container. This spill cleanup material must also be treated as hazardous waste.

  • Decontaminate: Clean the spill area thoroughly.

  • Exposure: In case of skin contact, wash immediately and thoroughly with soap and water for at least 15 minutes. For eye contact, flush with copious amounts of water at an eyewash station for at least 15 minutes and seek immediate medical attention.

By adhering to this comprehensive, chemically-grounded protocol, you can ensure the safe disposal of this compound, protecting yourself, your colleagues, and the environment.

References

  • National Research Council. 1995. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. [Link]

  • Journal of Chemical Education. Prudent Practices for Disposal of Chemicals from Laboratories (National Research Council). [Link]

  • National Research Council. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press. [Link]

  • National Research Council. 2011. Front Matter in Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press. [Link]

  • Laboratory Waste Management Guidelines. Environmental Health and Safety Office. [Link]

  • The American Society for Clinical Laboratory Science. Managing Hazardous Chemical Waste in the Lab. [Link]

  • Reed College. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. [Link]

  • Medical Laboratory Observer. Laboratory Waste Management: The New Regulations. [Link]

  • U.S. Environmental Protection Agency. Safety and Waste Management for SAM Chemistry Methods. [Link]

  • U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • University of Notre Dame. Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. [Link]

  • University of California, Santa Barbara. Quenching and Disposal of Liquid Pyrophoric Materials. [Link]

  • Cusabio. erythro-N-Boc-O-benzyl-L-tyrosineepoxide. [Link]

  • The Royal Society of Chemistry. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. [Link]

  • University of California, Santa Barbara. Quenching and Disposal of Water Reactive Materials. [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • The Sarpong Group. Quenching of Pyrophoric Materials. [Link]

  • University of Regensburg. Treatment and disposal of chemical wastes in daily laboratory work. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Reed College. Hazardous Laboratory Chemicals Disposal Guide. [Link]

  • EPFL. Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. [Link]

  • The Sarpong Group. Quenching of Water Reactive Materials. [Link]

  • Emory University. Chemical Waste Disposal Guidelines. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. BOC Deprotection Reagent Guide. [Link]

  • GlobalChemMall. This compound. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 725701, O-benzyl-L-tyrosine. [Link]

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Personal protective equipment for handling erythro-N-Boc-O-benzyl-L-tyrosine epoxide

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: Erythro-N-Boc-O-benzyl-L-tyrosine Epoxide

A Senior Application Scientist's Guide to Personal Protective Equipment and Safe Operational Protocols

This compound is a valuable intermediate in medicinal chemistry and organic synthesis, frequently employed in the development of complex pharmaceutical agents.[1][2] Its molecular structure, featuring a strained epoxide ring and common protecting groups (Boc and benzyl), necessitates a robust understanding of its potential reactivity to ensure safe handling. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals, moving beyond a simple checklist to instill a culture of safety and operational excellence.

Hazard Assessment: Understanding the Reactivity Profile

While a specific Safety Data Sheet (SDS) for this compound is not consistently available, a comprehensive hazard assessment can be constructed by analyzing its constituent functional groups and data from structurally analogous compounds.

  • Epoxide Ring: The three-membered epoxide ring is highly strained and susceptible to ring-opening reactions.[3][4] This reaction can be initiated by a wide range of nucleophiles under both acidic and basic conditions, making the compound inherently reactive.[3][5]

  • Aromatic and Protected Amino Acid Core: The core structure is a derivative of the amino acid tyrosine. Related N-Boc-O-benzyl-tyrosine compounds are classified as irritants, potentially causing skin and serious eye irritation.[6] They can be harmful if swallowed, inhaled, or in contact with the skin.[6]

  • Physical Form: The compound is often supplied as a lyophilized or crystalline powder.[7] This presents a respiratory hazard, as fine particulates can be easily inhaled.

Inferred Hazard Profile:

Hazard Type Potential Risk Rationale
Acute Toxicity Harmful if inhaled, swallowed, or in contact with skin.[6] Based on data for similar protected amino acids.
Skin Irritation May cause skin irritation upon contact.[6] Common hazard for complex organic molecules.
Eye Irritation May cause serious eye irritation or damage.[6] Powders and solutions can easily cause eye injury.
Respiratory Irritation Inhalation of dust may cause respiratory tract irritation.[6][8] Fine powders are easily aerosolized.

| Chemical Reactivity | Reactive with acids, bases, and nucleophiles. | The epoxide ring is prone to nucleophilic attack.[4] |

Core Personal Protective Equipment (PPE) Directives

The selection of PPE is the primary barrier against chemical exposure. The following directives are based on a risk-assessed approach for handling this compound in a standard research laboratory setting.

  • Mandatory: ANSI Z87.1-compliant safety glasses are the absolute minimum requirement for any work in the laboratory.

  • Recommended for Solids and Reactions: When handling the powdered form of the compound or running reactions, chemical splash goggles are required. For procedures with a higher risk of splashing or exothermic reaction, a full face shield should be worn over safety goggles.[8][9]

  • Glove Selection: Disposable nitrile gloves provide good short-term protection against a broad range of chemicals and are suitable for handling this compound.[9] Always check the manufacturer's chemical resistance guide for specific breakthrough times if prolonged contact is anticipated.

  • Double Gloving: For weighing out the solid or during reaction workups, consider wearing two pairs of nitrile gloves. This provides an extra layer of protection and allows for the safe removal of the outer glove if contamination occurs.

  • Laboratory Coat: A flame-resistant lab coat that fits properly, is fully buttoned, and has tight-fitting cuffs is mandatory to protect skin and personal clothing from spills.[9]

  • Appropriate Attire: Full-length pants and closed-toe, closed-heel shoes are required at all times in the laboratory.[8][9] Avoid synthetic fabrics like polyester, which can melt in the event of a fire.[9]

  • Engineering Controls First: Primary respiratory protection should always be an engineering control, such as a certified chemical fume hood. All weighing of the powder and all reactions should be performed inside a fume hood to minimize inhalation exposure.[10][11]

  • When Respirators are Necessary: If engineering controls are not feasible or are insufficient to control exposure, respiratory protection is required.[9] A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[12] Use of a respirator requires enrollment in your institution's respiratory protection program, which includes medical evaluation and fit testing.[9]

Summary of PPE Levels for Key Operations:

Operation Eye/Face Protection Hand Protection Respiratory Protection
Storage Retrieval Safety Glasses Single Pair Nitrile Gloves Not Required (in sealed container)
Weighing Solid Chemical Splash Goggles Double Pair Nitrile Gloves Required (Chemical Fume Hood)
Solution Preparation Chemical Splash Goggles Double Pair Nitrile Gloves Required (Chemical Fume Hood)
Reaction/Workup Goggles & Face Shield Double Pair Nitrile Gloves Required (Chemical Fume Hood)

| Waste Disposal | Chemical Splash Goggles | Single Pair Nitrile Gloves | Recommended (Chemical Fume Hood) |

Operational & Disposal Plans: A Step-by-Step Procedural Guide

Adherence to a strict, step-by-step protocol is critical for minimizing risk. The following workflow outlines the safe handling of this compound from receipt to disposal.

  • Preparation: Before retrieving the compound from storage (typically a freezer), ensure the chemical fume hood is operational and clear of clutter.[10] Don all required PPE (lab coat, goggles, double gloves).

  • Equilibration: Allow the sealed container to equilibrate to room temperature in a desiccator to prevent condensation of atmospheric moisture, which could react with the compound.

  • Weighing: Perform all weighing operations inside the fume hood. Use a disposable weigh boat. Gently tap the container to dispense the powder; avoid shaking, which can create airborne dust.

  • Cleanup: After weighing, carefully wipe down the spatula and balance with a solvent-dampened cloth (e.g., ethanol or isopropanol). Dispose of the cloth and weigh boat as solid chemical waste.

  • Storage: Tightly seal the primary container, wipe it down, and return it to the freezer.

  • Solvent Addition: Add solvent to the solid compound slowly and carefully within the fume hood to avoid splashing.

  • Reaction Setup: All reactions should be conducted in a clean, properly assembled apparatus within a fume hood.

  • Monitoring: Monitor the reaction from outside the fume hood sash.

  • Quenching & Workup: Be mindful that quenching reactions can be exothermic. Cool the reaction vessel in an ice bath before slowly adding the quenching agent.

  • Extraction & Purification: Perform all liquid-liquid extractions and column chromatography within the fume hood.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_disposal Disposal Phase Receive Receive & Log Compound Store Store in Freezer Receive->Store Prep_Area Prepare Fume Hood & Don PPE Store->Prep_Area Weigh Weigh Solid Compound Prep_Area->Weigh Prepare_Sol Prepare Solution Weigh->Prepare_Sol React Perform Reaction / Workup Prepare_Sol->React Waste_Sol Dispose of Liquid Waste React->Waste_Sol Waste_Solid Dispose of Contaminated Solids React->Waste_Solid Decontaminate Decontaminate Glassware & Area Waste_Sol->Decontaminate Waste_Solid->Decontaminate

Caption: Safe handling workflow for this compound.

  • Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[10] Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Spill: For small spills, absorb the material with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Liquid Waste: Collect all waste solutions containing the epoxide or its byproducts in a clearly labeled, sealed hazardous waste container. The container should be designated for halogenated or non-halogenated organic waste, as appropriate for the solvents used.

  • Solid Waste: All contaminated disposables, including gloves, weigh boats, pipette tips, and silica gel from chromatography, must be collected in a sealed, labeled container for solid chemical waste.

  • Regulatory Compliance: Never dispose of chemical waste down the drain. All waste disposal must be conducted in strict accordance with local, state, and federal regulations. Consult your institution's EHS department for specific guidance.

By integrating this comprehensive safety framework into your daily laboratory operations, you can effectively mitigate the risks associated with handling reactive intermediates like this compound, ensuring a safer environment for yourself and your colleagues.

References

  • Vertex AI Search. (2024). Discover the Various Types of PPE for Optimal Chemical Safety.
  • Vertex AI Search. (2026). Fire Risks in Lithium Mining: Safety & Prevention - Discovery Alert.
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